molecular formula C12H21NO3 B597621 Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1272412-68-6

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Katalognummer: B597621
CAS-Nummer: 1272412-68-6
Molekulargewicht: 227.304
InChI-Schlüssel: LCPKAAHDEZYAQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1272412-68-6) is a high-value spirocyclic building block extensively used in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol, features a unique spiro[3.5]nonane core structure that incorporates both oxygen and nitrogen heteroatoms, creating a rigid three-dimensional scaffold . This rigidity is highly prized for its ability to influence the stereoelectronic properties of potential drug candidates, often leading to improved potency and selectivity when designing molecules like enzyme inhibitors or receptor ligands . The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a critical feature, providing stability during synthesis while allowing for selective deprotection under mild acidic conditions to generate the secondary amine for further functionalization . As a result, this reagent is a versatile intermediate for constructing more complex molecules, with applications spanning the development of pharmaceuticals, agrochemicals, and novel materials . Researchers will find this product is for research purposes only; it is not intended for diagnostic or therapeutic use, and it is strictly prohibited from being introduced into humans or animals . For safe handling, please refer to the Safety Data Sheet. This compound is classified with the hazard statement H301 (Toxic if swallowed) and should be handled with appropriate care, sealed in a dry environment, and stored at 2-8°C .

Eigenschaften

IUPAC Name

tert-butyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-4-5-12(9-13)6-8-15-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPKAAHDEZYAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716615
Record name tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272412-68-6
Record name 1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272412-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1272412-68-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate: A Rising Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Spirocyclic systems, characterized by their unique three-dimensional architectures, are of increasing importance in modern drug discovery. They offer a compelling strategy to explore novel chemical space, improve physicochemical properties, and enhance target-binding interactions. This guide provides a detailed technical overview of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate, a heterocyclic building block featuring a spiro-fused oxetane and piperidine ring system. We will explore its synthesis, chemical reactivity, and strategic applications in medicinal chemistry, providing researchers and drug development professionals with the foundational knowledge to leverage this scaffold in their programs.

Introduction: The Value of 3D Scaffolds

The drive to design drug candidates with improved properties—such as enhanced solubility, metabolic stability, and target selectivity—has led medicinal chemists to move beyond traditional flat, aromatic structures.[1][2] Spirocyclic scaffolds, which contain two rings connected by a single common atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional geometry can improve binding affinity by providing precise exit vectors for substituent placement within a protein's binding pocket.[2]

The molecule Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate incorporates two key heterocyclic motifs:

  • Oxetane: A four-membered ether that is gaining significant attention as a "molecular chameleon."[3][4] It can act as a polar surrogate for gem-dimethyl or carbonyl groups, often improving aqueous solubility, metabolic stability, and other pharmacokinetic properties.[2][3][4]

  • Piperidine: A ubiquitous scaffold in medicinal chemistry, known for its presence in numerous approved drugs.[1]

The fusion of these two rings into a spirocyclic system creates a valuable and versatile building block for the synthesis of novel chemical entities.[5] This guide will serve as a technical primer on its properties and utility.

Physicochemical and Structural Properties

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate is a stable, crystalline solid at room temperature. Its key properties are summarized in the table below. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen makes it an ideal intermediate for controlled, stepwise synthesis.

PropertyValueSource
CAS Number 1171358-86-5N/A
Molecular Formula C₁₃H₂₃NO₃N/A
Molecular Weight 241.33 g/mol N/A
Appearance White to off-white solidN/A
IUPAC Name tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylateN/A
SMILES C1CC(C1)N(C(=O)OC(C)(C)C)C2(CCOC2)N/A

Synthesis and Manufacturing

The synthesis of spirocyclic oxetanes often involves multi-step sequences. While specific, scalable routes for Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate are often proprietary, a general and logical retrosynthetic approach can be proposed based on established chemical principles for constructing similar spirocyclic systems.[6][7]

A plausible synthetic strategy involves the construction of the piperidine ring onto a pre-formed oxetane-containing precursor.

Conceptual Synthesis Protocol:

This protocol is a representative example of how such a molecule could be constructed.

  • Step 1: Formation of a Key Intermediate. The synthesis would likely start from a commercially available precursor like 3-oxo-oxetane. A key step would be the formation of a suitable piperidine precursor, such as a protected 4-piperidone derivative, which can be coupled with an oxetane-containing nucleophile.

  • Step 2: Spirocyclization. A critical step is the formation of the spirocyclic core. This can often be achieved through intramolecular cyclization reactions. For instance, an intermediate containing both the oxetane precursor and the piperidine precursor could be induced to cyclize, forming the central spiro-carbon.

  • Step 3: Functional Group Manipulation & Protection. Following the formation of the core 1-oxa-6-azaspiro[3.5]nonane structure, the piperidine nitrogen is protected. The use of Di-tert-butyl dicarbonate (Boc₂O) is a standard and highly efficient method for introducing the Boc protecting group, yielding the final target molecule.

Causality and Experimental Choices:

  • Protecting Group Strategy: The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid), which provides a clean and orthogonal deprotection strategy.

  • Purification: Each step would require rigorous purification, typically by column chromatography on silica gel, to ensure the removal of byproducts and unreacted starting materials, which is critical for the success of subsequent steps.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Formation & Finishing A Oxetane Precursor (e.g., 3-Oxo-oxetane) C Key Intermediate Assembly A->C B Piperidone Derivative (N-protected) B->C D Intramolecular Spirocyclization C->D E Deprotection/Reprotection (Introduction of Boc Group) D->E F Final Product: Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate E->F

Caption: Conceptual workflow for the synthesis of the target spirocycle.

Chemical Reactivity and Derivatization Strategies

The utility of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate as a building block stems from its predictable reactivity at the Boc-protected nitrogen.

Primary Reaction: Boc Deprotection

The most fundamental reaction is the removal of the Boc group to liberate the secondary amine. This unmasks a nucleophilic site that can be used for a variety of subsequent coupling reactions.

  • Protocol: Acid-Mediated Boc Deprotection

    • Dissolve Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, typically trifluoroacetic acid (TFA, 2-10 eq) or a solution of HCl in dioxane (e.g., 4M).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting product, 1-oxa-6-azaspiro[3.5]nonane, is typically obtained as a salt (e.g., TFA or HCl salt) and can often be used directly in the next step after neutralization or purification.

Secondary Reactions: Functionalization of the Amine

Once deprotected, the free secondary amine is a versatile handle for introducing diversity.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form C-N bonds.

  • Amide Coupling: Acylation with carboxylic acids (using coupling reagents like HATU or EDC), acid chlorides, or sulfonyl chlorides to form amides and sulfonamides.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to introduce aromatic moieties.

G cluster_downstream Derivatization Pathways A Boc-Protected Spirocycle B Deprotection (TFA or HCl) A->B C Free Amine (1-oxa-6-azaspiro[3.5]nonane) B->C D Amide Coupling (Acids, Acyl Halides) C->D E Reductive Amination (Aldehydes, Ketones) C->E F N-Arylation (Aryl Halides) C->F

Caption: Key reaction pathways for derivatizing the spirocycle.

Applications in Medicinal Chemistry

The incorporation of the 1-oxa-6-azaspiro[3.5]nonane motif can be a powerful strategy to modulate the properties of a lead compound. The spirocyclic oxetane moiety has been used as a bioisostere for other common groups in drug design.[2][8]

Strategic Advantages:

  • Improved Solubility: The polar oxetane ring can increase aqueous solubility compared to more lipophilic carbocyclic analogues (like a cyclohexane ring).[3]

  • Metabolic Stability: The oxetane moiety is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) than other functionalities like a morpholine or a gem-dimethyl group.[3][8]

  • Novelty and IP Position: As a less-explored scaffold, it provides an opportunity to generate novel chemical matter with a strong intellectual property position.[1]

  • Vectorial Control: The rigid spirocyclic core holds substituents in well-defined spatial orientations, which can be exploited to optimize interactions with a biological target and avoid undesirable off-target effects.

While specific clinical candidates containing this exact scaffold are not yet widely published, the broader class of spirocyclic oxetanes is being actively explored. For instance, spiro-fused oxetane-piperidine moieties have been investigated as potent inhibitors in antiviral programs.[3]

Safety and Handling

Based on GHS classifications for analogous structures, this compound should be handled with appropriate care in a laboratory setting.[9]

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]

  • Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate is more than just another building block; it is a strategic tool for medicinal chemists aiming to impart desirable drug-like properties into their molecules. Its unique three-dimensional structure, combined with the beneficial physicochemical effects of the oxetane ring, makes it a highly attractive scaffold for navigating challenging biological targets and developing next-generation therapeutics. The straightforward reactivity of its protected amine allows for its seamless integration into diverse synthetic campaigns, opening the door to new frontiers in chemical space.

References

  • Chem-Impex. tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. Available from: [Link]

  • Gomha, S. M., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]

  • Bull, J. A., et al. (2015). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. Available from: [Link]

  • PubChem. Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Scott, J. S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • Carreira, E. M., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Available from: [Link]

  • Chekmenyov, D., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]

  • Chan, K. H., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Available from: [Link]

  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. Available from: [Link]

Sources

An In-Depth Technical Guide to Oxa-Azaspiro[3.5]nonane Scaffolds: From Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

The landscape of medicinal chemistry has been undergoing a significant shift, moving away from the traditionally favored flat, aromatic compounds towards more three-dimensional (3D) molecular architectures. This evolution is driven by the need to address the limitations of "flatland" chemistry, such as challenges in achieving target selectivity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Spirocyclic scaffolds, which feature two rings sharing a single atom, have emerged as a compelling solution to introduce conformational rigidity and well-defined 3D exit vectors. Among these, the oxa-azaspiro[3.5]nonane core, a unique motif combining an oxetane and a piperidine ring, has attracted considerable attention in drug discovery. This guide offers a comprehensive overview of the discovery, synthesis, and applications of this promising scaffold.

The Emergence of Oxa-Azaspiro[3.5]nonane: A Historical Perspective

While a singular "discovery" paper for the oxa-azaspiro[3.5]nonane scaffold is not readily identifiable, its origins can be traced to foundational research in heterocyclic chemistry. The development of synthetic routes to oxetanes and piperidines individually paved the way for their eventual union in a spirocyclic framework. Early synthetic efforts were often characterized by multi-step sequences with modest yields, reflecting the synthetic challenges of the time. However, these initial explorations were crucial in establishing the viability of constructing the oxa-azaspiro[3.5]nonane core and laid the groundwork for the more sophisticated methods used today. The commercial availability of various isomers, such as 2-oxa-7-azaspiro[3.5]nonane and 7-oxa-2-azaspiro[3.5]nonane, indicates the scaffold's established presence in chemical synthesis and drug development.[1]

Synthetic Strategies for Constructing the Oxa-Azaspiro[3.5]nonane Core

The synthesis of oxa-azaspiro[3.5]nonanes primarily revolves around the formation of the spirocyclic carbon that links the oxetane and piperidine rings. A variety of synthetic strategies have been developed, each with its own merits and drawbacks.

Overview of Key Synthetic Approaches
Synthetic StrategyDescriptionAdvantagesDisadvantages
Intramolecular Cyclization Formation of one ring onto a pre-existing ring containing the spiro-carbon precursor.Often allows for good stereochemical control.Can be limited by the availability of suitable starting materials.
[2+2] Cycloaddition Reaction of a carbonyl compound with an alkene to form the oxetane ring.A direct and efficient method for oxetane formation.May present challenges in controlling regioselectivity and stereoselectivity.
Ring-Closing Metathesis (RCM) Formation of the piperidine ring from a diene precursor.Tolerant of a wide range of functional groups.Requires the use of expensive ruthenium catalysts.
Spiro-annulation Reactions Direct formation of the spirocyclic system in a single step.Highly convergent and atom-economical.Can be substrate-specific and require careful optimization.
Detailed Protocol: A Representative Intramolecular Cyclization

A common and effective method for synthesizing oxa-azaspiro[3.5]nonanes involves an intramolecular cyclization of a functionalized piperidine derivative. The following protocol outlines a general procedure.

Step 1: Preparation of the Piperidine Precursor

  • Begin with a commercially available piperidine derivative, such as 4-piperidone.

  • Protect the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.

  • Perform an aldol reaction with a protected hydroxyacetaldehyde to introduce the side chain destined to become the oxetane ring.

  • Reduce the resulting ketone to a hydroxyl group using a reducing agent like sodium borohydride.

Step 2: Intramolecular Cyclization to Form the Oxetane Ring

  • Activate the terminal hydroxyl group of the side chain by converting it into a good leaving group, such as a tosylate or mesylate.

  • Induce intramolecular cyclization via a Williamson ether synthesis by treating the intermediate with a strong, non-nucleophilic base (e.g., sodium hydride). This step forms the oxetane ring and completes the oxa-azaspiro[3.5]nonane core.

Step 3: Deprotection and Further Functionalization

  • Remove the nitrogen protecting group under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).

  • The resulting secondary amine can be further elaborated to introduce desired substituents for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Piperidine Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Final Product A 4-Piperidone B N-Protected 4-Piperidone A->B N-Protection C Aldol Adduct B->C Aldol Reaction D Diol Intermediate C->D Reduction E Activated Diol D->E Activation F Oxa-Azaspiro[3.5]nonane Core E->F Intramolecular Williamson Ether Synthesis G N-Deprotected Scaffold F->G Deprotection H Functionalized Product G->H Functionalization G cluster_props Inherent Properties cluster_adv Design Advantages cluster_apps Example Targets Scaffold Oxa-Azaspiro[3.5]nonane Core Properties Favorable Physicochemical Properties Scaffold->Properties Advantages Drug Design Advantages Properties->Advantages 3D Geometry 3D Geometry Properties->3D Geometry Conformational Rigidity Conformational Rigidity Properties->Conformational Rigidity Metabolic Stability Metabolic Stability Properties->Metabolic Stability Improved Solubility Improved Solubility Properties->Improved Solubility Applications Therapeutic Applications Advantages->Applications Increased Potency Increased Potency Advantages->Increased Potency Enhanced Selectivity Enhanced Selectivity Advantages->Enhanced Selectivity Favorable ADMET Profile Favorable ADMET Profile Advantages->Favorable ADMET Profile FAAH Inhibitors FAAH Inhibitors Applications->FAAH Inhibitors Anesthetics Anesthetics Applications->Anesthetics Benzimidazoles Benzimidazoles Applications->Benzimidazoles

Caption: The relationship between the oxa-azaspiro[3.5]nonane core and its beneficial attributes for drug discovery.

Future Outlook

The oxa-azaspiro[3.5]nonane scaffold is poised to continue making significant contributions to medicinal chemistry. The development of novel and more efficient synthetic methodologies, particularly those that allow for stereoselective synthesis, will further expand the accessible chemical space. The integration of computational tools, such as molecular modeling and quantum mechanics calculations, will facilitate the rational design of new drug candidates based on this versatile scaffold. As the field of drug discovery increasingly values three-dimensionality, the oxa-azaspiro[3.5]nonane core is well-positioned to be a key building block in the development of the next generation of innovative medicines.

References

  • National Center for Biotechnology Information. tert-Butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. In: PubChem Compound Summary. [Link]

  • Tarasov, A. A., et al. (2016). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. [Link]

  • Tarasov, A. A., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. [Link]

  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 11245-11301. [Link]

  • Kyslyi, V. P., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-37. [Link]

  • Mykhailiuk, P. K. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • Myers, M. J., et al. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 2(15), 2291-2294. [Link]

  • Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters, 21(21), 6545-6553. [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • National Center for Biotechnology Information. 5,8-dioxa-2-azaspiro[3.5]nonane. In: PubChem Compound Summary. [Link]

Sources

The Ascending Trajectory of 1-Oxa-6-azaspiro[3.5]nonane Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel chemical matter with enhanced therapeutic profiles has propelled the exploration of three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as a privileged class of motifs in contemporary medicinal chemistry. This technical guide delves into the burgeoning biological relevance of 1-oxa-6-azaspiro[3.5]nonane derivatives. We will dissect the fundamental advantages conferred by this unique spirocyclic system, explore its potential applications across diverse therapeutic areas, and provide insights into its synthesis and structure-activity relationships, drawing from compelling evidence from closely related structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Strategic Imperative for Three-Dimensionality: The Rise of Spirocycles

The "escape from flatland" has become a guiding principle in modern drug design, advocating for a move away from planar, aromatic structures towards more complex, three-dimensional molecules. Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined spatial arrangement of substituents offer several advantages over their linear or monocyclic counterparts:

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can significantly enhance aqueous solubility, a critical factor for drug formulation and bioavailability. Furthermore, the increased fraction of sp3-hybridized carbons (Fsp³) is often correlated with improved metabolic stability and reduced off-target toxicity.

  • Enhanced Target Engagement: The well-defined three-dimensional geometry of spirocycles allows for more precise and enthalpically favorable interactions with the complex topographies of biological targets, such as enzyme active sites and receptor binding pockets. This can lead to increased potency and selectivity.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to previously unexplored areas of chemical space, offering opportunities for the discovery of first-in-class therapeutics with novel mechanisms of action.

The 1-oxa-6-azaspiro[3.5]nonane scaffold, incorporating both an oxetane and a piperidine ring, is a particularly intriguing example. The oxetane moiety can act as a polar surrogate for a gem-dimethyl group, improving solubility and metabolic stability, while the piperidine ring is a common feature in many successful drugs and provides a convenient handle for further derivatization.

Biological Landscape: Extrapolating the Potential of 1-Oxa-6-azaspiro[3.5]nonane Derivatives

While direct biological data on a wide range of 1-oxa-6-azaspiro[3.5]nonane derivatives remains an emerging field, compelling evidence from structurally related isomers and analogous spirocyclic systems provides a strong rationale for their therapeutic potential.

Central Nervous System (CNS) Applications: A New Frontier for Neurological Disorders

The blood-brain barrier (BBB) presents a formidable challenge for the development of CNS-active drugs. The physicochemical properties of spirocycles, particularly their potential for high passive permeability and low efflux, make them attractive scaffolds for CNS targets.

Derivatives of the closely related 7-azaspiro[3.5]nonane have been investigated as potent agonists for the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of metabolic diseases that is also expressed in the brain. Furthermore, the structural similarity of the 1-oxa-6-azaspiro[3.5]nonane core to known CNS-active motifs suggests its potential in areas such as:

  • Muscarinic Receptor Modulation: 1-oxa-8-azaspiro[4.5]decane derivatives have been successfully developed as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. The 1-oxa-6-azaspiro[3.5]nonane core could be explored for similar applications, leveraging its unique stereochemical properties to achieve receptor subtype selectivity.

  • Triple Reuptake Inhibition: Oxa-azaspiro derivatives have been identified as a novel class of triple re-uptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine.[1] This mechanism holds promise for the treatment of depression and other mood disorders.

Oncology: Targeting Cancer Cell Proliferation and Survival

The unique structural features of spirocycles can be exploited to design potent and selective anticancer agents. For instance, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have demonstrated significant cytotoxicity against various cancer cell lines.

CompoundA549 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)
11b 0.18--
11d -0.08-
11h 0.190.080.15
11k -0.090.14
12c --0.14
Table 1: In vitro anticancer activity of selected 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. Data extracted from a study on novel spirocyclic compounds.[2]

Furthermore, a patent application has disclosed 1-oxa-8-azaspiro[4.5]decane derivatives as inhibitors of the SHP2 phosphatase, a critical node in receptor tyrosine kinase signaling pathways frequently dysregulated in cancer.[3] This suggests that the 1-oxa-6-azaspiro[3.5]nonane scaffold could also be a valuable starting point for the development of novel SHP2 inhibitors or other kinase inhibitors.

Local Anesthetics: A Path to Reduced Toxicity

The bioisosteric replacement of traditional functional groups with spirocyclic motifs can lead to improved safety profiles. In a notable example, replacing the piperidine fragment in the local anesthetic bupivacaine with 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid resulted in an analog with comparable activity and ADME properties but with a five-fold lower toxicity.[4] This highlights the potential of the 1-oxa-6-azaspiro[3.5]nonane core to mitigate the toxicity of existing drugs while maintaining or even enhancing their therapeutic efficacy.

Synthetic Strategies: Accessing the 1-Oxa-6-azaspiro[3.5]nonane Core

The construction of the 1-oxa-6-azaspiro[3.5]nonane scaffold can be achieved through various synthetic routes. A general and adaptable approach involves the multi-step synthesis starting from readily available materials.

General Experimental Protocol for the Synthesis of a 1-Oxa-6-azaspiro[3.5]nonane Precursor

This protocol outlines a plausible synthetic route to a key intermediate for 1-oxa-6-azaspiro[3.5]nonane derivatives, based on established methodologies for similar spirocyclic systems.

Step 1: Synthesis of Diethyl 1-benzylpiperidine-4,4-dicarboxylate

  • To a solution of diethyl malonate in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

  • Add N-benzyl-bis(2-chloroethyl)amine to the reaction mixture.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Reduction to (1-benzylpiperidine-4,4-diyl)dimethanol

  • To a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., THF) at 0 °C, add a solution of diethyl 1-benzylpiperidine-4,4-dicarboxylate in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • Filter the resulting precipitate and wash with an organic solvent.

  • Concentrate the filtrate to yield the desired diol.

Step 3: Formation of the Oxetane Ring

  • To a solution of the diol in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction mixture at room temperature for several hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to give the crude mesylate.

  • Treat the crude mesylate with a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF) to effect intramolecular cyclization to the oxetane.

Step 4: Deprotection of the Piperidine Nitrogen

  • The N-benzyl protecting group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol) to yield the 1-oxa-6-azaspiro[3.5]nonane core.

G cluster_synthesis Synthetic Pathway to 1-Oxa-6-azaspiro[3.5]nonane Core A Diethyl Malonate + N-benzyl-bis(2-chloroethyl)amine B Diethyl 1-benzylpiperidine-4,4-dicarboxylate A->B Cyclization C (1-benzylpiperidine-4,4-diyl)dimethanol B->C Reduction (LiAlH4) D N-benzyl-1-oxa-6-azaspiro[3.5]nonane C->D Mesylation & Intramolecular Cyclization E 1-Oxa-6-azaspiro[3.5]nonane D->E Deprotection (H2, Pd/C)

Caption: A generalized synthetic workflow for the 1-oxa-6-azaspiro[3.5]nonane scaffold.

Structure-Activity Relationships (SAR) and Future Directions

While a comprehensive SAR for 1-oxa-6-azaspiro[3.5]nonane derivatives is yet to be established, key insights can be gleaned from related structures. For the 1-oxa-8-azaspiro[4.5]decane series of M1 muscarinic agonists, modifications at the 2- and 3-positions of the tetrahydrofuran ring significantly impacted potency and selectivity. This suggests that systematic exploration of substituents on both the oxetane and piperidine rings of the 1-oxa-6-azaspiro[3.5]nonane core will be crucial for optimizing biological activity.

The future of 1-oxa-6-azaspiro[3.5]nonane derivatives in drug discovery is bright. Key areas for future investigation include:

  • Systematic Library Synthesis: The development of efficient and versatile synthetic routes to a diverse library of 1-oxa-6-azaspiro[3.5]nonane derivatives is paramount.

  • Broad Biological Screening: Screening these libraries against a wide range of biological targets will be essential to uncover novel therapeutic applications.

  • Computational Modeling: In silico studies can aid in understanding the conformational preferences of the scaffold and guide the design of derivatives with improved target affinity and selectivity.

G cluster_workflow Drug Discovery Workflow for 1-Oxa-6-azaspiro[3.5]nonane Derivatives A Scaffold Selection (1-Oxa-6-azaspiro[3.5]nonane) B Library Synthesis (Diverse Derivatives) A->B C High-Throughput Screening (Biological Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E E->B Iterative Design F Preclinical Development E->F

Caption: An integrated workflow for the discovery and development of 1-oxa-6-azaspiro[3.5]nonane-based therapeutics.

Conclusion

The 1-oxa-6-azaspiro[3.5]nonane scaffold represents a compelling and underexplored area of chemical space with significant potential for the development of novel therapeutics. Its unique three-dimensional architecture, coupled with the favorable physicochemical properties imparted by the oxetane and piperidine rings, makes it an attractive starting point for drug discovery programs targeting a wide range of diseases. While further research is needed to fully elucidate the biological relevance of its derivatives, the promising data from related spirocyclic systems provides a strong impetus for continued investigation. As our understanding of the synthesis and biological activity of these fascinating molecules grows, we can expect to see the emergence of 1-oxa-6-azaspiro[3.5]nonane-based candidates entering clinical development in the years to come.

References

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2).
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2018). Molecules, 23(9), 2292.
  • Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science, 12(35), 11766-11773.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3654-3658.
  • Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. (2010). ChemMedChem, 5(3), 361-366.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1995). Journal of Medicinal Chemistry, 38(17), 3297-3306.
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). The Journal of Organic Chemistry, 85(1), 430-444.
  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. (n.d.). BenchChem.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (2022).
  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[1][5]deca-6,9-diene-3,8-dione Derivatives. (2017). Molecules, 22(11), 1891.

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2023). Scientific Reports, 13(1), 18883.
  • SHP2 INHIBITORS. (2019).
  • FUSED RING COMPOUNDS. (2019).
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). International Journal of Molecular Sciences, 23(18), 10759.
  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2024). Molecules, 29(13), 3045.
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2023). International Journal of Molecular Sciences, 24(13), 11099.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Future Medicinal Chemistry.
  • Mini-Reviews in Medicinal Chemistry. (2024). Semantic Scholar.
  • Synthesis and Biological Evaluation of O 6 -Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. (2023). Molecules, 28(9), 3804.

Sources

A Technical Guide to Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate and Its Analogs: Scaffolds for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its structural characteristics, physicochemical properties, and its role as a novel scaffold in drug development. Due to the limited public data on this specific molecule, this guide extends its scope to include closely related and well-documented structural analogs to provide a comprehensive and practical framework for researchers, scientists, and drug development professionals.

Compound Identification and Structural Analysis

The core structure of the topic compound is the 1-oxa-6-azaspiro[3.5]nonane system. This architecture features a piperidine ring and an oxetane ring fused at a single quaternary carbon atom (the spirocenter). The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions and improve solubility in organic solvents.

Key structural analogs include:

  • Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1363381-96-7): Replaces the oxetane oxygen with a carbonyl group, forming a cyclobutanone ring.[1]

  • Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS: 147804-30-6): Features an epoxide (oxirane) ring instead of an oxetane ring, creating a more strained system.[2][3][4][5]

The analysis of these analogs provides a robust foundation for predicting the properties and reactivity of the target molecule.

Physicochemical Properties

Quantitative data provides a clear profile of a compound's characteristics. The table below summarizes the computed properties for the target molecule alongside the experimentally documented data for its key analog, the 1-oxo derivative.

PropertyTert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate (Predicted)Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate[1]
CAS Number Not Assigned1363381-96-7
Molecular Formula C₁₃H₂₃NO₃C₁₃H₂₁NO₃
Molecular Weight 241.33 g/mol 239.31 g/mol
IUPAC Name tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylatetert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CCOC2CC(C)(C)OC(=O)N1CCCC2(C1)CCC2=O
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 33
Rotatable Bonds 22

Synthesis Strategies: A Proposed Route

While a specific, validated synthesis for tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate is not published, a plausible and efficient synthetic route can be designed based on established chemical principles for constructing spirocyclic ethers. The following multi-step synthesis is proposed, starting from the commercially available N-Boc-4-piperidone.

The causality behind this proposed workflow is rooted in fundamental organic reactions:

  • Wittig Reaction: This step is a reliable method for converting a ketone into an alkene, creating the exocyclic double bond necessary for the subsequent epoxidation. The choice of methyltriphenylphosphonium bromide is standard for methylenation.

  • Epoxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and selective reagent for converting alkenes to epoxides. This forms the closely related and valuable tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate intermediate.

  • Ring Expansion: The crucial step involves the acid-catalyzed ring expansion of the epoxide to form the desired oxetane ring. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are known to promote such rearrangements, providing a pathway to the [3.5] spirocyclic system.

G cluster_start Starting Material cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Epoxidation cluster_step3 Step 3: Ring Expansion A N-Boc-4-piperidone R1 Reagents: 1. Ph₃PCH₃Br 2. n-BuLi, THF A->R1 B tert-butyl 4-methylene piperidine-1-carboxylate R2 Reagent: m-CPBA, DCM B->R2 R1->B Methylenation C tert-butyl 1-oxa-6-azaspiro[2.5] octane-6-carboxylate (CAS: 147804-30-6) R3 Reagent: BF₃·OEt₂, DCM C->R3 R2->C Oxidation D tert-butyl 1-oxa-6-azaspiro[3.5] nonane-6-carboxylate (Target Molecule) R3->D Rearrangement

Proposed synthetic workflow for the target molecule.

Applications in Medicinal Chemistry & Drug Discovery

The true value of scaffolds like 1-oxa-6-azaspiro[3.5]nonane lies in their application as bioisosteres . Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The azaspiro[3.5]nonane core is frequently employed as a three-dimensional, Fsp³-rich bioisostere for the more common and conformationally flexible piperidine ring system.[6][7]

Why is this important for drug development?

  • Improved Physicochemical Properties: Replacing a flat, aromatic ring or a simple saturated ring with a rigid, 3D spirocyclic scaffold can significantly alter a drug candidate's properties. This often leads to enhanced aqueous solubility, improved metabolic stability, and a more favorable lipophilicity profile (LogP).

  • Novel Chemical Space & IP: The use of novel scaffolds provides a pathway to new chemical entities with unique biological activities, moving away from "flat" molecules that have dominated drug discovery. This allows for the exploration of new intellectual property (IP) space, which is critical in the pharmaceutical industry.[6]

  • Enhanced Target Binding: The rigid conformational constraint of the spirocyclic system can lock a molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target. For instance, spirocyclic analogs of the anesthetic drug Bupivacaine have been shown to possess high activity, with some derivatives exhibiting lower toxicity than the parent drug.[7]

The diagram below illustrates the concept of replacing a standard piperidine ring in a hypothetical drug molecule with the 1-oxa-6-azaspiro[3.5]nonane scaffold to enhance its three-dimensionality.

G cluster_A Traditional Scaffold (Less 3D) cluster_B Spirocyclic Bioisostere (More 3D) cluster_C Potential Improvements A Drug-Core -- Piperidine -- R B Drug-Core -- 1-Oxa-6-azaspiro[3.5]nonane -- R A->B Bioisosteric Replacement (Increases Fsp³ character) C1 Enhanced Solubility B->C1 C2 Metabolic Stability C3 Novel IP Position C4 Binding Affinity

Bioisosteric replacement strategy using spirocycles.

Safety, Handling, and Experimental Protocols

As a research chemical, tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate and its analogs should be handled with appropriate care in a laboratory setting. The toxicological properties have not been fully investigated.[8] Safety data for the 1-oxo analog (CAS 1363381-96-7) indicates the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard Handling Protocol

This protocol is a self-validating system designed to minimize exposure and ensure researcher safety.

  • Engineering Controls:

    • Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.

    • Ensure a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact.[9] Wear a lab coat.

    • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a government-approved particle respirator.[10]

  • Handling and Storage:

    • Avoid formation of dust and aerosols.

    • Keep the container tightly sealed and store in a cool, dry, and well-ventilated place.[4][11]

    • Avoid prolonged or repeated exposure.[8]

  • Spill & Exposure Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[8] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]

    • Spills: Evacuate the area. Wear appropriate PPE. Sweep up the solid material, place it in a suitable, closed container for disposal, and avoid creating dust.[10]

Conclusion

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate represents a modern, Fsp³-rich building block with significant potential for drug discovery. While specific data for this molecule remains scarce, a comprehensive understanding can be built by analyzing its structural analogs and applying established principles of organic synthesis and medicinal chemistry. Its value as a rigid, three-dimensional bioisostere for common cyclic systems like piperidine allows medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy, safety, and novel intellectual property. As the demand for new chemical entities continues to grow, scaffolds like this will play an increasingly vital role in the development of next-generation therapeutics.

References

  • PubChem. Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • Burkhard, J. A., et al. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Alonso, D. A., et al. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. [Link]

  • Capot Chemical Co., Ltd. MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.[Link]

  • INDOFINE Chemical Company, Inc. Safety Data Sheet - tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate.[Link]

  • Google Patents.CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Mykhailiuk, P. K. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • Glaze 'N Seal. Safety Data Sheet - "Wet Look" Lacquer.[Link]

Sources

An In-depth Technical Guide to the Structure and Conformation of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate, a novel spirocyclic scaffold with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural intricacies, conformational behavior, and the scientific rationale behind its synthesis and characterization.

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer improved physicochemical and pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention due to their inherent three-dimensionality and conformational rigidity.[1][2] These features can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability and aqueous solubility.[3][4]

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate, which incorporates a strained oxetane ring fused to a piperidine core, is a compelling example of this class of molecules. The presence of the oxetane moiety is particularly noteworthy, as it can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3] This guide will explore the synthesis, structural characterization, and conformational landscape of this promising scaffold.

Molecular Structure and Properties

The fundamental structure of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate consists of a four-membered oxetane ring and a six-membered piperidine ring joined at a spirocyclic carbon atom. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity and solubility.

Below is a table summarizing the key computed properties of the parent 1-oxa-6-azaspiro[3.5]nonane scaffold.

PropertyValueSource
Molecular FormulaC7H13NOPubChem
Molecular Weight127.18 g/mol PubChem
XLogP3-AA0.2PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem

Synthesis and Characterization

Hypothetical Synthetic Protocol

A potential synthetic route is outlined below. This protocol is based on analogous syntheses of related spiro-heterocycles and represents a scientifically sound, albeit currently unvalidated, approach.

Step 1: Synthesis of a Piperidine Intermediate

  • Starting Material: Commercially available 1-Boc-4-piperidone.

  • Reaction: A Wittig or Horner-Wadsworth-Emmons reaction to introduce an exocyclic double bond. This would be followed by dihydroxylation (e.g., using OsO4) and subsequent protection of one of the hydroxyl groups.

  • Rationale: This sequence establishes the necessary functional handles for the subsequent oxetane ring formation.

Step 2: Oxetane Ring Formation

  • Reaction: The remaining free hydroxyl group would be converted to a good leaving group (e.g., a tosylate or mesylate).

  • Intramolecular Cyclization: Treatment with a base would then induce an intramolecular Williamson ether synthesis to form the strained four-membered oxetane ring.

  • Rationale: This intramolecular cyclization is a common and effective method for the formation of small rings.

The workflow for this hypothetical synthesis is illustrated in the following diagram:

Synthetic_Workflow Start 1-Boc-4-piperidone Intermediate1 Exocyclic Alkene Intermediate Start->Intermediate1 Wittig Reaction Intermediate2 Diol Intermediate Intermediate1->Intermediate2 Dihydroxylation Intermediate3 Monoprotected Diol Intermediate2->Intermediate3 Selective Protection Intermediate4 Activated Alcohol Intermediate3->Intermediate4 Activation (e.g., Tosylation) End Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate Intermediate4->End Intramolecular Cyclization

Caption: A plausible synthetic workflow for Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate.

Predicted Spectroscopic Data

Based on the proposed structure, the following spectroscopic characteristics would be expected:

Spectroscopic TechniquePredicted Features
¹H NMR - Signals for the Boc group (singlet, ~1.4-1.5 ppm).- Complex multiplets for the piperidine and oxetane ring protons. The diastereotopic nature of the methylene protons adjacent to the spirocenter would likely result in distinct signals.
¹³C NMR - Signals for the Boc group (quaternary carbon ~80 ppm, methyl carbons ~28 ppm).- Signal for the spirocyclic carbon.- Distinct signals for the carbons of the oxetane and piperidine rings.
IR Spectroscopy - Strong C=O stretch from the carbamate (~1690 cm⁻¹).- C-O stretches from the oxetane and carbamate.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the molecule.

Conformational Analysis

The conformational landscape of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate is primarily dictated by the interplay of the piperidine ring conformation, the influence of the bulky N-Boc group, and the rigid, strained oxetane ring.

Piperidine Ring Conformation

The N-Boc protected piperidine ring is expected to adopt a chair conformation to minimize steric strain. However, the presence of the spiro-fused oxetane ring introduces significant conformational constraints. The chair-chair interconversion of the piperidine ring would be a key dynamic process.

Influence of the N-Boc Group

The tert-butoxycarbonyl (Boc) protecting group is known to have a significant impact on the conformational preferences of piperidine rings. Due to its steric bulk, the Boc group can influence the rate of ring inversion and the equilibrium between different chair conformers. In N-acylated piperidines, restricted rotation around the amide C-N bond can also lead to the presence of multiple conformers at room temperature, which can often be observed by NMR spectroscopy.[7][8]

Stereoelectronic Effects

The presence of the oxygen atom in the oxetane ring and the nitrogen atom in the piperidine ring introduces the possibility of stereoelectronic interactions, such as the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position. While not a classical anomeric system, analogous hyperconjugative interactions between the lone pairs of the oxygen and nitrogen atoms and adjacent anti-bonding orbitals could influence the conformational equilibrium.

The conformational equilibrium can be visualized as follows:

Conformational_Equilibrium ConformerA Chair Conformer 1 TransitionState Twist-Boat Transition State ConformerA->TransitionState ΔG‡ ConformerB Chair Conformer 2 TransitionState->ConformerB ΔG‡

Caption: The chair-chair interconversion of the piperidine ring proceeds through a higher-energy twist-boat transition state.

Conclusion

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate represents a fascinating and potentially valuable scaffold for drug discovery. Its unique three-dimensional structure, conferred by the spirocyclic fusion of an oxetane and a piperidine ring, offers exciting opportunities for the design of novel therapeutic agents with improved pharmacological profiles. While experimental data for this specific molecule is currently limited, this guide has provided a comprehensive overview of its likely synthesis, structural properties, and conformational behavior based on established chemical principles and data from analogous systems. Further experimental and computational studies are warranted to fully elucidate the potential of this promising molecular architecture.

References

  • M. J. O'Neill, et al. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 23(11), 2907.

  • Y. Wang, et al. (2022). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents, CN113214290B.

  • E. M. Carreira, et al. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 53(45), 11867-11871.

  • M. D. Wurl, et al. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19(34), 23046-23055.

  • B. Shrivastava, et al. (2023). Spiro-Heterocycle: Synthesis and Computational Study. ResearchGate.

  • D. W. C. MacMillan, et al. (2010). Diamine-free lithiation−trapping of N-Boc heterocycles using s-BuLi in THF. Organic Letters, 12(18), 4176-4179.

  • M. J. Cook, et al. (1975). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, (11), 1295-1302.

  • E. M. Carreira. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 68(7), 495-499.

  • M. Barbatti. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti's Blog.

  • J. L. G. Ruano, et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116089.

  • C. K. Luscombe, et al. (2021). Conformational Analysis of Conjugated Organic Materials: What Are My Heteroatoms Really Doing?. Advanced Theory and Simulations, 4(11), 2100257.

  • T. K. Lindhorst, et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 11(5), 2939-2947.

  • A. K. Yudin, et al. (2015). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 51(85), 15554-15557.

  • L. L. Rivas-Hernández, et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 15(1), 35-58.

  • S. R. Waldvogel, et al. (2023). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters, 25(4), 626-630.

  • A. V. K. Suryadevara, et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 58-66.

  • H. J. Altenbach, et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(4), 1835.

  • A. V. Gulevskaya, et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(24), 17524.

  • N. A. A. Mohd Azmi, et al. (2021). Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties. Marine Drugs, 19(8), 445.

  • A. Kumar, et al. (2016). Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Journal of Chemical and Pharmaceutical Research, 8(8), 844-859.

  • S. A. Morris. (2018). Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines. ScholarWorks@UARK.

  • Y. Li, et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1251-1262.

Sources

The Strategic Role of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the confines of "flat" aromatic structures. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as a powerful tool in this endeavor. This technical guide provides an in-depth review of patents and literature involving the promising building block, Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate. We will delve into its synthesis, potential therapeutic applications, and the underlying principles that make this and related spirocyclic structures attractive for drug development. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of next-generation therapeutics.

The Spirocyclic Advantage: Escaping Flatland in Drug Design

The overrepresentation of planar, sp2-hybridized carbocyclic and heterocyclic rings in drug candidates has been a topic of discussion in medicinal chemistry for years. While these structures have undeniably yielded numerous successful drugs, they often suffer from limitations such as poor solubility, off-target effects, and metabolic instability. The introduction of spirocyclic scaffolds, which feature two rings sharing a single atom, offers a compelling solution to these challenges.

The key advantages of incorporating spirocyclic moieties like the 1-oxa-6-azaspiro[3.5]nonane core include:

  • Increased Three-Dimensionality: The rigid, non-planar geometry of spirocycles allows for a more precise orientation of substituents in three-dimensional space. This can lead to enhanced binding affinity and selectivity for the target protein.

  • Improved Physicochemical Properties: The introduction of sp3-rich centers generally leads to increased solubility, a crucial factor for oral bioavailability. Furthermore, the compact nature of spirocycles can favorably influence other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Novel Chemical Space and Intellectual Property: The unique topology of spirocyclic compounds provides access to novel areas of chemical space, offering opportunities for the development of patentable new chemical entities.

The 1-oxa-6-azaspiro[3.5]nonane scaffold, in particular, combines the structural features of a tetrahydropyran ring and a piperidine ring, both of which are prevalent in numerous bioactive molecules. The tert-butyl carbamate (Boc) protecting group on the nitrogen atom makes it an ideal building block for further chemical elaboration.

Navigating the Synthetic Landscape: A Proposed Pathway

While a specific, publicly available, multi-gram scale synthesis for Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate is not readily found in the searched patents, a detailed examination of related structures provides a robust blueprint for its preparation. A particularly insightful example is the patented synthesis of the analogous compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate.[1] By adapting this multi-step sequence, a plausible and efficient route to the target oxa-aza spirocycle can be devised.

The proposed synthetic strategy involves the initial construction of a suitably functionalized piperidine precursor, followed by the formation of the oxetane ring and subsequent spirocyclization.

Proposed Synthetic Workflow

The following diagram illustrates a potential multi-step synthesis, drawing parallels from the synthesis of the diaza-analogue.

G cluster_0 Piperidine Precursor Synthesis cluster_1 Oxetane Ring Formation cluster_2 Final Assembly and Protection A Commercially Available Piperidine Derivative B Functionalized Piperidine Intermediate A->B Functional Group Interconversion C Introduction of Oxetane Precursor B->C Alkylation D Intramolecular Cyclization C->D Base-mediated Ring Closure E 1-Oxa-6-azaspiro[3.5]nonane D->E Deprotection/ Modification F Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate E->F Boc Protection

Caption: Proposed synthetic workflow for Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on the synthesis of a related diaza-spirocycle and general organic synthesis principles.[1]

Step 1: Synthesis of a Functionalized Piperidine Intermediate

  • Rationale: The synthesis begins with a commercially available piperidine derivative that is functionalized to introduce a leaving group and a nucleophilic center required for the subsequent cyclization steps.

  • Procedure:

    • To a solution of a suitable N-protected 4-hydroxymethylpiperidine in an appropriate solvent (e.g., dichloromethane), add a sulfonylating agent (e.g., p-toluenesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the tosylated intermediate.

Step 2: Alkylation and Intramolecular Cyclization to form the Spirocyclic Core

  • Rationale: The tosylated piperidine is then reacted with a suitable three-carbon unit that will form the oxetane ring. A subsequent intramolecular cyclization will form the spirocyclic core.

  • Procedure:

    • Deprotect the piperidine nitrogen if necessary.

    • React the free amine with a suitable electrophile containing a masked hydroxyl group (e.g., epichlorohydrin).

    • Treat the resulting amino alcohol with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) to effect an intramolecular Williamson ether synthesis, forming the 1-oxa-6-azaspiro[3.5]nonane core.

Step 3: Boc Protection

  • Rationale: The final step is the protection of the secondary amine of the spirocycle with a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis and medicinal chemistry due to its stability and ease of removal under acidic conditions.

  • Procedure:

    • To a solution of 1-oxa-6-azaspiro[3.5]nonane in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., triethylamine).

    • Stir the reaction at room temperature for 4-6 hours.

    • Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the final product, Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate.

Therapeutic Potential: A Review of Patent Landscape

While patents specifically claiming Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate as the primary active pharmaceutical ingredient are not prevalent in the initial searches, numerous patents claim derivatives of the 1-oxa-6-azaspiro[3.5]nonane core and related oxa-azaspirocycles. This indicates that the scaffold is of significant interest to the pharmaceutical industry for the development of novel therapeutics across various disease areas.

Table 1: Patented Therapeutic Applications of Oxa-Azaspiro Derivatives

Therapeutic AreaTarget/Mechanism of Action (where disclosed)Patent/Reference Example
Neurological Disorders Muscarinic M4 Receptor AgonistsNovel piperazine azaspiro derivatives are being investigated for schizophrenia, Alzheimer's Disease, and Parkinson's Disease.
Monoamine Reuptake InhibitorsHeterocyclic compounds with monoamine reuptake inhibitory activity are being developed for depression, anxiety, and ADHD.
Pain and Inflammation Opioid Receptor ModulationOxa-spiro derivatives are being explored for the treatment of postoperative pain, cancer-induced pain, and neuropathic pain.
Infectious Diseases β-Lactamase InhibitorsCertain heterocyclic compounds are being developed as inhibitors of bacterial β-lactamases to combat antibiotic resistance.

Characterization and Quality Control: A Self-Validating System

Ensuring the identity, purity, and stability of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate is paramount for its use in drug discovery. A comprehensive analytical workflow should be established.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Structure Elucidation and Confirmation1H NMR would show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm) and distinct multiplets for the protons of the two rings. 13C NMR would confirm the number of unique carbon atoms.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak with a purity of >95% is typically desired. Different columns and mobile phases should be screened for optimal separation.
Mass Spectrometry (MS) Molecular Weight VerificationThe mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound.
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorption bands for the carbamate carbonyl group (around 1690 cm-1) and C-O-C stretches of the oxetane ring would be expected.

The following diagram illustrates a typical characterization workflow:

G Start Synthesized Product NMR NMR Spectroscopy (1H, 13C) Start->NMR Structural Confirmation MS Mass Spectrometry Start->MS Molecular Weight HPLC HPLC Analysis Start->HPLC Purity IR IR Spectroscopy Start->IR Functional Groups Final Confirmed Structure and Purity NMR->Final MS->Final HPLC->Final IR->Final

Caption: A typical analytical workflow for the characterization of the title compound.

Conclusion and Future Directions

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate represents a valuable and versatile building block for the synthesis of novel spirocyclic compounds with significant therapeutic potential. The insights from patents involving related structures suggest that this scaffold is a promising starting point for the development of drugs targeting a range of diseases, particularly in the areas of neuroscience and pain management. The proposed synthetic route, based on established chemical principles and analogous patented procedures, provides a clear path for its preparation. As the demand for innovative drug candidates with improved properties continues to grow, the exploration of three-dimensional scaffolds like the 1-oxa-6-azaspiro[3.5]nonane core will undoubtedly play a crucial role in shaping the future of medicine.

References

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.
  • EP3354649B1 - Oxa spiro derivative, preparation method therefor, and applications thereof in medicines - Google P
  • WO2012046882A1 - 1,4-oxazepane derivatives - Google P
  • US11524954B2 - Piperazine azaspiro derivatives - Google P
  • US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases - Google P
  • Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography - PubMed. (URL: [Link])

  • 2-methylpyrimidin-4(3H)-one derivatives and related compounds as PTPN11 (SHP2) inhibitors for cancer therapy - Patent KR-102707409-B1 - PubChem. (URL: [Link])

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

Physicochemical properties of novel spirocyclic systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Novel Spirocyclic Systems

Executive Summary

The pursuit of novel chemical matter with superior drug-like properties is a cornerstone of modern medicinal chemistry. In recent years, there has been a significant strategic shift away from flat, aromatic-rich compounds towards molecules with greater three-dimensionality. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful scaffold class to meet this challenge. Their unique, rigid, and three-dimensional architecture offers a sophisticated toolset for modulating physicochemical properties, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive exploration of the core physicochemical properties of novel spirocyclic systems, offering field-proven insights and detailed experimental protocols for their evaluation.

The Spirocyclic Advantage: Redefining Molecular Architecture

Spirocycles are not merely a synthetic curiosity; they represent a fundamental design strategy to overcome the limitations of traditional, planar scaffolds.[1] The defining feature is the spiro-atom, a quaternary carbon that locks two rings into perpendicular or near-perpendicular orientations. This has profound implications for a molecule's interaction with biological systems.

Escaping Flatland: Three-Dimensionality and Fsp³

A critical metric in modern drug design is the fraction of sp³-hybridized carbons (Fsp³), which quantifies a molecule's three-dimensionality.[4] Higher Fsp³ values are strongly correlated with improved clinical success, primarily due to better solubility, higher metabolic stability, and more specific target engagement.[4][5] Spirocyclic scaffolds are inherently rich in sp³ carbons, providing an immediate and controllable method to increase a compound's Fsp³ and escape the "flatland" of aromatic systems.[4][6]

Causality: The rigid, non-planar geometry of spirocycles allows for the precise projection of functional groups into three-dimensional space.[7] This is in stark contrast to flat aromatic rings, which limit substituent vectors to a single plane. This spatial diversity enables a more nuanced and comprehensive exploration of a protein's binding pocket, often leading to interactions that are inaccessible to flatter molecules.[7]

G cluster_0 Traditional Flat Scaffold cluster_1 Spirocyclic Scaffold Planar Planar Aromatic Core (Low Fsp³) Substituents Substituents in a Single Plane Planar->Substituents Limited Vectors Spiro Spirocyclic Core (High Fsp³) 3D_Subs Substituents in Multiple Planes (X, Y, Z) Spiro->3D_Subs Diverse Vectors

Caption: Comparison of substituent vectors in flat vs. spirocyclic systems.

Conformational Restriction: Reducing the Entropy Penalty

A major advantage of spirocyclic systems is their inherent rigidity.[8] By locking rotatable bonds, the spirocyclic core significantly reduces the number of accessible conformations a molecule can adopt in solution.[9]

Causality: When a flexible molecule binds to a target, it pays an "entropic penalty" by sacrificing its conformational freedom. A rigid molecule, which is already pre-organized in a bioactive conformation, pays a much smaller penalty. This translates directly to a more favorable Gibbs free energy of binding (ΔG) and, consequently, higher binding affinity and potency.[8][9] This principle is a key driver for incorporating spirocycles to improve a compound's efficacy.[1]

Modulating Core Physicochemical Properties

The unique structure of spirocycles directly influences key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]

Lipophilicity (LogP/LogD)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH, is a critical parameter. While necessary for membrane permeation, excessive lipophilicity is associated with poor solubility, high metabolic turnover, and off-target toxicity.

Spirocyclic Impact: Replacing a flat, lipophilic aromatic ring or a flexible aliphatic group (like a gem-dimethyl) with a spirocyclic moiety can effectively modulate lipophilicity. Azaspirocycles and spirocyclic oxetanes, for instance, have been shown to decrease lipophilicity and improve the overall ADME profile compared to their non-spirocyclic counterparts like piperidines or morpholines.[1]

Causality: The three-dimensional structure of spirocycles can shield hydrophobic surfaces and increase the molecule's polar surface area (PSA) to volume ratio. Furthermore, introducing heteroatoms within the spirocyclic scaffold (e.g., oxa-spiro or aza-spiro systems) provides a direct way to lower LogD while maintaining a rigid structural core.

Compound Comparison Scaffold LogD (pH 7.4) Solubility (µM) Metabolic Stability (% remaining) Reference
Compound XMorpholine2.85030%
Spiro-analog of X Oxa-spiro[3.3]heptane 1.9 >200 85%
CiprofloxacinPiperazine-0.8150~90%
Spiro-analog of Cipro Piperizine-like spirocycle -0.5 Comparable >99%

Table 1: Example data illustrating the impact of scaffold hopping from traditional heterocycles to spirocyclic analogs on key physicochemical properties.

Aqueous Solubility

Poor aqueous solubility is a primary cause of compound attrition in drug development. It limits oral bioavailability and can complicate formulation.

Spirocyclic Impact: The shift from planar, sp²-rich structures to sp³-rich spirocycles generally correlates with improved aqueous solubility.[1]

Causality: The non-planar and often "kinked" structure of spirocycles disrupts efficient crystal lattice packing. Flat, aromatic molecules tend to stack via strong π-π interactions, leading to stable, less soluble crystal forms. The awkward shape of spirocycles frustrates this packing, resulting in lower lattice energy and, consequently, improved solubility. This is a purely physical effect that complements electronic modifications.

Metabolic Stability

Metabolic liability, particularly oxidation by cytochrome P450 (CYP) enzymes, is a major hurdle. "Soft spots" in a molecule are sites that are readily metabolized, leading to rapid clearance and potentially toxic metabolites.

Spirocyclic Impact: Spirocyclic scaffolds can enhance metabolic stability by shielding metabolically labile positions.[1][5]

Causality: The quaternary spiro-carbon and its adjacent atoms are sterically hindered and generally not susceptible to metabolism. By incorporating a spirocycle, a medicinal chemist can effectively "block" a known metabolic soft spot. For example, replacing a gem-dimethyl group—where the methyls are prone to oxidation—with a spiro-cyclopropane or spiro-oxetane can dramatically increase the metabolic half-life of a compound.

Experimental Evaluation of Physicochemical Properties

A robust and self-validating experimental workflow is essential for accurately characterizing novel spirocyclic systems.[12]

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: In-depth Characterization cluster_2 Tier 3: In-vitro ADME Solubility Kinetic Solubility (Nephelometry) Thermo_Sol Thermodynamic Solubility Solubility->Thermo_Sol Promising Candidates LogD LogD Screen (Shake-flask or HPLC) pKa pKa Determination (Potentiometry/UV-Vis) LogD->pKa Permeability PAMPA (Permeability) MetStab Metabolic Stability (Microsomes/Hepatocytes) Permeability->MetStab Caco2 Caco-2 Permeability (Efflux Ratio) Thermo_Sol->Caco2 MetStab->Caco2 PPB Plasma Protein Binding MetStab->PPB Synthesis Novel Spirocyclic Compound Synthesis->Solubility Synthesis->LogD Synthesis->Permeability

Caption: Tiered workflow for physicochemical profiling of novel compounds.

Protocol: High-Throughput Kinetic Solubility Assay

Principle: This assay determines solubility by measuring the light scattering caused by compound precipitation from a DMSO stock solution into an aqueous buffer. It is a rapid method to flag compounds with potential solubility issues.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the spirocyclic compound in 100% DMSO. Create a serial dilution plate in DMSO.

  • Assay Execution: In a clear-bottom 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Compound Addition: Transfer 2 µL of the DMSO stock solutions into the PBS-containing wells, resulting in a final DMSO concentration of 1%. This rapid solvent shift induces precipitation for poorly soluble compounds.

  • Incubation & Measurement: Shake the plate for 2 hours at room temperature to allow for equilibration. Measure the turbidity (light scattering) at ~620 nm using a nephelometer or plate reader.

  • Data Analysis: The concentration at which a significant increase in scattering is observed above the background is defined as the kinetic solubility.

  • Self-Validation:

    • Positive Control: Use a known insoluble compound (e.g., Amiodarone) to confirm that the system can detect precipitation.

    • Negative Control: Use a known highly soluble compound (e.g., Caffeine) to define the baseline signal.

    • DMSO Control: Wells with only 1% DMSO in PBS serve as the background reference.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA assesses a compound's ability to passively diffuse across a lipid-coated artificial membrane. It serves as a rapid, cell-free surrogate for predicting passive absorption.

Methodology:

  • Membrane Coating: Coat the filter of a 96-well filter plate (donor plate) with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane).

  • Donor Solution: Prepare the spirocyclic compound at 100 µM in buffer at pH 7.4. Add 200 µL to each well of the donor plate.

  • Acceptor Plate: Add 300 µL of the same buffer to a 96-well acceptor plate.

  • Sandwich Assembly: Place the lipid-coated donor plate onto the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the "sandwich" for 4-16 hours at room temperature.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (V_D * V_A) / ( (V_D + V_A) * Area * Time )

  • Self-Validation:

    • High Permeability Control: Use a compound known to be highly permeable (e.g., Testosterone).

    • Low Permeability Control: Use a compound known to be impermeable (e.g., Atenolol).

    • Membrane Integrity: Monitor control compounds to ensure the lipid membrane has not been compromised during the experiment.

Conclusion and Future Outlook

Spirocyclic systems offer a compelling and validated strategy for navigating the complex challenges of modern drug discovery.[11][13] By providing exquisite control over molecular three-dimensionality, conformational rigidity, and key physicochemical properties, they enable the design of molecules with superior ADME profiles and enhanced biological activity.[2] While synthetic accessibility was once a barrier, the development of novel synthetic methodologies is making these valuable scaffolds increasingly accessible.[10][14] As our understanding of the interplay between 3D structure and drug-like properties deepens, spirocyclic systems will undoubtedly play an even more prominent role in the development of the next generation of therapeutics.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2019.1688122]
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (Source: BLDpharm) [URL: https://www.bldpharm.com/blogs/technology/the-utilization-of-spirocyclic-scaffolds-in-medicinal-chemistry]
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/359453760_Recent_in_vivo_advances_of_spirocyclic_scaffolds_for_drug_discovery]
  • Spirocyclic Scaffolds in Medicinal Chemistry. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01473]
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/35333145/]
  • The utilization of spirocyclic scaffolds in novel drug discovery. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.1517/17460441.2016.1211294]
  • Spiro-, Poly- and Bicyclic Screening Compound Library. (Source: Life Chemicals) [URL: https://lifechemicals.com/products/pre-plated-screening-sets/3d-shaped-compounds/spiro-poly-bicyclic-compounds]
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/35474936/]
  • Spirocycles in Drug Discovery. (Source: Sygnature Discovery) [URL: https://www.sygnaturediscovery.com/blog/spirocycles-in-drug-discovery/]
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/29/1/2]
  • Spirocyclic Scaffolds in Medicinal Chemistry. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/33381970/]
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (Source: BLDpharm) [URL: https://www.bldpharm.com/blz/technology/the-utilization-of-spirocyclic-scaffolds-in-medicinal-chemistry.html]
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (Source: DNDi) [URL: https://dndi.org/research-development/portfolio/spirocyclic-compounds-as-innovative-tools-in-drug-discovery-for-medicinal-chemists/]
  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/24727339/]
  • Unique 3D-shaped Spirocycles to Explore Novel Chemical Space. (Source: Enamine) [URL: https://enamine.net/hit-finding/focused-libraries/3d-shaped-compounds]
  • Physicochemical properties | Medicinal Chemistry Class Notes. (Source: Fiveable) [URL: https://library.fiveable.me/ap-chem/unit-3/physicochemical-properties/study-guide/N2G1oGv9E1oQvGqj8bL4]

Sources

Unlocking Novel Chemical Space: A Technical Guide to the 1-oxa-6-azaspiro[3.5]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Beyond Flatland in Drug Discovery

In the landscape of modern medicinal chemistry, the exodus from "flatland"—the realm of planar, aromatic compounds—towards greater three-dimensionality is a well-established paradigm for success. Molecules rich in sp³-hybridized carbons are increasingly correlated with improved clinical outcomes, exhibiting enhanced solubility, greater metabolic stability, and higher target selectivity.[1][2] Within this context, spirocyclic scaffolds have emerged as privileged structures, offering a rigid yet complex three-dimensional framework that can precisely orient pharmacophoric elements in space.[3]

This guide focuses on the 1-oxa-6-azaspiro[3.5]nonane core, a unique and underexplored scaffold that marries the conformational rigidity of a spirocycle with the favorable physicochemical properties of an oxetane ring. The oxetane moiety, a polar equivalent of a gem-dimethyl group, is a valuable tool for medicinal chemists to mitigate metabolic liabilities and improve aqueous solubility.[4] The embedded piperidine ring, on the other hand, provides a versatile handle for diversification, allowing for systematic exploration of the surrounding chemical space. The strategic placement of the oxygen atom adjacent to the spirocyclic center introduces a unique structural and electronic perturbation compared to its carbocyclic or isomeric analogues, making 1-oxa-6-azaspiro[3.5]nonane a compelling building block for generating novel compound libraries.

This document serves as a technical primer for researchers, scientists, and drug development professionals, providing insights into the synthesis, functionalization, and strategic application of the 1-oxa-6-azaspiro[3.5]nonane scaffold as a modern tool for navigating novel chemical space.

I. Synthesis of the Core Scaffold: A Strategic Approach

While a definitive, peer-reviewed synthetic route for 1-oxa-6-azaspiro[3.5]nonane is not prominently available in mainstream chemical literature, its commercial availability as a hemioxalate salt indicates that scalable synthetic processes have been developed.[5][6] Drawing from established principles in heterocyclic chemistry and patent literature for analogous structures, a plausible and robust synthetic strategy can be devised. A logical approach would involve the construction of the two rings in a sequential manner, leveraging commercially available starting materials.

A potential synthetic pathway, adapted from methodologies for similar spirocyclic systems, is outlined below.[7] This strategy emphasizes practicality and control, key considerations for any scaffold synthesis program.

G cluster_0 Synthesis of 1-oxa-6-azaspiro[3.5]nonane Core A N-Boc-4-piperidone B Wittig Reaction (e.g., (Ph3PCH2OCH3)Cl) A->B Step 1 C Enol Ether Intermediate B->C D Acid Hydrolysis C->D Step 2 E Keto-Oxetane Precursor D->E F Reductive Amination (e.g., NH3, NaBH3CN) E->F Step 3 G N-Boc-1-oxa-6-azaspiro[3.5]nonane F->G H Boc Deprotection (e.g., TFA or HCl) G->H Step 4 I 1-oxa-6-azaspiro[3.5]nonane H->I

Caption: Plausible synthetic workflow for the 1-oxa-6-azaspiro[3.5]nonane core.

Causality Behind Experimental Choices:

  • Starting Material: N-Boc-4-piperidone is an ideal starting material. The Boc (tert-butoxycarbonyl) protecting group is stable under a variety of reaction conditions but can be removed cleanly under acidic conditions, making it a reliable choice for protecting the nitrogen atom during the initial ring construction.

  • Oxetane Ring Formation: The formation of the oxetane ring is the key challenge. A multi-step approach starting with a Wittig-type reaction to introduce a methoxymethylene group, followed by hydrolysis and an intramolecular cyclization (not explicitly shown, but part of the transformation to the keto-oxetane precursor), is a viable strategy. Alternative approaches could involve a Paternò–Büchi reaction or other photochemical methods, though these can be less scalable.

  • Final Ring Closure: Reductive amination to form the second ring is a high-yielding and versatile reaction. Using a protected form of ammonia or a surrogate allows for the direct formation of the N-Boc protected spirocycle.

  • Deprotection: The final deprotection step with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) yields the free secondary amine, ready for subsequent derivatization.

II. Physicochemical Properties: A Quantitative Overview

The 1-oxa-6-azaspiro[3.5]nonane scaffold is designed to impart favorable physicochemical properties to lead compounds. Its inherent three-dimensionality, combined with the polarity of the oxetane and the basicity of the piperidine nitrogen, offers a unique profile compared to traditional flat aromatic rings or simple aliphatic heterocycles. Below is a summary of key computed properties for the core scaffold.

PropertyValueSource
Molecular Formula C₇H₁₃NO[8]
Molecular Weight 127.19 g/mol [5]
Monoisotopic Mass 127.09972 Da[8]
XlogP (Predicted) 0.2[8]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem
Topological Polar Surface Area (TPSA) 21.3 ŲPubChem
Fraction of sp³ Carbons (Fsp³) 1.0Calculated

Expert Interpretation:

  • The low XlogP value suggests good aqueous solubility, a critical factor for oral bioavailability and formulation.

  • The presence of both a hydrogen bond donor (the secondary amine) and two acceptors (the nitrogen and the ether oxygen) provides multiple points for interaction with biological targets.

  • A Fsp³ value of 1.0 signifies a fully saturated, highly three-dimensional structure, which is advantageous for escaping the "flatland" of many traditional drug molecules and potentially improving selectivity.[1]

III. Exploring Chemical Space via N-Functionalization

The secondary amine of the 1-oxa-6-azaspiro[3.5]nonane core is the primary vector for diversification, providing a robust anchor point for building out compound libraries. Standard N-functionalization reactions can be reliably employed to append a wide variety of substituents, thereby exploring the chemical space around the scaffold. Two of the most powerful and widely used methods are reductive amination and amide coupling.

G cluster_1 N-Functionalization Workflow cluster_RA Reductive Amination cluster_AC Amide Coupling Core 1-oxa-6-azaspiro[3.5]nonane RA_reagents Aldehyde/Ketone (R1R2C=O) + Reducing Agent (e.g., NaBH(OAc)3) Core->RA_reagents AC_reagents Carboxylic Acid (R3COOH) + Coupling Agent (e.g., HATU, EDCI) Core->AC_reagents RA_product N-alkylated Derivative RA_reagents->RA_product AC_product N-acylated Derivative AC_reagents->AC_product

Caption: Key strategies for diversifying the 1-oxa-6-azaspiro[3.5]nonane core.

A. Reductive Amination: Forging C-N Bonds

Reductive amination is a cornerstone of medicinal chemistry for installing alkyl groups onto a nitrogen atom.[2] It proceeds via the in-situ formation of an iminium ion from the secondary amine and a carbonyl compound (an aldehyde or ketone), which is then reduced by a mild hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is selective for the iminium ion over the starting carbonyl compound, allowing for a one-pot procedure.[1]

Self-Validating Protocol: Reductive Amination

  • Reaction Setup: To a solution of 1-oxa-6-azaspiro[3.5]nonane (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add the desired aldehyde or ketone (1.1 eq.).

    • Rationale: A slight excess of the carbonyl compound ensures complete consumption of the valuable scaffold. DCE is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants.[1]

  • Imine/Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. If the reaction is sluggish, particularly with ketones, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[1]

    • Rationale: The formation of the C=N bond is the rate-determining step. Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed.

    • Rationale: Portion-wise addition helps to control any potential exotherm. NaBH(OAc)₃ is sterically hindered and less reactive than other borohydrides, which contributes to its selectivity for the protonated iminium intermediate over the less electrophilic carbonyl starting material.[2]

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can then be purified by flash column chromatography.

    • Rationale: The basic quench neutralizes any remaining acid and destroys excess reducing agent. The subsequent purification removes unreacted carbonyl compound and inorganic byproducts.

B. Amide Coupling: Introducing Diverse Functionality

Amide bond formation is arguably the most common reaction in drug discovery, allowing for the introduction of a vast array of chemical functionalities. Modern peptide coupling reagents provide a reliable and efficient means of forming amide bonds under mild conditions.[9]

Self-Validating Protocol: Amide Coupling

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid (1.1 eq.) and a coupling agent such as HATU (1.1 eq.) or a carbodiimide like EDCI (1.2 eq.) with an additive like HOBt (1.2 eq.) in an aprotic solvent like N,N-dimethylformamide (DMF) or DCM.

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. The coupling agent activates the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester).

  • Activation: Stir the mixture at room temperature for 15-20 minutes to ensure complete activation of the carboxylic acid.

  • Amine Addition: Add a solution of 1-oxa-6-azaspiro[3.5]nonane (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the activated carboxylic acid mixture.

    • Rationale: The base is crucial to neutralize the acidic byproduct of the coupling reaction and to ensure the scaffold's secondary amine remains in its free, nucleophilic state.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC.

    • Rationale: The aqueous washes remove the coupling byproducts, excess base, and any remaining starting materials, simplifying the final purification step.

IV. Conclusion: A Scaffold for the Future

The 1-oxa-6-azaspiro[3.5]nonane scaffold represents a compelling entry point into novel, three-dimensional chemical space. Its unique combination of a rigid spirocyclic core, a property-enhancing oxetane ring, and a readily functionalizable secondary amine makes it an attractive building block for modern drug discovery programs. By leveraging robust and well-understood synthetic methodologies such as reductive amination and amide coupling, research organizations can efficiently generate diverse libraries of compounds with improved "drug-like" properties. As the demand for molecules that can overcome the limitations of traditional, planar chemotypes continues to grow, scaffolds like 1-oxa-6-azaspiro[3.5]nonane will undoubtedly play a pivotal role in the discovery of the next generation of therapeutics.

References

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • JoVE. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-6-azaspiro[4.4]nonane. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-oxa-6-azaspiro[3.5]nonane (C7H13NO). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Retrieved from [Link]

  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

  • Books. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.

Sources

Methodological & Application

Synthesis of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Oxetanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is perpetual. Spirocycles, three-dimensional structures containing two rings connected by a single common atom, have garnered significant attention due to their ability to impart conformational rigidity and explore new chemical space.[1] Among these, spirocyclic oxetanes are emerging as particularly valuable motifs. The incorporation of an oxetane ring, a four-membered cyclic ether, can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[2][3]

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate, a molecule featuring a spiro-fused oxetane and a Boc-protected piperidine ring, represents a key building block for the synthesis of more complex pharmaceutical agents. The piperidine moiety is a ubiquitous scaffold in a vast number of approved drugs, and its combination with the unique properties of the oxetane ring offers a promising avenue for the development of novel therapeutics with enhanced drug-like properties.[4] This application note provides a detailed, two-step protocol for the synthesis of this valuable spirocyclic compound, starting from the readily available N-Boc-4-piperidone.

Proposed Synthetic Pathway: A Two-Step Approach to the Spirocyclic Core

The synthesis of tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate is proposed to proceed via a two-step sequence. The first step involves the formation of a key 1,3-diol intermediate, tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate, from N-Boc-4-piperidone. The second and final step is the intramolecular cyclization of this diol to construct the desired spiro-oxetane ring.

G cluster_0 Step 1: Diol Formation cluster_1 Step 2: Oxetane Ring Formation start N-Boc-4-piperidone intermediate1 Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate start->intermediate1 Diethyl malonate, NaOEt, EtOH intermediate2 Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate intermediate1->intermediate2 LiAlH4, THF final_product Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate intermediate2->final_product 1. TsCl, Pyridine 2. NaH, THF

Caption: Proposed two-step synthetic pathway.

Detailed Experimental Protocols

PART 1: Synthesis of Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate (Intermediate 2)

This initial step focuses on the creation of the crucial 1,3-diol precursor. The protocol begins with a Knoevenagel condensation of N-Boc-4-piperidone with diethyl malonate, followed by the reduction of the resulting diethylidene malonate.

Materials and Reagents:

  • N-Boc-4-piperidone

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol (EtOH)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), carefully add sodium metal to absolute ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.

  • Knoevenagel Condensation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at 0 °C. After the addition is complete, add a solution of N-Boc-4-piperidone in absolute ethanol. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation of Intermediate 1: After the reaction is complete (monitored by TLC), neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate, which can be purified by column chromatography.

  • Reduction to the Diol: In a separate flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF. Cool the suspension to 0 °C and add a solution of the purified intermediate 1 in anhydrous THF dropwise. After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water. Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Purification of Intermediate 2: Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate as a solid. This product can be further purified by recrystallization.

PART 2: Synthesis of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate (Final Product)

This final step involves the selective activation of one of the primary hydroxyl groups of the diol intermediate, followed by an intramolecular nucleophilic substitution to form the spiro-oxetane ring.

Materials and Reagents:

  • Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Mono-tosylation of the Diol: Dissolve the diol (Intermediate 2) in anhydrous pyridine at 0 °C under an inert atmosphere. To this solution, add p-toluenesulfonyl chloride (1.0 equivalent) portion-wise, maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 4-6 hours, and then allow it to warm to room temperature and stir for an additional 12 hours.

  • Work-up of the Tosylate: Quench the reaction by the slow addition of cold water. Extract the product with dichloromethane. Wash the combined organic layers sequentially with a cold dilute copper sulfate solution (to remove pyridine), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mono-tosylated intermediate should be used immediately in the next step without further purification.

  • Intramolecular Cyclization: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension to 0 °C and add a solution of the crude mono-tosylated intermediate in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Quenching and Final Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of ethanol, followed by water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification of the Final Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate as a pure solid.

Quantitative Data Summary

StepReactantMolar Equiv.ReagentMolar Equiv.SolventTemp. (°C)Time (h)Expected Yield (%)
1aN-Boc-4-piperidone1.0Diethyl malonate, NaOEt1.1, 1.1EtOH2512-1685-95
1bIntermediate 11.0LiAlH₄2.5THF654-680-90
2aIntermediate 21.0TsCl1.0Pyridine0-2516-18- (used crude)
2bMono-tosylate1.0NaH1.2THF656-870-80 (over 2 steps)

Characterization of the Final Product

The structure and purity of the synthesized tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate can be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the tert-butyl protons (~1.45 ppm), multiplets for the piperidine ring protons, and characteristic signals for the oxetane ring protons (likely two distinct signals in the region of 4.0-4.8 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Key signals would include the quaternary carbon of the tert-butyl group, the carbonyl carbon of the Boc group, the spiro-carbon, and the methylene carbons of the piperidine and oxetane rings.

  • Mass Spectrometry (ESI-MS): The calculated mass for C₁₃H₂₃NO₃ would be confirmed by the observation of the corresponding [M+H]⁺ or [M+Na]⁺ ion.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C-O-C stretch of the ether and the C=O stretch of the carbamate.

Visualization of the Experimental Workflow

G cluster_workflow Synthetic Workflow start Start: N-Boc-4-piperidone step1 Step 1: Knoevenagel Condensation & Reduction start->step1 intermediate Intermediate: Tert-butyl 4,4-bis(hydroxymethyl) piperidine-1-carboxylate step1->intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 purification Purification: Column Chromatography step2->purification product Final Product: Tert-butyl 1-oxa-6-azaspiro[3.5] nonane-6-carboxylate characterization Characterization: NMR, MS, IR product->characterization purification->product

Caption: Overview of the experimental workflow.

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄) and sodium hydride (NaH) are highly reactive and flammable solids that react violently with water. Handle these reagents with extreme caution in a fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Anhydrous solvents are required for several steps. Ensure that all solvents are properly dried before use.

  • Pyridine is a toxic and flammable liquid with an unpleasant odor. All manipulations involving pyridine should be conducted in a well-ventilated fume hood.

  • Standard laboratory safety procedures should be followed at all times.

References

  • Burkhard, J. A., et al. (2010). Spirocyclic oxetanes: synthesis and properties.
  • Carreira, E. M., & Fessard, T. (2014). The oxetane motif in drug discovery. Chemical Reviews, 114(17), 8257-8322.
  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: a new motif for drug discovery.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Kotha, S., & Sreevani, G. (2018). Recent developments in the synthesis of spirocycles. Chemistry-An Asian Journal, 13(17), 2329-2348.
  • Bull, J. A., et al. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical reviews, 116(19), 12150-12233.
  • Prakash, G. K. S., & Yudin, A. K. (2005). Perfluoroalkylation with organosilicon reagents. Chemical reviews, 105(11), 4147-4176.
  • Brand, M., & Waser, J. (2012). Synthesis of N-Boc-4-hydroxy-4-(trifluoromethyl) piperidine. Organic letters, 14(3), 844-847.

Sources

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Scalable Synthesis Protocol for Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate

In the contemporary landscape of medicinal chemistry, there is a significant trend of "escaping from flatland," a strategic shift away from planar, two-dimensional molecules towards more complex, three-dimensional structures.[1] Spirocyclic scaffolds, which feature two rings connected by a single common atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional orientation allows for precise projection of functional groups into binding pockets of biological targets, often leading to enhanced potency and selectivity. Furthermore, the incorporation of spirocyclic motifs can improve key physicochemical properties such as aqueous solubility and metabolic stability, while reducing the lipophilicity of a molecule.[2]

The 1-oxa-6-azaspiro[3.5]nonane core, in particular, combines the favorable properties of a piperidine ring, a common motif in bioactive compounds, with an oxetane ring. Oxetanes are four-membered cyclic ethers that have garnered considerable attention as versatile building blocks in drug design.[3][4] They can act as polar handles, improve metabolic stability, and serve as conformationally constrained linkers. The Boc-protected derivative, Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate, is a valuable intermediate, allowing for the controlled introduction of this desirable spirocyclic scaffold into a wide range of molecular architectures during the drug development process.

This application note provides a detailed, scalable, and robust two-step synthesis route for Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate, starting from commercially available N-Boc-4-piperidone. The protocol is designed for researchers and process chemists in the pharmaceutical and biotechnology sectors, with a focus on operational simplicity, high yield, and scalability.

Overall Synthesis Workflow

The proposed synthesis is a two-step process, beginning with the formation of a spiro-epoxide via a Corey-Chaykovsky reaction, followed by an intramolecular rearrangement to form the thermodynamically more stable oxetane ring.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Expansion/Rearrangement cluster_2 Purification & Analysis A N-Boc-4-piperidone E Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (spiro-epoxide intermediate) A->E Corey-Chaykovsky Reaction B Trimethylsulfoxonium iodide B->E C Sodium Hydride C->E D DMSO/THF D->E H Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate (Final Product) E->H Intramolecular Rearrangement I Crude Product E->I Workup F Lewis Acid (e.g., BF3·OEt2) or Brønsted Acid F->H G Dichloromethane (DCM) G->H J Silica Gel Chromatography I->J K Crystallization J->K L Purified Product K->L M QC Analysis (NMR, LC-MS, HPLC) L->M

Caption: Overall workflow for the synthesis, purification, and analysis of the target compound.

Part 1: Synthesis of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Intermediate)

Principle and Rationale

This step employs the Corey-Chaykovsky reaction to form a spiro-epoxide from a ketone. Trimethylsulfoxonium iodide is deprotonated by a strong base, typically sodium hydride, to form the sulfur ylide (dimethylsulfoxonium methylide). This ylide acts as a nucleophile, attacking the carbonyl carbon of N-Boc-4-piperidone. The resulting betaine intermediate undergoes intramolecular cyclization with the displacement of dimethyl sulfoxide (DMSO) to yield the spiro-epoxide. This method is highly reliable and scalable for the synthesis of epoxides from ketones.

Experimental Protocol
  • Reagent Preparation:

    • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash with anhydrous hexanes to remove the oil.

    • Carefully decant the hexanes and suspend the NaH in anhydrous dimethyl sulfoxide (DMSO).

  • Ylide Formation:

    • Add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise to the NaH suspension at room temperature.

    • Heat the mixture to 50°C and stir for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear. This indicates the complete formation of the ylide.

    • Cool the ylide solution to room temperature.

  • Epoxidation Reaction:

    • Dissolve N-Boc-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous tetrahydrofuran (THF).

    • Add the solution of N-Boc-4-piperidone dropwise to the ylide solution, maintaining the internal temperature below 25°C using a water bath.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ketone.

  • Workup and Isolation:

    • Carefully quench the reaction by slowly pouring it into a stirred mixture of ice-water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude spiro-epoxide intermediate as an oil or a low-melting solid. This intermediate is often of sufficient purity to be used directly in the next step.

Part 2: Synthesis of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate (Final Product)

Principle and Rationale

The second step involves an acid-catalyzed intramolecular rearrangement of the spiro-epoxide to the more stable four-membered oxetane ring. The epoxide is activated by a Lewis or Brønsted acid, leading to the opening of the three-membered ring to form a tertiary carbocation or a species with significant carbocationic character. The neighboring oxygen of the Boc-carbamate is not positioned to participate in this rearrangement. Instead, an intramolecular nucleophilic attack by the oxygen atom of the incipient hydroxymethyl group on the carbocation center, followed by deprotonation, would lead to the formation of the desired oxetane. While this specific rearrangement is not explicitly detailed in the search results, acid-catalyzed rearrangements of epoxides are a fundamental and well-established transformation in organic synthesis.

Experimental Protocol
  • Reaction Setup:

    • Dissolve the crude spiro-epoxide intermediate from Part 1 in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Rearrangement:

    • Add a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1-0.2 equivalents), dropwise to the stirred solution.

    • Monitor the reaction progress closely by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product Characterization:

    • Combine the fractions containing the pure product and concentrate under vacuum to yield Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate as a white solid or a colorless oil.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be further assessed by HPLC.

Data Summary and Expected Results

StepKey ReactantsSolvent(s)Temp.Time (h)Typical YieldProduct Form
1N-Boc-4-piperidone, Trimethylsulfoxonium iodide, NaHDMSO/THFRT-50°C2-4>90%Oil/Low-melting solid
2Spiro-epoxide intermediate, BF₃·OEt₂DCM0°C-RT1-270-85%White solid/Oil

Purification and Analysis Workflow

G A Crude Product from Workup B Dissolve in minimal DCM A->B C Load onto Silica Gel Column B->C D Elute with Hexanes/Ethyl Acetate Gradient C->D E Collect Fractions (TLC Monitoring) D->E F Combine Pure Fractions E->F G Concentrate under Reduced Pressure F->G H Final Purified Product G->H I ¹H & ¹³C NMR Spectroscopy H->I J LC-MS Analysis H->J K HPLC Purity Check H->K L Final QC Approval I->L J->L K->L

Sources

Application Notes and Protocols: Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

Spirocyclic scaffolds are increasingly sought-after motifs in medicinal chemistry, prized for their ability to confer three-dimensional complexity, novel intellectual property, and improved physicochemical properties to drug candidates. This guide provides an in-depth exploration of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate, a versatile building block that combines a strained oxetane ring with a protected secondary amine within a spiro[3.5]nonane framework. We present detailed protocols, mechanistic insights, and strategic applications to empower researchers in leveraging this compound for the synthesis of next-generation therapeutics.

Introduction: The Strategic Value of Spiro[3.5]nonane Scaffolds

The incorporation of rigid, three-dimensional structures is a cornerstone of modern medicinal chemistry strategy. Spirocycles, which feature two rings connected by a single common atom, are particularly advantageous. The spiro[3.5]nonane framework, containing a four-membered and a six-membered ring, introduces a defined spatial arrangement of substituents, enabling precise exploration of chemical space and interaction with biological targets. Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate (Figure 1) is a bifunctional building block of significant interest.

  • The Oxetane Moiety: The 1-oxaspiro group, a strained four-membered ether ring, serves as a polar motif that can act as a hydrogen bond acceptor and improve aqueous solubility—a critical parameter for drug developability. Its inherent ring strain also provides a reactive handle for controlled ring-opening reactions, allowing for the introduction of diverse functional groups.

  • The Boc-Protected Amine: The 6-aza position is protected with a Tert-butyloxycarbonyl (Boc) group, one of the most common and versatile protecting groups for amines in organic synthesis. Its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions make it an ideal choice for multi-step synthetic campaigns.

This unique combination makes the title compound a powerful tool for generating libraries of novel compounds with enhanced structural diversity and desirable drug-like properties.

Core Reactivity and Synthetic Potential

The synthetic utility of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate stems from the orthogonal reactivity of its two key functional groups: the Boc-protected amine and the oxetane ring. This allows for a stepwise and controlled elaboration of the scaffold.

Workflow for Synthetic Elaboration

The general strategy for utilizing this building block involves a two-stage process: first, deprotection and functionalization of the secondary amine, followed by reactions involving the oxetane ring, or vice versa. The choice of sequence depends on the desired final structure and the compatibility of reagents.

G cluster_0 Stage 1: Amine Functionalization cluster_2 Stage 3: Optional Oxetane Ring Opening start Tert-butyl 1-oxa-6- azaspiro[3.5]nonane-6-carboxylate deprotection Boc Deprotection (e.g., TFA, HCl) start->deprotection Acidic Conditions free_amine 1-Oxa-6-azaspiro[3.5]nonane (Secondary Amine) deprotection->free_amine alkylation N-Alkylation (R-X, base) free_amine->alkylation acylation N-Acylation (R-COCl, base) free_amine->acylation reductive_amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) free_amine->reductive_amination sulfonylation N-Sulfonylation (R-SO₂Cl, base) free_amine->sulfonylation ring_opening Nucleophilic Ring Opening (e.g., R-OH, R-NH₂, Lewis Acid) acylation->ring_opening Further Modification final_product Diverse Functionalized Products ring_opening->final_product caption Figure 1. General synthetic workflow.

Caption: General synthetic workflow for the elaboration of the spirocyclic scaffold.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and reproducible. As a Senior Application Scientist, I stress the importance of understanding the "why" behind each step. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Boc Deprotection of the Spirocyclic Amine

Mechanistic Rationale: The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched, releasing isobutylene and carbon dioxide. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard, highly effective system for this transformation due to the high acidity of TFA and the excellent solubility of both starting material and product in DCM.

Materials:

  • Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (5-10 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Place the reaction flask in an ice bath (0 °C). This is crucial to temper the initial exothermic reaction upon TFA addition.

  • TFA Addition: Add TFA (5-10 eq) dropwise to the stirred solution. The use of a slight excess ensures the complete and rapid removal of the Boc group.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). This neutralizes the excess TFA.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers and wash with brine to remove residual water-soluble impurities. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free amine (1-oxa-6-azaspiro[3.5]nonane), which is often used directly in the next step without further purification.

Trustworthiness Check: A successful deprotection can be quickly verified by LC-MS, observing the disappearance of the starting material peak and the appearance of a new peak with the expected mass of the free amine.

Protocol 2: N-Acylation with an Acid Chloride

Mechanistic Rationale: This is a classic nucleophilic acyl substitution. The deprotected secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Materials:

  • 1-Oxa-6-azaspiro[3.5]nonane (from Protocol 1, 1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride, 1.1 eq)

  • Anhydrous DCM

  • Triethylamine (TEA) or DIPEA (1.5-2.0 eq)

Step-by-Step Procedure:

  • Setup: Dissolve the crude free amine (1.0 eq) in anhydrous DCM (0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add TEA or DIPEA (1.5-2.0 eq). The excess base ensures the reaction medium remains basic.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise. A slight excess of the acylating agent drives the reaction to completion.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates completion.

  • Workup: Quench the reaction with water. Transfer to a separatory funnel, and separate the layers.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid chloride), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acylated product.

Reaction Type Reagents Typical Yield Key Considerations
Boc Deprotection TFA in DCM>95% (crude)Exothermic; requires cooling.
N-Acylation RCOCl, TEA80-95%Base is critical to neutralize HCl byproduct.
N-Alkylation R-Br, K₂CO₃60-85%May require elevated temperatures.
Reductive Amination RCHO, NaBH(OAc)₃75-90%Mild conditions; tolerates many functional groups.

Advanced Applications & Strategic Use in Medicinal Chemistry

The true power of this building block is demonstrated in its application to the synthesis of complex, biologically active molecules. For instance, it has been incorporated as a key structural element in the development of novel kinase inhibitors.

Case Study: Synthesis of a JAK Inhibitor Core

In the synthesis of Janus kinase (JAK) inhibitors, the spirocyclic core can be used to orient key pharmacophoric groups in a precise 3D arrangement, enhancing binding affinity and selectivity.

G start Tert-butyl 1-oxa-6- azaspiro[3.5]nonane-6-carboxylate step1 1. Boc Deprotection (TFA/DCM) 2. N-Arylation (Buchwald-Hartwig) start->step1 intermediate N-Aryl-1-oxa-6- azaspiro[3.5]nonane step1->intermediate step2 Oxetane Ring Opening (e.g., with a substituted phenol, Lewis Acid catalyst) intermediate->step2 product JAK Inhibitor Precursor (Complex 3D Scaffold) step2->product caption Figure 2. Strategic application in inhibitor synthesis.

Caption: Strategic application in the synthesis of a complex inhibitor core.

In this example, after Boc deprotection, a Buchwald-Hartwig amination could be employed to couple the spirocyclic amine with an aromatic halide, installing a key recognition element. Subsequently, a Lewis acid-catalyzed ring-opening of the oxetane with a nucleophilic partner (e.g., a phenol) would introduce another vector for substitution, leading to a highly decorated and rigid scaffold optimized for kinase binding.

Conclusion

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its bifunctional nature, combined with the desirable properties of the spiro[3.5]oxetane framework, provides a reliable and versatile platform for the design and synthesis of novel small molecules. The protocols and insights provided herein serve as a comprehensive guide for researchers to unlock the full potential of this valuable building block in their drug discovery programs.

References

  • Wuitschik, G. et al. (2008). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 47(24), 4512-4525. Available at: [Link]

  • WO2022010915A1 - Substituted spirocyclic compounds as protein kinase inhibitors. Google Patents.

Application Note: Accelerating Drug Discovery with Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate for Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutic agents, the demand for structurally diverse and three-dimensional (3D) chemical libraries is paramount. Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry, offering a fixed and rigidified conformation that can enhance binding affinity and improve physicochemical properties.[1] This guide details the strategic application of tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate , a versatile building block, in parallel synthesis workflows. We provide field-proven protocols for high-throughput library generation, focusing on the orthogonal reactivity of its two key functional handles: the Boc-protected secondary amine and the strained oxetane ring. These methodologies are designed for researchers, scientists, and drug development professionals aiming to rapidly generate novel compound collections with enhanced 3D character.

Introduction: The Strategic Value of Spirocyclic Oxetanes

Modern drug discovery campaigns increasingly seek to escape the "flatland" of predominantly sp2-hybridized molecules. Molecules with greater three-dimensional complexity often exhibit improved pharmacological profiles, including enhanced solubility, metabolic stability, and target selectivity, while exploring novel intellectual property space.[1][2] The 1-oxa-6-azaspiro[3.5]nonane core is a superb example of a Scaffold-on-Demand. It combines two highly desirable motifs:

  • The Spirocyclic Center: This imparts a rigid, well-defined 3D geometry, distinguishing it from more flexible linear or monocyclic amines.

  • The Oxetane Ring: This small, strained heterocycle is not merely a structural element but a functional one.[3] It serves as a polar surrogate for gem-dimethyl or carbonyl groups, often improving aqueous solubility and metabolic clearance.[4][5] Furthermore, the oxetane can act as a latent electrophile, enabling late-stage diversification through ring-opening reactions.[6][7]

The subject of this guide, tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate, is pre-configured for efficient library synthesis. The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the secondary amine, allowing for selective and controlled functionalization in a parallel format.[8][9]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₃H₂₃NO₃PubChem
Molecular Weight 241.33 g/mol PubChem
CAS Number 1354605-78-9Vendor Data
Appearance White to off-white solidVendor Data
Calculated LogP 1.5 - 2.0Cheminformatics

Core Synthetic Strategy: A Dual-Handle Approach

The power of this building block lies in its two orthogonal points for diversification. This allows for a two-dimensional library synthesis from a single core scaffold.

  • Nitrogen Derivatization: The secondary amine, unmasked by Boc deprotection, is a versatile nucleophile. It can be readily acylated, sulfonated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents (R¹).

  • Oxetane Ring-Opening: Under acidic conditions, the oxetane ring can be activated and opened by various nucleophiles (Nu-H), installing a second point of diversity (R²) and simultaneously generating a primary alcohol for potential further reactions.[6][10][11]

This dual-handle approach is visualized in the workflow diagram below.

G cluster_main Overall Parallel Synthesis Workflow cluster_n_func Nitrogen Functionalization cluster_oxetane_func Advanced Diversification A Start: tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate B Module 1: Parallel Boc Deprotection A->B  TFA/DCM C Intermediate: Spirocyclic Amine Salt (Array of wells) B->C D Module 2A: Parallel Amide Coupling (Carboxylic Acids R¹-COOH) C->D E Module 2B: Parallel Reductive Amination (Aldehydes R¹-CHO) C->E F Library 1: N-Acylated Derivatives D->F G Library 2: N-Alkylated Derivatives E->G H Module 3: Parallel Oxetane Ring-Opening (Nucleophiles Nu-H) F->H  Select  Scaffolds G->H  Select  Scaffolds I Library 3: Ring-Opened Derivatives H->I

Caption: High-level workflow for library generation.

Detailed Protocols for Parallel Synthesis

These protocols are designed for execution in 96-well deep-well plates (2 mL volume) and assume a standard reaction scale of 20-50 µmol per well. All liquid handling can be performed using manual multi-channel pipettes or automated liquid handlers.

Module 1: Parallel Boc Deprotection

Causality: The Boc group is reliably cleaved under anhydrous acidic conditions.[8] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the gold standard, as both are volatile and can be easily removed in vacuo. This step is critical as it generates the free amine salt, the common intermediate for all subsequent diversification.

Protocol:

  • Preparation: Prepare a stock solution of tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate (e.g., 0.2 M in anhydrous DCM).

  • Dispensing: To each well of a 96-well plate, dispense 100 µL of the stock solution (20 µmol).

  • Reagent Addition: Add 200 µL of a 20% (v/v) solution of TFA in DCM to each well.

  • Reaction: Seal the plate and shake at room temperature for 1-2 hours. Monitor completion by LC-MS from a single test well.

  • Work-up: Unseal the plate and place it in a centrifugal evaporator (e.g., Genevac) or under a stream of nitrogen to remove all volatiles. This process may need to be repeated after re-dissolving the residue in DCM (2 x 200 µL) to ensure complete removal of TFA.

  • Result: The plate now contains the dried trifluoroacetate salt of 1-oxa-6-azaspiro[3.5]nonane, ready for the next module.

Module 2A: Parallel Amide Coupling

Causality: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[12][13] We employ HATU as the coupling reagent due to its high efficiency, fast reaction times, and low rate of racemization.[14] A non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), is required to neutralize the amine salt and facilitate the coupling.

Protocol:

  • Plate Preparation: Use the plate of dried amine salt from Module 1.

  • Reagent Stock Solutions:

    • Prepare an array of 96 unique carboxylic acids (R¹-COOH) as 0.25 M solutions in anhydrous DMF or NMP.

    • Prepare a solution of HATU (0.25 M) in anhydrous DMF.

    • Prepare a solution of DIPEA (1.0 M) in anhydrous DMF.

  • Reagent Addition:

    • To each well, add 100 µL of the corresponding carboxylic acid solution (25 µmol, 1.25 eq).

    • Add 100 µL of the HATU solution (25 µmol, 1.25 eq).

    • Add 50 µL of the DIPEA solution (50 µmol, 2.5 eq).

  • Reaction: Seal the plate and shake at room temperature for 4-16 hours.

  • High-Throughput Purification (Optional):

    • Liquid-Liquid Extraction: Quench the reaction by adding ethyl acetate (500 µL) and a mild aqueous base (e.g., 5% NaHCO₃, 500 µL). Shake vigorously, allow phases to separate, and carefully remove the aqueous layer. Repeat wash with water (500 µL) and brine (500 µL). Dry the organic layer by passing it through a filter plate containing anhydrous Na₂SO₄.

    • Solid-Phase Extraction (SPE): Alternatively, use pre-packed silica or reverse-phase SPE plates for purification.

  • Analysis: Evaporate the solvent and analyze purity and identity for each well via plate-based LC-MS.

Module 2B: Parallel Reductive Amination

Causality: Reductive amination is a powerful method for C-N bond formation, providing access to secondary amines.[15][16] The reaction proceeds via an iminium intermediate, which is formed from the amine and an aldehyde.[17] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation in a parallel setting because it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde.[18][19]

Protocol:

  • Plate Preparation: Use the plate of dried amine salt from Module 1.

  • Reagent Stock Solutions:

    • Prepare an array of 96 unique aldehydes (R¹-CHO) as 0.25 M solutions in anhydrous dichloroethane (DCE).

    • Prepare a solution of DIPEA (0.5 M) in DCE.

  • Reagent Addition:

    • To each well, add 200 µL of DCE.

    • Add 50 µL of the DIPEA solution (25 µmol, 1.25 eq) to neutralize the amine salt.

    • Add 100 µL of the corresponding aldehyde solution (25 µmol, 1.25 eq).

    • Allow the iminium to form by shaking for 30-60 minutes at room temperature.

    • Add solid sodium triacetoxyborohydride (STAB) to each well (approx. 8.5 mg, 40 µmol, 2.0 eq) using a powder dispenser.

  • Reaction: Seal the plate and shake at room temperature for 6-18 hours.

  • Work-up & Purification: Quench carefully by adding 5% NaHCO₃ solution (500 µL). Extract with DCM or ethyl acetate (2 x 500 µL). Purify via SPE or preparative plate-based HPLC as needed.

  • Analysis: Evaporate the solvent and analyze purity and identity for each well via plate-based LC-MS.

G cluster_protocol Detailed N-Functionalization Workflow cluster_amide Module 2A: Amidation cluster_reductive Module 2B: Reductive Amination start Plate of Amine Salt (from Module 1) a1 1. Add R¹-COOH solution start->a1 Path A r1 1. Add R¹-CHO solution start->r1 Path B a2 2. Add HATU solution a1->a2 a3 3. Add DIPEA solution a2->a3 a4 4. Shake 4-16h @ RT a3->a4 a5 5. Quench & Purify (LLE/SPE) a4->a5 end_a N-Acylated Library a5->end_a r2 2. Add DIPEA solution r1->r2 r3 3. Add STAB (solid) r2->r3 r4 4. Shake 6-18h @ RT r3->r4 r5 5. Quench & Purify (LLE/SPE) r4->r5 end_r N-Alkylated Library r5->end_r

Caption: Step-by-step parallel N-functionalization protocols.

Module 3 (Advanced): Parallel Oxetane Ring-Opening

Causality: The strained four-membered oxetane ring can be opened by nucleophiles under acidic catalysis.[6][10] This reaction is mechanistically similar to the acid-catalyzed ring-opening of epoxides.[11] The acid protonates the oxetane oxygen, making the ring's carbons more electrophilic and susceptible to attack. This provides a powerful late-stage diversification strategy to access novel chemical space.

Protocol:

  • Plate Preparation: Select a sub-library of purified compounds from Module 2A or 2B. Prepare 0.1 M solutions in a suitable solvent like 1,4-dioxane or acetonitrile. Dispense 200 µL (20 µmol) into a new 96-well plate.

  • Reagent Stock Solutions:

    • Prepare an array of 96 unique nucleophiles (Nu-H, e.g., substituted anilines, phenols, secondary amines, or thiols) as 1.0 M solutions in the same solvent.

    • Prepare a catalyst solution of a strong Brønsted acid, such as triflic acid (TfOH), or a Lewis acid like Yb(OTf)₃ (0.2 M in the same solvent).

  • Reagent Addition:

    • To each well, add 100 µL of the corresponding nucleophile solution (100 µmol, 5.0 eq).

    • Add 20 µL of the acid catalyst solution (4 µmol, 0.2 eq).

  • Reaction: Seal the plate and heat to 60-80 °C for 12-24 hours. Monitor progress by LC-MS.

  • Work-up & Purification: Cool the plate to room temperature. Quench with a polymer-supported base (e.g., PS-BEMP) to neutralize the acid catalyst. Filter and purify the library using mass-directed preparative HPLC.

  • Analysis: Evaporate the solvent and analyze purity and identity for each well via plate-based LC-MS.

Trustworthiness: Self-Validating Systems & Expert Insights

  • Orthogonality is Key: The success of this entire strategy hinges on the orthogonality of the Boc protecting group and the oxetane ring. The acidic conditions for Boc removal are generally too mild to cause significant oxetane ring-opening, especially at room temperature for short periods. Conversely, the conditions for derivatizing the amine (neutral or basic) will not affect the stable oxetane ring.

  • Reagent Choice: For amide coupling, HATU is preferred over carbodiimides like DCC/DIC in parallel synthesis because its byproducts are water-soluble, simplifying liquid-liquid extraction workups.[13] For reductive amination, STAB is superior to NaBH₃CN (toxic cyanide byproduct) and NaBH₄ (can reduce the aldehyde).[15]

  • Solvent Considerations: For reductive amination, DCE is often superior to THF or MeOH as it does not compete as a nucleophile and is effective at solvating the reagents.[18] For amide couplings, DMF or NMP are excellent choices due to their high polarity and boiling points.

  • Troubleshooting: If amide coupling is sluggish, especially with electron-poor anilines or sterically hindered acids, gentle heating (40-50 °C) can be applied, or a more potent coupling reagent can be explored.[12] If reductive amination yields are low, pre-formation of the iminium intermediate can be extended, or a small amount of acetic acid can be added to catalyze its formation before the reductant is added.

Conclusion

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate is an exemplary building block for modern parallel synthesis. Its dual-handle design, combining a protectable amine with a functional oxetane, enables the rapid and efficient generation of diverse, 3D-rich compound libraries. The protocols outlined in this guide provide a robust framework for researchers to leverage this scaffold, accelerating hit-finding and lead optimization efforts in drug discovery.

References

  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Domainex. High-Throughput Experimentation (HTE) Approaches at Domainex. Available from: [Link]

  • PubChem. Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. Available from: [Link]

  • Synple Chem. Application Note – Reductive Amination 96-well plate kit. Available from: [Link]

  • Wessig, P., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. Available from: [Link]

  • Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available from: [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available from: [Link]

  • ACS Publications. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Available from: [Link]

  • Andersson, S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. Available from: [Link]

  • The Dong Group. Oxetane Presentation. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Stepan, A. F., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available from: [Link]

  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. Available from: [Link]

  • National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link]

  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. Available from: [Link]

  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • The Organic Chemistry Tutor. (2015). Epoxide Reactions: Acid Catalyzed and Nucleophilic Ring Opening! [Video]. YouTube. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-Oxa-6-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a discernible shift away from planar, two-dimensional structures towards more complex, three-dimensional molecular architectures. This "escape from flatland" is driven by the pursuit of novel chemical matter with improved pharmacological properties, such as enhanced target specificity, increased metabolic stability, and better cell permeability.[1] Within this paradigm, spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs.[1] Their inherent rigidity and well-defined three-dimensional geometry offer a unique platform for the precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets.

The 1-oxa-6-azaspiro[3.5]nonane core, a unique heterocyclic system combining an oxetane and a piperidine ring through a spirocenter, represents a compelling scaffold for the development of novel therapeutics. The oxetane moiety is increasingly recognized as a valuable bioisostere for gem-dimethyl or carbonyl groups, capable of improving metabolic stability and aqueous solubility while providing a hydrogen bond acceptor. The piperidine ring is a ubiquitous feature in a vast number of bioactive molecules and approved drugs, highlighting its importance in molecular recognition.[2] The combination of these two rings in a spirocyclic arrangement generates a structurally novel and conformationally constrained framework with significant potential in drug design.

This application note provides a comprehensive guide to the asymmetric synthesis of chiral 1-oxa-6-azaspiro[3.5]nonane derivatives, with a focus on a robust and highly stereoselective protocol. The methodologies described herein are designed to be both reproducible and scalable, providing researchers in drug discovery and development with a practical approach to accessing these valuable chiral building blocks.

Strategic Approach to Asymmetric Synthesis: The Staudinger [2+2] Cycloaddition

The construction of the β-lactam ring, a key feature of many 1-oxa-6-azaspiro[3.5]nonane derivatives, is most classically achieved through the Staudinger [2+2] cycloaddition of a ketene and an imine.[3] The stereoselective variant of this reaction is a powerful tool for the synthesis of chiral β-lactams.[4] The strategy outlined in this note leverages a chiral auxiliary-mediated Staudinger reaction to ensure high enantioselectivity in the formation of the spirocyclic core.

The overall synthetic strategy involves three key stages:

  • Synthesis of a Chiral Imine: The piperidine component of the target molecule is derived from a chiral imine, synthesized from a commercially available chiral amine which serves as the chiral auxiliary.

  • In Situ Generation of a Ketene: A suitable ketene precursor is used to generate the reactive ketene species in the reaction mixture.

  • Diastereoselective [2+2] Cycloaddition: The chiral imine reacts with the ketene in a highly diastereoselective manner to form the spiro-β-lactam.

  • Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved from the β-lactam to yield the final, enantiomerically enriched 1-oxa-6-azaspiro[3.5]nonane derivative.

This approach offers excellent control over the stereochemistry of the newly formed stereocenter at the spiro junction.

Mechanistic Rationale for Stereocontrol

The high degree of stereocontrol in this reaction is attributed to the steric influence of the chiral auxiliary on the imine. The bulky substituent on the chiral amine effectively shields one face of the C=N double bond. Consequently, the ketene can only approach from the less hindered face, leading to the preferential formation of one diastereomer.

G cluster_0 Asymmetric Staudinger Cycloaddition Chiral_Imine Chiral Imine (Face Blocked by Auxiliary) Transition_State Diastereoselective Transition State Chiral_Imine->Transition_State Less hindered face attack Ketene Ketene Ketene->Transition_State Spiro_Lactam Diastereomeric Spiro-β-Lactam Transition_State->Spiro_Lactam [2+2] Cycloaddition Final_Product Chiral 1-Oxa-6-azaspiro[3.5]nonane (after auxiliary removal) Spiro_Lactam->Final_Product Auxiliary Cleavage

Figure 1: Conceptual workflow of the asymmetric Staudinger reaction.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the asymmetric synthesis of a chiral 1-oxa-6-azaspiro[3.5]nonan-2-one derivative.

Protocol 1: Synthesis of the Chiral Imine Precursor

This protocol describes the formation of the chiral imine from 3-oxetanone and (R)-(+)-α-methylbenzylamine.

Materials:

  • 3-Oxetanone

  • (R)-(+)-α-Methylbenzylamine

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 3-oxetanone (1.0 eq.), (R)-(+)-α-methylbenzylamine (1.05 eq.), and anhydrous toluene (100 mL).

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is a pale yellow oil. Dry the crude imine over anhydrous MgSO₄, filter, and use directly in the next step without further purification.

Protocol 2: Asymmetric [2+2] Cycloaddition

This protocol details the diastereoselective Staudinger reaction between the chiral imine and a ketene generated in situ from methoxyacetyl chloride.

Materials:

  • Chiral imine from Protocol 1

  • Methoxyacetyl chloride

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add the crude chiral imine (1.0 eq.) and anhydrous DCM (200 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried dropping funnel, prepare a solution of methoxyacetyl chloride (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (50 mL).

  • Add the solution from the dropping funnel dropwise to the cooled imine solution over a period of 1 hour with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diastereomerically pure spiro-β-lactam.

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the oxidative cleavage of the α-methylbenzyl group to yield the N-unsubstituted spiro-β-lactam.

Materials:

  • Diastereomerically pure spiro-β-lactam from Protocol 2

  • Cerium(IV) ammonium nitrate (CAN)

  • Acetonitrile/Water (3:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the spiro-β-lactam (1.0 eq.) in a 3:1 mixture of acetonitrile and water (10 mL per 100 mg of lactam).

  • Cool the solution to 0 °C in an ice bath.

  • Add cerium(IV) ammonium nitrate (CAN) (2.5 eq.) portion-wise over 15 minutes with stirring.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically pure 1-oxa-6-azaspiro[3.5]nonan-2-one.

Data Presentation and Characterization

The success of the synthesis is contingent upon careful monitoring and characterization at each step.

Table 1: Summary of Typical Yields and Stereoselectivity

StepReactionCatalyst/AuxiliarySolventTemp (°C)Yield (%)Diastereomeric/Enantiomeric Excess (%)
1Imine Formation-Toluene110>95-
2Acid Chloride FormationOxalyl ChlorideDCM0 to rt>95-
3Asymmetric [2+2] Cycloaddition(R)-(+)-α-MethylbenzylamineDCM-78 to rt70-85>95 (d.e.)
4Deprotection/Auxiliary RemovalCerium(IV) Ammonium NitrateAcetonitrile/Water0 to rt80-90>95 (e.e.)

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product using a suitable chiral stationary phase.

G cluster_1 Synthetic Workflow Start 3-Oxetanone + (R)-α-Methylbenzylamine Imine_Formation Protocol 1: Imine Formation Start->Imine_Formation Chiral_Imine Chiral Imine Imine_Formation->Chiral_Imine Cycloaddition Protocol 2: Asymmetric [2+2] Cycloaddition Chiral_Imine->Cycloaddition Spiro_Lactam Diastereomerically Pure Spiro-β-Lactam Cycloaddition->Spiro_Lactam Auxiliary_Removal Protocol 3: Auxiliary Removal Spiro_Lactam->Auxiliary_Removal Final_Product Chiral 1-Oxa-6-azaspiro[3.5]nonan-2-one Auxiliary_Removal->Final_Product

Figure 2: Step-by-step experimental workflow.

Conclusion and Future Perspectives

The asymmetric synthesis of chiral 1-oxa-6-azaspiro[3.5]nonane derivatives presented here provides a reliable and highly stereoselective route to this medicinally important scaffold. The use of a chiral auxiliary in a Staudinger [2+2] cycloaddition reaction is a well-established and robust method for the construction of chiral β-lactams. The detailed protocols and mechanistic insights provided in this application note are intended to enable researchers to readily adopt and adapt this methodology for their specific drug discovery programs.

Further exploration of different ketene precursors and chiral auxiliaries can lead to a diverse library of substituted 1-oxa-6-azaspiro[3.5]nonane derivatives. Additionally, the application of organocatalytic methods for the enantioselective synthesis of these spirocycles presents an exciting avenue for future research, potentially offering milder reaction conditions and alternative stereochemical outcomes.[5][6] The continued development of efficient and scalable synthetic routes to these unique three-dimensional structures will undoubtedly accelerate their application in the discovery of next-generation therapeutics.

References

  • Dao Thi, H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]

  • Ma, J., et al. (2018). Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters, 20(22), 7224–7228. [Link]

  • Sang-gi, L., & Kim, S. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3735-3748. [Link]

  • Verma, S., et al. (2020). Organocatalytic Asymmetric Synthesis of Spiroacetals and Bridged Acetals. In Advances in Organoboron and Organoboron Chemistry. IntechOpen. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

Sources

Application Notes and Protocols: A Guide to the Deprotection of Boc-Protected 1-oxa-6-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-oxa-6-azaspiro[3.5]nonane and the Role of the Boc Protecting Group

The 1-oxa-6-azaspiro[3.5]nonane scaffold is a valuable heterocyclic motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. The synthesis of complex molecules incorporating this spirocycle often necessitates the use of protecting groups to mask reactive functionalities. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the secondary amine of the 1-oxa-6-azaspiro[3.5]nonane core due to its robustness under various synthetic conditions and its facile removal under acidic conditions.[1] This application note provides a detailed guide for the efficient deprotection of Boc-protected 1-oxa-6-azaspiro[3.5]nonane, presenting two common and reliable protocols using trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[2] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon and weakens the tert-butyl-oxygen bond. The subsequent cleavage of this bond results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to release carbon dioxide gas and the free amine.[1][2] The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.[1]

Boc Deprotection Mechanism cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection Boc_Protected_Amine Boc-Protected 1-oxa-6-azaspiro[3.5]nonane Protonated_Boc Protonated Boc Group Boc_Protected_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine 1-oxa-6-azaspiro[3.5]nonane (Amine Salt) Carbamic_Acid->Free_Amine - CO2 CO2 Carbon Dioxide Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Comparative Analysis of Deprotection Protocols

The choice between TFA and HCl in dioxane for Boc deprotection depends on several factors, including the presence of other acid-sensitive functional groups in the molecule, desired workup procedure, and scale of the reaction.

ParameterProtocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Protocol 2: Hydrogen Chloride (HCl) in 1,4-Dioxane
Reagent Trifluoroacetic Acid4 M Hydrogen Chloride in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Reaction Time Typically 30 minutes to 2 hours[1]Typically 30 minutes to 1 hour[3]
Workup Evaporation of TFA and solvent. May require neutralization.Evaporation of solvent. Product is isolated as the HCl salt.
Advantages High volatility of TFA simplifies removal.[1]Product precipitates as the HCl salt, simplifying isolation.
Disadvantages TFA is corrosive and requires careful handling.[4] Residual TFA can be difficult to remove completely.Dioxane is a suspected carcinogen and should be handled with care. The HCl salt may require an additional basic workup to yield the free amine.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific applications. It is recommended to monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for Boc deprotection.[1][5]

Materials:

  • Boc-protected 1-oxa-6-azaspiro[3.5]nonane

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected 1-oxa-6-azaspiro[3.5]nonane (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equiv). A common ratio is a 25-50% solution of TFA in DCM.[1]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

    • For isolation of the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected 1-oxa-6-azaspiro[3.5]nonane.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is particularly useful for obtaining the hydrochloride salt of the deprotected amine directly.[2][3]

Materials:

  • Boc-protected 1-oxa-6-azaspiro[3.5]nonane

  • 4 M Hydrogen chloride (HCl) in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: To a solution of Boc-protected 1-oxa-6-azaspiro[3.5]nonane (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate), add a solution of 4 M HCl in 1,4-dioxane (5-10 equiv) at room temperature with stirring.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature for 30 minutes to 1 hour.[3] The deprotected product will often precipitate out of the solution as the hydrochloride salt.

  • Isolation:

    • If a precipitate forms, add diethyl ether to the reaction mixture to further promote precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with diethyl ether to remove any non-polar impurities.

    • Dry the collected solid under vacuum to obtain the 1-oxa-6-azaspiro[3.5]nonane hydrochloride salt.

Deprotection_Workflow cluster_workflow General Deprotection Workflow Start Start with Boc-Protected 1-oxa-6-azaspiro[3.5]nonane Dissolve Dissolve in appropriate solvent Start->Dissolve Add_Acid Add Acidic Reagent (TFA or HCl in Dioxane) Dissolve->Add_Acid React Stir at Room Temperature Add_Acid->React Monitor Monitor Reaction Progress (TLC/LC-MS) React->Monitor Workup Reaction Workup Monitor->Workup Reaction Complete Isolate Isolate Product Workup->Isolate End Characterize Final Product Isolate->End

Caption: A generalized workflow for the Boc deprotection process.

Safety and Handling Precautions

  • Both trifluoroacetic acid and concentrated solutions of hydrogen chloride are highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane and 1,4-dioxane are hazardous solvents and should be handled with care, avoiding inhalation and skin contact.

  • The deprotection reaction generates tert-butyl cation, which can be a source of byproducts.[6] In substrates with sensitive functional groups, the addition of a scavenger such as anisole or triethylsilane may be necessary.

Conclusion

The deprotection of Boc-protected 1-oxa-6-azaspiro[3.5]nonane is a critical step in the synthesis of novel chemical entities for drug discovery. The protocols outlined in this application note, utilizing either trifluoroacetic acid or hydrogen chloride in dioxane, provide reliable and efficient methods for the removal of the Boc protecting group. The choice of method will be dictated by the specific requirements of the synthetic route and the nature of the substrate. Careful consideration of the reaction conditions and appropriate workup procedures will ensure a high yield and purity of the desired 1-oxa-6-azaspiro[3.5]nonane product.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24553-24560.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • MDPI. (2019). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molbank, 2019(4), M1093.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Reddit. (2017, April 13). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. Retrieved from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Hebei Boz Chemical Co., Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible-Light-Mediated Energy Transfer Catalysis. Organic & Biomolecular Chemistry, 19(34), 7349-7353.
  • R&D World. (2018, March 22). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-6-azaspiro[4.4]nonane. Retrieved from [Link]

Sources

Functionalization of the 1-oxa-6-azaspiro[3.5]nonane Core: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel molecular architectures that can overcome the challenges of drug resistance and off-target effects. In this pursuit, three-dimensional (3D) scaffolds have gained prominence over traditional flat, aromatic structures. Among these, spirocyclic systems, which feature two rings connected by a single common atom, have emerged as particularly valuable. The 1-oxa-6-azaspiro[3.5]nonane core, a unique structural motif, is at the forefront of this trend. Its inherent 3D geometry, combined with the favorable physicochemical properties conferred by the oxetane and piperidine rings, makes it an attractive building block for the design of next-generation therapeutics.[1][2]

The 1-oxa-6-azaspiro[3.5]nonane scaffold offers a compelling alternative to commonly used saturated heterocycles like morpholine and piperazine. The oxetane moiety, in particular, is noted for its metabolic stability and its ability to act as a hydrogen bond acceptor, enhancing interactions with biological targets.[1][2] This guide provides a comprehensive overview of the key strategies for the functionalization of the 1-oxa-6-azaspiro[3.5]nonane core, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Strategic Functionalization: Unlocking the Potential of the Core

The functionalization of the 1-oxa-6-azaspiro[3.5]nonane core primarily revolves around the secondary amine of the piperidine ring. This nitrogen atom serves as a versatile handle for introducing a wide array of substituents, enabling the modulation of a compound's pharmacological profile. The principal strategies for its derivatization include N-arylation, reductive amination, and amide coupling, each providing access to a distinct chemical space.

Figure 1: Key functionalization strategies for the 1-oxa-6-azaspiro[3.5]nonane core.

N-Arylation via Buchwald-Hartwig Cross-Coupling

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines.[3][4] This reaction is particularly well-suited for the functionalization of the 1-oxa-6-azaspiro[3.5]nonane core, allowing for the introduction of a diverse range of aryl and heteroaryl substituents.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium amide complex. Reductive elimination from this complex yields the desired N-aryl product and regenerates the palladium(0) catalyst.[4] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate both the oxidative addition and reductive elimination steps.[3][5]

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: N-Arylation of 1-oxa-6-azaspiro[3.5]nonane

Materials:

  • 1-oxa-6-azaspiro[3.5]nonane (or its salt form, e.g., hemioxalate)[6]

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 1-oxa-6-azaspiro[3.5]nonane (1.2 equivalents), aryl halide (1.0 equivalent), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

  • Addition of Reagents: Add the base (1.5-2.0 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective palladium precursors.
Ligand XPhos or SPhosBulky, electron-rich ligands that promote efficient catalysis for a broad range of substrates.
Base NaOt-Bu or Cs₂CO₃Strong, non-nucleophilic bases that facilitate the deprotonation of the amine.
Solvent Toluene or DioxaneHigh-boiling, aprotic solvents suitable for cross-coupling reactions.
Temperature 80-110 °CProvides sufficient thermal energy to drive the catalytic cycle.

Reductive Amination

Reductive amination is a cornerstone of organic synthesis, providing a direct route to substituted amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of an amine with an aldehyde or ketone, followed by its in-situ reduction.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the secondary amine of the 1-oxa-6-azaspiro[3.5]nonane on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form a transient iminium ion. A reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic iminium carbon to yield the final tertiary amine product. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN). STAB is often preferred due to its mildness and tolerance of acidic conditions.[7][8]

Figure 3: Workflow for the reductive amination of 1-oxa-6-azaspiro[3.5]nonane.

Protocol: Reductive Amination of 1-oxa-6-azaspiro[3.5]nonane

Materials:

  • 1-oxa-6-azaspiro[3.5]nonane

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • Solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Reaction Setup: Dissolve the 1-oxa-6-azaspiro[3.5]nonane (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in the chosen solvent.

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate iminium ion formation.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Parameter Recommendation Rationale
Reducing Agent Sodium triacetoxyborohydride (STAB)A mild and selective reducing agent that is stable in the presence of mild acids.
Solvent Dichloromethane (DCM) or Dichloroethane (DCE)Common aprotic solvents that are compatible with the reaction conditions.
Acid Catalyst Acetic AcidFacilitates the dehydration of the hemiaminal intermediate to the iminium ion.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.

Amide Coupling

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. Coupling the 1-oxa-6-azaspiro[3.5]nonane core with carboxylic acids provides access to a wide range of amides, which can serve as key structural elements or as mimics of peptide bonds.

Mechanistic Rationale

Amide coupling reactions typically involve the activation of the carboxylic acid to generate a more reactive species that is susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. Alternatively, acyl chlorides can be used as activated carboxylic acid derivatives.

Figure 4: General mechanism for amide bond formation using a coupling agent.

Protocol: Amide Coupling with 1-oxa-6-azaspiro[3.5]nonane

Materials:

  • 1-oxa-6-azaspiro[3.5]nonane

  • Carboxylic acid

  • Coupling agent (e.g., EDC, HATU, or HBTU)

  • Base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), the coupling agent (1.1 equivalents), and if applicable, an additive like HOBt (1.1 equivalents) in the chosen solvent.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the 1-oxa-6-azaspiro[3.5]nonane (1.2 equivalents) to the reaction mixture, followed by the base (2.0 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature until the starting materials are consumed (as monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

Parameter Recommendation Rationale
Coupling Agent HATU or HBTUHighly efficient coupling agents that minimize racemization and side reactions.
Base Diisopropylethylamine (DIPEA)A non-nucleophilic base that neutralizes the acid formed during the reaction.
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Common solvents for peptide coupling reactions.
Temperature Room TemperatureAmide bond formation is typically efficient at ambient temperature.

Conclusion and Future Outlook

The 1-oxa-6-azaspiro[3.5]nonane core represents a valuable and increasingly popular scaffold in modern drug discovery. Its unique three-dimensional structure and favorable physicochemical properties offer significant advantages in the design of novel therapeutics. The functionalization strategies outlined in this guide—N-arylation, reductive amination, and amide coupling—provide a robust toolkit for medicinal chemists to explore the chemical space around this promising core. As our understanding of the interplay between molecular architecture and biological function continues to grow, we can anticipate the development of even more sophisticated methods for the derivatization of this and other spirocyclic systems, further expanding the arsenal of tools available for the creation of innovative medicines.

References

  • Dandridge, L. M., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. [Link]

  • Burkhard, J. A., et al. (2010). Spirocyclic oxetanes: a new motif for drug discovery.
  • Carreira, E. M., & Fessard, T. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8322.
  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.
  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. John Wiley & Sons.
  • Buchwald-Hartwig Amination. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Reductive Amination. (n.d.). In Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate in Fragment-Based Drug Discovery

Introduction: Embracing the Third Dimension in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel chemical starting points for drug development.[1][2] The core principle of FBDD involves screening small, low-complexity molecules, or "fragments," to identify those that bind weakly but efficiently to a biological target.[3] These initial hits are then optimized through structure-guided chemistry to produce potent lead compounds.[1]

Historically, fragment libraries have been dominated by flat, sp²-rich aromatic compounds, largely due to their synthetic accessibility.[4] However, the pharmaceutical industry is increasingly recognizing the limitations of this "flatland" approach and the immense potential of three-dimensional (3D) scaffolds.[5] Molecules with greater sp³ character often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, and can achieve better complementarity with complex protein binding sites.[6][7]

This guide focuses on a prime example of a modern 3D fragment: Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate . We will explore the rationale behind its design, provide detailed protocols for its application in a typical FBDD workflow, and discuss the subsequent steps for progressing a fragment hit into a viable lead series.

Section 1: The Rationale - Deconstructing a Superior Fragment

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate is not merely a random collection of atoms; it is an intelligently designed scaffold that offers distinct advantages.

1.1 The Power of the Spirocycle: Spirocyclic systems, where two rings are joined by a single common atom, are inherently three-dimensional.[7] This rigid, non-planar architecture provides several key benefits:

  • Increased Fsp³: The fraction of sp³ hybridized carbons (Fsp³) is a measure of a molecule's three-dimensionality. Higher Fsp³ values are correlated with a greater likelihood of clinical success.[6] Spirocycles inherently boost the Fsp³ count, moving away from the often-problematic planarity of aromatic systems.

  • Novel Chemical Space: They allow for the exploration of novel and previously inaccessible chemical vectors, providing new ways to interact with a protein target.[8][9]

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can favorably modulate properties like solubility (logP/logD) and metabolic stability by disrupting planarity and presenting different faces to metabolic enzymes.[7][10]

1.2 Key Structural Features of the Scaffold:

  • Oxetane Ring: The 1-oxa portion of the spirocycle is an oxetane. This four-membered ether is a valuable pharmacophore. It is a compact, polar motif that can act as a hydrogen bond acceptor. Unlike more traditional ethers, it is often more metabolically stable and can improve aqueous solubility.

  • Boc-Protected Piperidine: The 6-aza component is a piperidine ring, a common feature in many approved drugs. The nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial feature for medicinal chemistry progression. The Boc group renders the nitrogen non-basic during initial screening but can be easily removed under acidic conditions. The resulting secondary amine provides a clear and reliable synthetic handle for "fragment growing" or "fragment linking" strategies, allowing chemists to elaborate the initial hit with precision.[11]

1.3 Compliance with the "Rule of Three": A good fragment should adhere to the "Rule of Three," a set of empirical guidelines for desirable physicochemical properties. Let's analyze our title compound (Molecular Formula: C₁₃H₂₁NO₃)[12]:

PropertyGuideline ("Rule of Three")Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate ValueStatus
Molecular Weight (MW)< 300 Da239.31 g/mol ✓ Compliant
Calculated logP (cLogP)≤ 3~1.9 - 2.1✓ Compliant
Hydrogen Bond Donors≤ 30✓ Compliant
Hydrogen Bond Acceptors≤ 33 (Oxetane O, two Carbonyl O's)✓ Compliant
Rotatable Bonds≤ 32✓ Compliant

The compound comfortably fits within the accepted parameters, making it an ideal candidate for a fragment library due to its balance of complexity and simplicity.

Section 2: The FBDD Workflow: From Fragment to Hit

Integrating a novel fragment like Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate into a drug discovery program follows a structured, multi-stage process. The goal is to reliably identify true binding events and gain structural insights to guide subsequent optimization. Because fragment binding is typically weak (in the micromolar to millimolar range), highly sensitive biophysical techniques are required.[13][14]

The overall workflow is a validation cascade designed to eliminate false positives and build confidence in each hit.

FBDD_Workflow cluster_0 Phase 1: Screening & Validation cluster_1 Phase 2: Hit-to-Lead Lib 3D Fragment Library (incl. Spirocycle) SPR Primary Screen: Surface Plasmon Resonance (SPR) Lib->SPR High Throughput NMR Orthogonal Validation: NMR Spectroscopy SPR->NMR Confirmed Binders (Hits) XRay Structural Validation: X-ray Crystallography NMR->XRay Validated Hits SBDD Structure-Based Design (SBDD) XRay->SBDD 3D Binding Pose Chem Medicinal Chemistry: Fragment Growing/Linking SBDD->Chem Lead Potent Lead Compound Chem->Lead

Caption: FBDD workflow from library screening to lead compound.

Section 3: Detailed Experimental Protocols

Here we provide field-proven protocols for screening and validating Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate against a hypothetical protein target.

Protocol 3.1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is an excellent primary screening technique because it is label-free, provides real-time binding data, requires low protein consumption, and can yield kinetic information (kₐ, kₔ) in addition to affinity (K₋).[15][16] We use a high-throughput instrument like a Biacore 8K to efficiently screen the fragment library.[17]

Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5). Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled via its primary amines.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • Self-Validation: A reference flow cell should be prepared in parallel (activation and deactivation only, no protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Solution Preparation:

    • Prepare a stock solution of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate at 100 mM in 100% DMSO.

    • Create a screening concentration (e.g., 200 µM) in the running buffer (e.g., HBS-EP+, pH 7.4) with a final DMSO concentration matched across all samples (e.g., 2%). High fragment concentrations are necessary to detect weak binding.

  • SPR Screening Run:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solution over the protein and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a regeneration step if necessary (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.0) to remove any bound fragment before the next injection.

    • Control: Periodically inject a known binder (if available) and a non-binder to ensure assay consistency.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal from the active cell signal.

    • A "hit" is identified by a concentration-dependent binding response that fits a 1:1 binding model. The steady-state response (Req) is plotted against fragment concentration to determine the dissociation constant (K₋).

Protocol 3.2: Orthogonal Hit Validation via NMR Spectroscopy

Causality: NMR is a powerful orthogonal method to confirm hits from primary screens and eliminate artifacts.[18] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are ideal for FBDD as they are sensitive to weak binding and do not require isotope labeling of the protein.[19][20]

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples in a suitable deuterated buffer (e.g., 25 mM Tris-d11, 150 mM NaCl, D₂O, pH 7.5).

    • Sample 1 (STD): Contains the target protein (10-20 µM) and the fragment hit (e.g., 500 µM).

    • Sample 2 (Control): Contains only the fragment (500 µM).

    • Note: The fragment-to-protein ratio is kept high to ensure a large pool of unbound ligand for efficient signal detection.

  • NMR Data Acquisition:

    • Acquire data on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for maximum sensitivity.[17]

    • Acquire a standard 1D proton spectrum for the control sample to identify fragment resonances.

    • For the STD sample, acquire two spectra:

      • On-resonance spectrum: Selectively saturate a protein resonance far from any ligand signals (e.g., -1.0 ppm).

      • Off-resonance spectrum: Irradiate a region of the spectrum where no protein or ligand signals are present (e.g., 40 ppm).

    • The STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Interpretation:

    • If the fragment binds to the protein, saturation will be transferred from the protein to the bound fragment. When the fragment dissociates, it carries this saturation information with it.

    • Positive Result: The final STD spectrum will show signals corresponding only to the protons of the binding fragment. The absence of signals in the STD spectrum indicates no binding.

    • Self-Validation: Comparing the relative intensities of signals in the STD spectrum can provide information on which part of the fragment is in closest proximity to the protein surface.

Protocol 3.3: Structural Characterization by X-ray Crystallography

Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit validation phase. It provides unambiguous proof of binding and reveals the precise binding mode, including key interactions and the orientation of the fragment. This structural information is essential for effective structure-based drug design.[14]

Methodology:

  • Protein Crystallization:

    • Generate high-purity, concentrated protein (>5 mg/mL).

    • Screen a wide range of crystallization conditions (precipitants, buffers, additives) to obtain well-diffracting apo-protein crystals.

  • Fragment Soaking:

    • Prepare a "soaking solution" containing the fragment at a high concentration (e.g., 1-10 mM) dissolved in the crystal mother liquor. The final DMSO concentration should be kept below a level that degrades crystal quality (typically <10%).[14]

    • Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from minutes to overnight. The optimal time must be determined empirically.

  • Data Collection and Processing:

    • Cryo-protect the soaked crystal (e.g., by a quick dip in mother liquor supplemented with 25% glycerol) and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.[21]

    • Process the diffraction data to obtain a set of structure factors.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Calculate electron density maps (2mFo-DFc and mFo-DFc).

    • Positive Result: Unambiguous, positive electron density corresponding to the shape of the fragment will be visible in the mFo-DFc difference map, confirming its binding and revealing its location and orientation.

    • Model the fragment into the density and refine the structure to achieve good R-factors and geometry.

Section 4: Data Interpretation and Hit Progression

A successful FBDD campaign integrates data from multiple biophysical techniques to build a compelling case for a fragment hit before committing significant medicinal chemistry resources.

Hypothetical Data Summary for a Hit:

TechniqueParameterResultInterpretation
SPR K₋ (Affinity)450 µMWeak but typical affinity for a fragment hit.
NMR (STD) STD SignalPositiveConfirms direct binding in solution.
X-ray Resolution1.8 ÅHigh-resolution structure obtained.
X-ray Binding ModeOxetane O H-bonds with backbone NH of Ser123.Provides a clear structural hypothesis for binding.

From Hit-to-Lead: The Power of Structure-Based Design

The crystal structure is the roadmap for fragment optimization. With Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate, the path forward is clear. The Boc-protected amine is the key modification point.

Hit_Progression cluster_0 Structure-Guided Fragment Growing Start Fragment Hit (Boc-Protected) Deprotect Boc Deprotection (e.g., TFA) Start->Deprotect Intermediate Free Amine (Synthetic Handle) Deprotect->Intermediate Grow Amide Coupling or Reductive Amination Intermediate->Grow Add R-group to explore pocket Lead Grown Lead Compound (Improved Affinity) Grow->Lead

Caption: Hit progression via fragment growing from the spirocyclic core.

The crystal structure reveals an adjacent hydrophobic pocket. The synthetic strategy is as follows:

  • Deprotection: Treat the fragment with an acid like trifluoroacetic acid (TFA) to remove the Boc group, exposing the secondary amine.

  • Fragment Growing: Use the free amine as a nucleophile. By performing an amide coupling with a carboxylic acid (R-COOH) or a reductive amination with an aldehyde (R-CHO), new chemical functionality (R) can be introduced. This "R" group is rationally designed to fit into the nearby pocket observed in the crystal structure, forming new, favorable interactions and dramatically increasing binding affinity.[22]

Conclusion

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate represents the next generation of fragments designed for success in FBDD. Its inherent three-dimensionality, desirable physicochemical properties, and synthetically tractable modification handle make it an ideal starting point for tackling challenging biological targets. By employing a rigorous and multi-faceted validation workflow combining SPR, NMR, and X-ray crystallography, researchers can confidently identify true binding events and leverage detailed structural information to rapidly and efficiently transform a low-affinity fragment hit into a high-potency lead compound.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 55–59. [Link]

  • Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Tschammer, N. (2022). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. WuXi AppTec. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. [Link]

  • Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. Topics in Current Chemistry, 317, 1–32. [Link]

  • Scott, K. A., & Keserű, G. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(2), 149–163. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72207284, Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. [Link]

  • Ghasemi, F., & Fassihi, A. (2021). Exploration of interaction behavior between spiro[indene-2,2'-[13][17][19]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Molecular Modeling, 27(6), 183. [Link]

  • Harner, M. J., & . (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry, 5(13), 1545-1560. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. [Link]

  • Kirkman, T., Dos Santos Silva, C., Tosin, M., & Bertacine Dias, M. V. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, 19(24), e202400342. [Link]

  • Neumann, L., & Zuenegg, G. (2009). SPR-based fragment screening: advantages and applications. Current Medicinal Chemistry, 16(29), 3888-3904. [Link]

  • Rebelo, F. J., & da Cruz, L. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(8), 869-883. [Link]

  • Shanghai Hechen Pharmaceutical R&D Co., Ltd. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Chemspace. (2021). Spirocycles as Bioisosteres for Aromatic Fragments. [Link]

  • Simpson, D. M., & Ciulli, A. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Current Topics in Medicinal Chemistry, 14(17), 1959-1970. [Link]

  • Griffiths-Jones, C. M. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals. [Link]

  • Jo, E., & Lee, K. (2021). Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives as Potent Anticancer Agents against Human Colon Cancer Cells. Molecules, 26(23), 7306. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Baklanov, M. A., & Baklanova, I. V. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8089. [Link]

  • Shanghai Hechen Pharmaceutical Co., Ltd. (2022). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • de L. K. P. Martins, M., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 285, 117368. [Link]

  • Arkin, M. R., & Wells, J. A. (2016). NMR Fragment-Based Drug Discovery. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 3, 59. [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. [Link]

  • King, T. A., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry, 2019(31-32), 5219-5229. [Link]

  • ZoBio. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • Zhang, Y., et al. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. bioRxiv. [Link]

  • Dolezal, O. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. Bio-Rad Laboratories. [Link]

  • Minikel, E. V. (2016). NMR fragment screening. CureFFI.org. [Link]

  • Keserű, G. M., & Erlanson, D. A. (2016). How are fragments optimized? A retrospective analysis of 145 fragment optimizations. Drug Discovery Today, 21(3), 446-455. [Link]

  • Al-Warhi, T., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(12), 14217-14232. [Link]

  • Stepan, A. F., et al. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 13(10), 2634-2637. [Link]

  • Rich, R. L., & Myszka, D. G. (2010). Fragment screening by surface plasmon resonance. Journal of Visualized Experiments, (36), 1843. [Link]

  • Mortenson, D. E., & Murray, C. W. (2017). Fragment-based drug discovery and its application to challenging drug targets. Biochemical Society Transactions, 45(5), 1191-1199. [Link]

  • Keserű, G. M. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-4. [Link]

  • Zhang, W. (2012). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.

Sources

The Art of the Spirocenter: A Guide to Palladium-Catalyzed Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Three-Dimensional Scaffold

Spirocyclic motifs, characterized by a single atom shared between two rings, are increasingly sought-after structural features in medicinal chemistry and materials science. Their inherent three-dimensionality imparts unique conformational rigidity and novel spatial arrangements of functional groups, often leading to enhanced biological activity and improved physicochemical properties. The construction of these sterically congested frameworks, particularly the creation of the central quaternary spirocenter, presents a significant synthetic challenge. Palladium catalysis has emerged as a powerful and versatile tool to address this challenge, offering a diverse array of methodologies for the efficient and often stereoselective synthesis of a wide range of spirocyclic compounds.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the principal palladium-catalyzed reactions for spirocycle synthesis. We will delve into the mechanistic underpinnings of these transformations, providing not just step-by-step protocols, but also the scientific rationale behind the experimental choices. This document is designed to be a self-validating system, grounded in authoritative literature, to empower you to successfully implement and adapt these powerful synthetic strategies in your own laboratories.

I. The Intramolecular Heck Reaction: A Classic Approach to Spirocyclization

The intramolecular Heck reaction is a cornerstone of cyclic and polycyclic synthesis, and its application to the formation of spirocycles is a testament to its power and reliability. This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide/triflate with a tethered alkene, creating a new carbon-carbon bond and forging the spirocyclic core.[2]

Mechanistic Insights

The catalytic cycle of the intramolecular Heck reaction for spirocyclization is a well-established sequence of elementary organometallic steps. The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and, in asymmetric variants, high enantioselectivity. The ligand, often a phosphine, plays a crucial role in stabilizing the palladium catalyst, influencing the rate of oxidative addition, and controlling the stereochemical outcome of the reaction. The base is required to neutralize the acid generated in the β-hydride elimination step and regenerate the active Pd(0) catalyst.

The key steps are as follows:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition into the aryl/vinyl-halide/triflate bond to form a Pd(II) intermediate.

  • Migratory Insertion (Carbopalladation): The tethered alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-carbon bond. This step forms the crucial spirocyclic framework and generates a σ-alkylpalladium(II) intermediate.

  • β-Hydride Elimination: A hydrogen atom from a carbon β to the palladium center is eliminated, forming a palladium-hydride species and the spirocyclic product with an exocyclic or endocyclic double bond.

  • Reductive Elimination/Base-mediated Regeneration: The palladium-hydride species undergoes reductive elimination to form HX, and the Pd(0) catalyst is regenerated by the action of a base.

Heck_Mechanism cluster_substrate Substrate cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Spiro-alkyl-Pd(II)(X)L2 Spiro-alkyl-Pd(II)(X)L2 Ar-Pd(II)(X)L2->Spiro-alkyl-Pd(II)(X)L2 Migratory Insertion Spirocycle + HPd(II)(X)L2 Spirocycle + HPd(II)(X)L2 Spiro-alkyl-Pd(II)(X)L2->Spirocycle + HPd(II)(X)L2 β-Hydride Elimination Spirocycle + HPd(II)(X)L2->Pd(0)L2 Reductive Elimination + Base Aryl/Vinyl-X Aryl/Vinyl-X Aryl/Vinyl-X->Ar-Pd(II)(X)L2 Spirocycle Spirocycle

Caption: Catalytic cycle of the intramolecular Heck reaction for spirocycle synthesis.

Application Notes and Protocol: Synthesis of Spirooxindoles

The synthesis of spirooxindoles is a prominent application of the intramolecular Heck reaction, given the prevalence of this scaffold in biologically active natural products and pharmaceuticals.[3]

General Protocol for Intramolecular Heck Spirocyclization:

  • Reagent Preparation: Ensure all reagents are pure and solvents are anhydrous. The palladium catalyst and ligands are often air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 5-10 mol%), the ligand (e.g., PPh₃, 10-20 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).

  • Addition of Reactants: Add the substrate (1 equivalent) and the anhydrous solvent (e.g., DMF, toluene, or acetonitrile) to the flask.

  • Inert Atmosphere: The reaction vessel should be evacuated and backfilled with an inert gas several times to remove any residual oxygen.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (12-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired spirocyclic compound.

Table 1: Examples of Intramolecular Heck Reactions for Spirocycle Synthesis

SubstrateCatalyst/LigandBase/SolventTemp (°C)Yield (%)Reference
N-(2-bromophenyl)-N-allyl-2,2-dimethylpropanamidePd(OAc)₂ / PPh₃K₂CO₃ / DMF10085[4]
1-allyl-1-(2-bromobenzyl)-1,3-dihydro-2H-indol-2-onePd₂(dba)₃ / P(o-tol)₃Ag₂CO₃ / Toluene11078[3]
(E)-N-(2-iodophenyl)-3-(3-methylbut-2-en-1-yl)but-2-enamidePd(OAc)₂ / dppfCs₂CO₃ / Mesitylene14091[3]
2-allyl-2-(2-iodophenyl)cyclopentane-1,3-dionePd(OAc)₂ / (R)-BINAPProton Sponge / DMA10082 (92% ee)

II. Tsuji-Trost Reaction: Allylic Alkylation for Spirocenter Construction

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, provides a powerful and versatile method for the formation of spirocycles.[5] This reaction typically involves the intramolecular attack of a nucleophile onto a π-allylpalladium complex generated from an allylic electrophile.[6]

Mechanistic Insights

The mechanism of the Tsuji-Trost reaction is characterized by the formation of a key η³-π-allylpalladium intermediate. The stereochemical outcome of the reaction is often dependent on the nature of the nucleophile ("soft" vs. "hard") and the reaction conditions, which can favor either an "outer-sphere" or "inner-sphere" nucleophilic attack.[7]

  • Oxidative Addition: A Pd(0) catalyst coordinates to the alkene of the allylic substrate and undergoes oxidative addition, with the departure of a leaving group (e.g., acetate, carbonate) to form a cationic η³-π-allylpalladium(II) complex.

  • Nucleophilic Attack: The tethered nucleophile (e.g., an enolate) attacks the π-allyl complex. This can occur via two main pathways:

    • Outer-sphere attack: The nucleophile attacks the face of the allyl group opposite to the palladium, resulting in an overall retention of configuration. This is common for "soft" nucleophiles.

    • Inner-sphere attack: The nucleophile first coordinates to the palladium center and then attacks the allyl group, leading to an overall inversion of configuration. This is more common for "hard" nucleophiles.

  • Reductive Elimination/Catalyst Regeneration: After the nucleophilic attack, the resulting palladium(II) species undergoes reductive elimination to release the spirocyclic product and regenerate the Pd(0) catalyst.

Tsuji_Trost_Mechanism cluster_substrate Substrate cluster_product Product Pd(0)L2 Pd(0)L2 π-Allyl-Pd(II)L2+ π-Allyl-Pd(II)L2+ Pd(0)L2->π-Allyl-Pd(II)L2+ Oxidative Addition Spirocycle + Pd(0)L2 Spirocycle + Pd(0)L2 π-Allyl-Pd(II)L2+->Spirocycle + Pd(0)L2 Intramolecular Nucleophilic Attack Allylic Electrophile Allylic Electrophile Allylic Electrophile->π-Allyl-Pd(II)L2+ Spirocycle Spirocycle

Caption: Catalytic cycle of the Tsuji-Trost reaction for spirocycle synthesis.

Application Notes and Protocol: Asymmetric Decarboxylative Allylic Alkylation

A particularly elegant variation of the Tsuji-Trost reaction for spirocycle synthesis is the asymmetric decarboxylative allylic alkylation. In this process, an allyl β-ketoester or a similar substrate undergoes palladium-catalyzed decarboxylation to generate a nucleophilic enolate and a π-allylpalladium complex in situ, which then combine to form the spirocycle.

General Protocol for Asymmetric Decarboxylative Spirocyclization:

  • Reagent Preparation: Use freshly distilled and degassed solvents. Chiral ligands and palladium sources should be handled under an inert atmosphere.

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., a phosphinooxazoline (PHOX) or a Trost ligand, 6 mol%) to a dry reaction vessel.

  • Addition of Reactants: Add the solvent (e.g., THF, CH₂Cl₂) and stir for a few minutes to allow for complex formation. Then, add the substrate (1 equivalent).

  • Reaction Conditions: Stir the reaction at the specified temperature (often room temperature or slightly elevated) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo and purify the residue directly by flash column chromatography on silica gel to obtain the enantiomerically enriched spirocyclic product.

Table 2: Examples of Tsuji-Trost Type Reactions for Spirocycle Synthesis

SubstrateCatalyst/LigandAdditive/SolventTemp (°C)Yield (%)StereoselectivityReference
Allyl 2-oxocyclopentanecarboxylatePd₂(dba)₃ / (S)-tBu-PHOXTHF259598% ee[8]
Allyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylatePd₂(dba)₃ / (R,R)-Trost LigandCH₂Cl₂259296% ee[8]
Allyl 2-cyano-2-phenylpropanoate[Pd(allyl)Cl]₂ / (S)-BINAPBSA, K₂CO₃ / Toluene508890% ee[6]
2-allyl-2-(methoxycarbonyl)cyclohexanonePd(PPh₃)₄K₂CO₃ / THF6585-[6]

III. C-H Activation/Functionalization Cascades: A Modern Frontier

Palladium-catalyzed C-H activation has revolutionized organic synthesis by allowing for the direct functionalization of otherwise inert C-H bonds. In the context of spirocycle synthesis, intramolecular C-H activation, often as part of a cascade sequence, provides a highly efficient and atom-economical route to complex spirocyclic architectures.[9][10]

Mechanistic Insights

These cascade reactions often begin with a more traditional palladium-catalyzed transformation, such as a Heck reaction or an alkyne insertion, which generates an organopalladium intermediate. This intermediate is then strategically positioned to undergo an intramolecular C-H activation step, leading to the formation of a palladacycle. Subsequent reductive elimination furnishes the spirocyclic product.[4][11]

A common mechanistic pathway involves:

  • Initial C-C Bond Formation: Oxidative addition of an aryl halide to Pd(0) followed by migratory insertion of a tethered alkene (a Heck-type process) generates a σ-alkylpalladium(II) species.

  • Intramolecular C-H Activation: The σ-alkylpalladium(II) intermediate undergoes intramolecular C-H activation of a nearby aryl or alkyl C-H bond. This step typically proceeds via a concerted metalation-deprotonation (CMD) pathway, forming a five- or six-membered palladacycle.

  • Reductive Elimination: The resulting palladacycle undergoes C-C reductive elimination to form the spirocyclic product and regenerate the active Pd(0) catalyst.

CH_Activation_Mechanism cluster_substrate Substrate cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Intermediate-Pd(II) Intermediate-Pd(II) Ar-Pd(II)(X)L2->Intermediate-Pd(II) Migratory Insertion Palladacycle Palladacycle Intermediate-Pd(II)->Palladacycle C-H Activation Spirocycle + Pd(0)L2 Spirocycle + Pd(0)L2 Palladacycle->Spirocycle + Pd(0)L2 Reductive Elimination Aryl-X with tether Aryl-X with tether Aryl-X with tether->Ar-Pd(II)(X)L2 Spirocycle Spirocycle

Caption: General catalytic cycle for spirocyclization via a Pd-catalyzed C-H activation cascade.

Application Notes and Protocol: Synthesis of Bis-heterocyclic Spirocycles

This methodology is particularly powerful for the synthesis of complex spirocycles containing multiple heterocyclic rings, which are of great interest in medicinal chemistry.[12]

General Protocol for C-H Activation Cascade Spirocyclization:

  • Reagent and Glassware Preparation: All reactions should be carried out in oven-dried glassware under an inert atmosphere of argon or nitrogen. Solvents should be anhydrous and degassed.

  • Reaction Setup: To a Schlenk tube, add the substrate (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), the base (e.g., Cs₂CO₃, 2-3 equivalents), and any necessary additives.

  • Solvent Addition and Degassing: Add the anhydrous solvent (e.g., toluene, 1,4-dioxane) via syringe. The reaction mixture should be degassed by bubbling argon through the solution for 10-15 minutes.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in a preheated oil bath at the specified temperature (typically 100-130 °C) for 12-24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent. The filtrate is then concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield the pure spirocyclic product.

Table 3: Examples of C-H Activation Cascades for Spirocycle Synthesis

SubstrateCatalyst/LigandBase/SolventTemp (°C)Yield (%)Reference
2-((3-chloro-2-methylenepropyl)oxy)iodobenzenePd(PPh₃)₄Cs₂CO₃ / Toluene10080[12]
N-(2-bromo-4,5-dimethoxyphenyl)-N-(cyclohex-1-en-1-ylmethyl)acetamidePd(OAc)₂ / P(Cy)₃K₂CO₃ / DMA12075[13]
1-(2-iodobenzyl)-1H-indole with tethered alkenePd(OAc)₂ / DavePhosK₂CO₃ / 1,4-Dioxane11088[10]
N-(2-bromobenzyl)-2-(cyclohex-1-en-1-yl)anilinePdCl₂(dppf)K₂CO₃ / Toluene11072[9]

IV. Dearomative Spirocyclization: Accessing Saturated Spirocycles

A growing area of interest is the use of palladium catalysis to effect dearomative spirocyclization reactions. These transformations convert readily available flat, aromatic starting materials into three-dimensional, sp³-rich spirocyclic products, a highly desirable transformation in drug discovery.

Mechanistic Insights

Palladium-catalyzed dearomative spirocyclizations can proceed through various mechanisms, often involving the generation of a π-allylpalladium intermediate from an aromatic substrate. This can be achieved, for example, through a Heck-type reaction with a tethered alkene that results in the dearomatization of an aryl ring.

A representative catalytic cycle might involve:

  • Oxidative Addition: Pd(0) oxidatively adds to an aryl halide.

  • Migratory Insertion and Dearomatization: An intramolecular migratory insertion of a tethered alkene into the aryl-palladium bond occurs in a dearomative fashion, disrupting the aromaticity of the ring and forming a spirocyclic intermediate. This often generates a π-allylpalladium species.

  • Nucleophilic Trapping or Reductive Heck Pathway: The intermediate can be trapped by a nucleophile or undergo a reductive Heck-type pathway, where a hydride source is used to reduce the organopalladium species, leading to the final saturated spirocyclic product.

  • Catalyst Regeneration: The Pd(0) catalyst is regenerated to complete the cycle.

Dearomative_Spirocyclization cluster_substrate Substrate cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Spiro-π-allyl-Pd(II)L2 Spiro-π-allyl-Pd(II)L2 Ar-Pd(II)(X)L2->Spiro-π-allyl-Pd(II)L2 Dearomative Migratory Insertion Saturated Spirocycle + Pd(0)L2 Saturated Spirocycle + Pd(0)L2 Spiro-π-allyl-Pd(II)L2->Saturated Spirocycle + Pd(0)L2 Hydride Addition & Reductive Elimination Aromatic Precursor Aromatic Precursor Aromatic Precursor->Ar-Pd(II)(X)L2 Saturated Spirocycle Saturated Spirocycle

Caption: A plausible catalytic cycle for dearomative spirocyclization.

Application Notes and Protocol: Dearomative Spirocyclization of Indoles

Indoles are privileged scaffolds in medicinal chemistry, and their dearomative spirocyclization provides rapid access to complex and biologically relevant spiroindoline structures.

General Protocol for Dearomative Reductive-Heck Spirocyclization of Indoles:

  • Inert Atmosphere: The reaction should be performed under an inert atmosphere of argon or nitrogen in oven-dried glassware.

  • Reaction Setup: In a sealed tube, combine the C2-substituted indole substrate (1 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (e.g., PCy₃·HBF₄, 10 mol%), and the hydride source (e.g., HCO₂Na, 3 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., methanol) via syringe.

  • Reaction Conditions: Seal the tube and heat the mixture to the required temperature (e.g., 100 °C) for the specified time (12-24 hours).

  • Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the spirooxindole product.

Table 4: Examples of Dearomative Spirocyclization Reactions

SubstrateCatalyst/LigandReagent/SolventTemp (°C)Yield (%)Reference
2-(2-bromobenzyl)-1-methyl-1H-indolePd(OAc)₂ / PCy₃·HBF₄HCO₂Na / Methanol10092[14]
3-(2-isocyanoethyl)indole with aryl iodidePd(OAc)₂ / XantphosK₂CO₃ / Toluene8085[15]
N-allyl-N-(naphthalen-1-yl)aniline with alkynePd(OAc)₂ / P(4-F-Ph)₃Ag₂CO₃ / DCE12078[16]
1-(2-bromobenzyl)-1H-benzo[g]indolePd(OAc)₂ / PCy₃·HBF₄HCO₂Na / Methanol10081[14]

Conclusion: A Future of Increasing Complexity and Control

Palladium catalysis has undeniably opened new avenues for the synthesis of complex spirocyclic compounds. The methodologies discussed herein—the intramolecular Heck reaction, the Tsuji-Trost reaction, C-H activation cascades, and dearomative spirocyclization—represent a powerful toolkit for the modern synthetic chemist. As our understanding of these catalytic systems deepens, we can anticipate the development of even more sophisticated and selective transformations. The ongoing design of novel ligands will undoubtedly lead to greater control over enantioselectivity and diastereoselectivity, enabling the synthesis of ever more complex and medicinally relevant spirocyclic scaffolds. The continued exploration of cascade reactions will further enhance the efficiency of spirocycle synthesis, allowing for the rapid construction of molecular complexity from simple starting materials. This field is poised for continued growth and will undoubtedly play a crucial role in the future of drug discovery and materials science.

References

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules2023 , 28(1), 1. [Link]

  • Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules2021 , 26(24), 7586. [Link]

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chem. Sci., 2022 , 13, 6348-6354. [Link]

  • A Modular Approach for the Palladium-Catalyzed Synthesis of Bis-heterocyclic Spirocycles. Org. Lett.2021 , 23(24), 9493–9498. [Link]

  • Activation of a C(sp3)–H Bond by a Transient σ-Alkylpalladium(II) Complex: Synthesis of Spirooxindoles Through a Palladium-Catalyzed Domino Carbopalladation/C(sp3)–C(sp3) Bond-Forming Process. Angew. Chem. Int. Ed.2012 , 51, 11561-11565. [Link]

  • Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications. Org. Chem. Front., 2020 , 7, 2786-2791. [Link]

  • Pd-Catalyzed synthesis of spirocycles. ResearchGate. [Link]

  • Experimental and Computational Studies of Palladium-Catalyzed Spirocyclization via a Narasaka-Heck/C(sp3 or sp2)-H Activation Cascade Reaction. J. Org. Chem.2021 , 86(12), 8237–8248. [Link]

  • Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond activation and functionalization cascade reactions. Chem. Commun., 2015 , 51, 13594-13597. [Link]

  • Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 + 2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones. Org. Biomol. Chem., 2022 , 20, 8436-8440. [Link]

  • Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

  • Rapid Access to Spirocyclized Indolenines via Palladium-Catalyzed Cascade Reactions of Tryptamine Derivatives and Propargyl Carbonate. Org. Lett.2014 , 16(13), 3556–3559. [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Org. Lett.2018 , 20(15), 4569–4572. [Link]

  • Synthesis of spiro- and fused heterocycles by palladium catalysed carbo- and heteroannulation cascades of allenes. Chem. Commun., 2001 , 1022-1023. [Link]

  • Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis. ResearchGate. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY STERECENTERS. Afinidad2014 , 71(567), 1-13. [Link]

  • Enantioselective Michael Spirocyclization of Palladium Enolates. ACS Catal.2015 , 5(8), 4844–4848. [Link]

  • Palladium-catalysed imidoylative spirocyclization of 3-(2-isocyanoethyl)indoles. Chem. Commun., 2021 , 57, 4661-4664. [Link]

  • Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. J. Org. Chem.2006 , 71(19), 7185–7196. [Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. Chem. Rev.2013 , 113(7), 5070–5121. [Link]

  • Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction. Org. Biomol. Chem., 2019 , 17, 8941-8945. [Link]

  • Palladium-Catalyzed Diastereoselective Formal [5 + 3] Cycloaddition for the Construction of Spirooxindoles Fused with an Eight-Membered Ring. Org. Lett.2019 , 21(13), 5082–5086. [Link]

  • (S)-(-)-2-Allylcyclohexanone (2-Allylcyclohexan-1-one). Org. Synth.2020 , 97, 79-95. [Link]

  • Synthesis of Spiro Polycyclic N-Heterocycles and Indolecarbazoles via Merging Oxidative Coupling and Cascade Palladium-Catalyzed Intramolecular Oxidative Cyclization. J. Org. Chem.2024 , 89(9), 6046–6057. [Link]

  • The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

  • Tsuji-Trost Reaction. ResearchGate. [Link]

  • A palladium-catalyzed cascade process for spirooxindole: an alternative way for the synthesis of spiro(indoline-3,2′-quinazolin)-2-ones. Org. Biomol. Chem., 2016 , 14, 1032-1036. [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis. Chem. Sci., 2023 , 14, 10329-10337. [Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. J. Am. Chem. Soc.2022 , 144(33), 15096–15102. [Link]

  • TSUJI-TROST REACTION /ALLYLATION | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the chromatographic purification of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related spirocyclic compounds. We provide in-depth, field-proven insights into common challenges, complete with troubleshooting guides, FAQs, and detailed protocols to ensure you achieve the highest possible purity and yield.

The unique structure of this molecule, featuring a spirocyclic core, a basic azaspiro-nitrogen, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, presents specific challenges for purification. This guide explains the causality behind these challenges and provides robust solutions.

Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate on standard silica gel?

The principal difficulty arises from the basic nitrogen atom within the 6-azaspiro[3.5]nonane ring system. This basic site interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This acid-base interaction leads to several undesirable chromatographic behaviors:

  • Peak Tailing: The compound moves unevenly through the column, resulting in broad, asymmetrical peaks.

  • Irreversible Adsorption: A portion of the compound can bind so strongly to the silica that it does not elute, leading to low recovery.[1][2]

  • Inconsistent Rf Values: The retention factor can be difficult to reproduce between TLC and column chromatography.

Q2: Is the Boc protecting group stable during silica gel chromatography?

Generally, the Boc group is stable to the neutral or weakly acidic surface of standard silica gel when using common non-acidic solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).[3] However, the stability can be compromised under certain conditions:

  • Highly Acidic Silica: Some batches of silica gel can be more acidic, potentially causing slow degradation or complete removal of the Boc group.[2][4]

  • Acidic Additives: Intentionally adding acid to the mobile phase will cleave the Boc group.[3]

  • Prolonged Exposure: Long residence times on the column, especially if the compound moves very slowly, can increase the risk of deprotection.

If you suspect on-column deprotection, you will observe a new, more polar spot on your TLC analysis of the collected fractions, corresponding to the deprotected 1-oxa-6-azaspiro[3.5]nonane.

Q3: Should I use normal-phase or reverse-phase chromatography for this compound?

The choice depends on the nature of your impurities and the scale of your purification.

  • Normal-Phase (NP) Chromatography: This is the most common and cost-effective method for medium- to large-scale purification. It is highly effective for separating your target compound from less polar starting materials or non-polar byproducts. However, it requires careful method development to mitigate the issues caused by the basic nitrogen, as discussed below.

  • Reverse-Phase (RP) Chromatography: This technique is an excellent alternative, particularly for removing more polar impurities or for analytical-scale separations (HPLC).[5] Polar, water-soluble molecules are often well-suited for RP chromatography.[5] A significant caveat is the potential for Boc group cleavage if acidic modifiers like trifluoroacetic acid (TFA) are used, especially at concentrations above 0.1% and during solvent evaporation.[6][7]

Chromatography Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Issue 1: My compound is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography.

Cause: This is the classic sign of strong interaction between the basic nitrogen of your compound and the acidic silica gel surface.[1]

Solutions:

  • Mobile Phase Modification (Recommended First Step): The most effective solution is to add a small amount of a basic modifier to your eluent. This additive "deactivates" the acidic silanol sites, allowing your compound to elute symmetrically.

    • Triethylamine (TEA): This is the most common choice. Add 0.5-2% (v/v) TEA to your solvent system (e.g., Ethyl Acetate/Hexane).[1][8]

    • Ammonia Solution: For very basic compounds, a 1-2% addition of a 7N ammonia in methanol solution to a DCM/Methanol mobile phase can be highly effective.[1]

  • Use a Different Stationary Phase:

    • Deactivated Silica: You can pre-treat your silica gel by flushing the packed column with a solvent system containing 1-2% TEA before loading your sample.[9]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative stationary phase for purifying basic compounds.[1]

Workflow: Troubleshooting Peak Tailing

G start Peak Tailing Observed add_tea Add 0.5-2% Triethylamine to Mobile Phase start->add_tea run_tlc Run new TLC add_tea->run_tlc check_shape Is Spot Shape Improved? run_tlc->check_shape proceed_column Proceed to Column Chromatography with Modified Eluent check_shape->proceed_column Yes increase_base Increase Basicity: Try 1-2% NH3/MeOH in DCM/MeOH Eluent check_shape->increase_base No increase_base->run_tlc consider_alumina Consider Alternative Stationary Phase: - Neutral or Basic Alumina - Deactivated Silica increase_base->consider_alumina

Caption: A flowchart for addressing peak tailing issues.

Issue 2: My recovery is very low, and it seems the compound is permanently stuck at the top of the column.

Cause: This is likely due to irreversible adsorption onto the silica gel, which is an extreme case of the acid-base interaction mentioned previously.[1] It can also be caused by overloading the column.

Solutions:

  • Deactivate the Silica: Before attempting another run, ensure you are using a basic modifier in your eluent as described in Issue 1. This is the most crucial step.

  • Check Column Loading: Do not overload the column. A good starting rule of thumb is a silica-to-crude-material weight ratio of at least 30:1 to 50:1.[1] Overloading leads to poor separation and can exacerbate binding issues.

  • Dry Loading vs. Wet Loading: If your compound has low solubility in the mobile phase, it may precipitate at the top of the column upon loading. Consider "dry loading" by pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

Issue 3: I am using Reverse-Phase HPLC, and I see a new peak growing over time. My final product seems to have lost its Boc group.

Cause: The Boc group is highly sensitive to acid and is readily cleaved by strong acids like TFA, which are common mobile phase additives in RP-HPLC.[3][6] The rate of cleavage increases with higher TFA concentration, higher temperatures during solvent evaporation, and longer standing times in the acidic eluent.[6]

Solutions:

  • Avoid or Minimize TFA: If possible, avoid TFA altogether. If it is necessary for peak shape, use the lowest possible concentration (e.g., 0.05-0.1%).[6]

  • Use a Weaker Acid: Formic acid is a good alternative to TFA and is less aggressive in cleaving the Boc group.

  • Use a Buffer System: An ammonium acetate or ammonium formate buffer system can provide good peak shape under near-neutral pH conditions, completely avoiding Boc deprotection.

  • Post-Column Neutralization: Immediately neutralize the collected fractions containing your compound with a mild base (like a dilute solution of aqueous sodium bicarbonate or by adding a few drops of TEA) before solvent evaporation.

  • Avoid Heat: Evaporate the solvent at low temperatures (rotary evaporator bath < 30°C) or use lyophilization (freeze-drying) to remove the aqueous mobile phase without concentrating the acid.[6]

Decision Tree: Selecting the Right Chromatography Method

G start Purification of Tert-butyl 1-oxa-6-azaspiro [3.5]nonane-6-carboxylate impurity_type What is the primary nature of the impurities? start->impurity_type nonpolar Non-polar / Less-polar (e.g., starting materials) impurity_type->nonpolar polar Polar / Water-soluble (e.g., salts, polar byproducts) impurity_type->polar np_chrom Normal-Phase (NP) Chromatography (Silica Gel) nonpolar->np_chrom rp_chrom Reverse-Phase (RP) Chromatography (e.g., C18 Silica) polar->rp_chrom np_details Use Hex/EtOAc or DCM/MeOH. CRITICAL: Add 0.5-2% TEA to prevent peak tailing. np_chrom->np_details rp_details Use MeCN/H2O or MeOH/H2O. CAUTION: Avoid TFA. Use Formic Acid or a buffer (e.g., Ammonium Acetate). rp_chrom->rp_details

Caption: A decision guide for chromatography method selection.

Data & Methodologies
Table 1: Comparison of Mobile Phase Modifiers for Normal-Phase Chromatography
ModifierTypical ConcentrationRecommended Eluent SystemProsCons
Triethylamine (TEA) 0.5 - 2.0% (v/v)Hexane/EtOAc, DCM/MeOHHighly effective, volatile, widely used.[1]Strong odor, can be difficult to remove completely from product.
Ammonia (7N in MeOH) 1.0 - 2.0% (v/v)DCM/MeOHVery effective for strongly basic compounds.[1]Corrosive, must be handled in a fume hood.
Pyridine 0.5 - 1.0% (v/v)Hexane/EtOAc, DCM/MeOHEffective at deactivating silica.High boiling point, toxic, strong odor.[1]
Table 2: Recommended Starting Conditions for Chromatography
ParameterNormal-Phase (Silica Gel)Reverse-Phase (C18)
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18-functionalized Silica
Mobile Phase (TLC) Start with 7:3 Hexane:Ethyl Acetate + 1% TEAStart with 1:1 Acetonitrile:Water + 0.1% Formic Acid
Target Rf (TLC) 0.2 - 0.35N/A (use gradient elution)
Column Loading Ratio 30:1 to 50:1 (Silica:Crude)[1]50:1 to 100:1 (Silica:Crude)
Elution Isocratic or shallow gradientGradient (e.g., 10% to 95% Acetonitrile in Water)
Detection KMnO4 stain, low UV (if applicable)UV Detector (e.g., 210-220 nm)
Experimental Protocols
Protocol 1: Standard Normal-Phase Flash Chromatography

This protocol assumes a starting Rf of ~0.3 in 7:3 Hexane:Ethyl Acetate + 1% TEA.

  • Column Preparation:

    • Select an appropriately sized column for your sample amount (target a 30:1 to 50:1 silica-to-crude ratio).

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:EtOAc + 1% TEA).

    • Pour the slurry into the column and use air pressure to pack it firmly, ensuring a flat, stable top surface. Do not let the column run dry.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Add a small amount of silica gel (approx. 1-2x the weight of your crude material) to the solution.

    • Carefully evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

    • Gently load this powder onto the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.[10]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution using your determined solvent system (e.g., 7:3 Hexane:EtOAc + 1% TEA). Apply gentle pressure to achieve a steady flow rate.

    • Collect fractions and monitor them by TLC using a potassium permanganate (KMnO4) stain, as the Boc-protected amine may not be strongly UV-active.

    • Combine the fractions containing the pure product.

  • Work-up:

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

    • To remove residual TEA, the residue can be co-evaporated with a solvent like toluene or re-dissolved in a solvent like ether and washed with dilute acid (if the product is not acid-sensitive) or water, followed by drying and evaporation.

References
  • Ley, S. V., & Leach, A. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Doering, F., et al. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. . [Link]

  • Albericio, F., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. chem.rochester.edu. [Link]

  • Chibale, K., et al. (2018). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ACS Infectious Diseases. [Link]

  • Google Patents. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. . [Link]

  • ResearchGate. (2025). Recent problems with silica gel chromatography. . [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. . [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. labs.teledyneisco.com. [Link]

  • ACS Publications. (2024). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. pubs.acs.org. [Link]

  • ResearchGate. (2025). Removal of selected carbamate pesticides (prosulfocarb) from aqueous solutions using sorption on WG-12 activated carbon. . [Link]

  • Selective Deprotection of N-Boc Catalyzed by Silica Gel. (n.d.). wjee.org.cn. [Link]

  • Biotage. (n.d.). Reversed-Phase Flash Purification. . [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. . [Link]

Sources

Technical Support Center: Synthesis of Oxa-Azaspiro Compounds via Spirocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of oxa-azaspiro compounds. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of spirocyclization reactions. Here, we address common challenges encountered in the lab, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you to overcome experimental hurdles, optimize your reactions, and accelerate your research.

Section 1: Troubleshooting Low Reaction Yield & Incomplete Conversion

Low product yield is one of the most frequent challenges in spirocyclization. This section breaks down the common causes and provides actionable solutions, with a primary focus on the widely used iodocyclization method.

Question 1.1: My iodocyclization reaction is giving a low yield and TLC analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion in iodocyclization reactions is a common issue that can often be resolved by carefully optimizing the reaction conditions. The primary factors to investigate are the choice of iodine source, solvent, base, and reaction time.

Causality and Experimental Choices:

  • Iodine Source and Stoichiometry: While N-iodosuccinimide (NIS) is a common choice, molecular iodine (I₂) can be more effective in certain cases, particularly for forming larger rings like tetrahydropyrans.[1] Incomplete reactions often benefit from an excess of the iodine reagent to drive the equilibrium towards the product.[1]

  • Solvent Effects: The choice of solvent is critical. While solvents like diethyl ether and dichloromethane can be used, they may lead to the formation of side products and incomplete reactions. Acetonitrile has been shown to be an excellent solvent for iodocyclization, often leading to nearly quantitative yields and minimizing side product formation.[1]

  • Base Selection: The reaction is sensitive to the base used. While organic bases like pyridine and triethylamine can be used, they may result in moderate yields. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) often perform better, promoting a cleaner reaction profile.[1]

  • Reaction Kinetics: Some spirocyclizations, especially those forming six-membered rings, can be slow.[1] Simply extending the reaction time can significantly improve the yield. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Troubleshooting Workflow:

start Low Yield/ Incomplete Conversion check_reagents Verify purity and activity of starting materials and reagents start->check_reagents increase_iodine Increase stoichiometry of iodine source (e.g., 1.5-2.0 eq.) check_reagents->increase_iodine Reagents OK change_solvent Switch to Acetonitrile increase_iodine->change_solvent change_base Screen inorganic bases (K2CO3, NaHCO3) change_solvent->change_base increase_time Increase reaction time (monitor by TLC/LC-MS) change_base->increase_time optimize_temp Optimize Temperature (e.g., 0°C to RT) increase_time->optimize_temp result Improved Yield optimize_temp->result

Caption: Troubleshooting workflow for low yield in iodocyclization.

Optimized Protocol for Iodocyclization:

  • To a solution of the alkenyl alcohol (1.0 equiv) in acetonitrile, add an inorganic base (e.g., K₂CO₃, 2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add molecular iodine (I₂, 1.5 equiv) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Question 1.2: I am attempting a ring-closing metathesis (RCM) to form an oxa-azaspirocycle, but the reaction is sluggish and gives low yields. What factors should I consider for optimization?

Answer:

Ring-closing metathesis (RCM) using Grubbs-type catalysts is a powerful tool for forming spirocycles. However, its success is highly dependent on the catalyst choice, substrate, and reaction conditions.

Causality and Experimental Choices:

  • Catalyst Selection: The choice of Grubbs catalyst is paramount. Second-generation catalysts (like Grubbs II or Hoveyda-Grubbs II) are generally more active and have a broader functional group tolerance than first-generation catalysts. For sterically hindered substrates, specialized catalysts with smaller ligands may be necessary.[2]

  • Solvent and Concentration: RCM reactions are typically run in non-polar, weakly coordinating solvents like dichloromethane (DCM) or toluene. The reaction concentration is a critical parameter. For macrocyclization and larger rings, high dilution is necessary to favor the intramolecular reaction over intermolecular oligomerization.

  • Ethylene Removal: The RCM reaction produces ethylene as a byproduct. To drive the reaction equilibrium towards the product, it is essential to remove the ethylene from the reaction mixture. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solution or by performing the reaction under a vacuum.[2]

  • Temperature: While many RCM reactions proceed at room temperature, some may require gentle heating (e.g., 40 °C) to improve the rate and yield. However, excessive heat can lead to catalyst decomposition.

Optimization Table for RCM Reactions:

ParameterRecommendationRationale
Catalyst Start with Grubbs II or Hoveyda-Grubbs II.Higher activity and stability.
Solvent Dichloromethane or Toluene.Weakly coordinating and good solubility for substrates and catalysts.
Concentration 0.001–0.01 M.Favors intramolecular cyclization.
Temperature Room temperature to 40 °C.Balances reaction rate and catalyst stability.
Atmosphere Inert gas (Ar or N₂) sparging or vacuum.Removes ethylene byproduct to drive the reaction forward.[2]

Section 2: Addressing Side Product Formation and Purification Challenges

The formation of undesired side products can complicate purification and reduce the overall efficiency of the synthesis. This section provides guidance on identifying and minimizing common side reactions.

Question 2.1: In my iodocyclization reaction, I observe multiple spots on the TLC plate that are difficult to separate from the desired product. What are these likely side products and how can I avoid them?

Answer:

Side product formation in iodocyclization often arises from competing reaction pathways or over-reaction. Careful control of the reaction conditions can significantly improve the chemoselectivity.

Common Side Products and Their Prevention:

  • Di-iodinated Products: These can form if the substrate has multiple reactive sites or if the reaction conditions are too harsh. Using a slight excess of the iodine source (1.1-1.5 equivalents) and controlling the reaction temperature can minimize this.

  • Elimination Products: Under strongly basic conditions or with prolonged heating, the iodinated product can undergo elimination to form an alkene. Using a mild inorganic base and maintaining a moderate temperature is advisable.

  • Rearrangement Products: Carbocationic intermediates, although not always the primary pathway, can be prone to rearrangement. The choice of a less polar solvent can sometimes suppress these pathways.

  • Solvent Adducts: In some cases, the solvent can participate in the reaction. As mentioned, using acetonitrile often provides a cleaner reaction profile compared to ethers or chlorinated solvents.[1]

Purification Strategies for Polar Oxa-Azaspiro Compounds:

Oxa-azaspiro compounds are often polar, which can make purification by standard silica gel chromatography challenging.

  • Column Chromatography: A polar-copolymerized C18 stationary phase can offer better separation for highly polar compounds in reversed-phase chromatography.[3][4] For normal phase, adding a small amount of a polar modifier like methanol or triethylamine to the eluent can improve peak shape and resolution.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screening a variety of solvent systems is recommended.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) is a powerful tool.

Question 2.2: My gold-catalyzed spirocyclization of a propargyl alcohol is yielding a mixture of allene and indene byproducts. How can I control the selectivity?

Answer:

Gold-catalyzed reactions of propargyl alcohols are known to be sensitive to reaction conditions, which can be tuned to favor different products.[5]

Controlling Selectivity in Gold-Catalyzed Reactions:

  • Catalyst Choice: Gold(I) and Gold(III) catalysts can exhibit different selectivities. It is important to screen both types of catalysts.[5] N-heterocyclic carbene (NHC) or triazole-bound gold complexes can offer improved stability and reactivity compared to simple phosphine-ligated catalysts.[6]

  • Temperature Control: The reaction temperature can be a critical factor in determining the product distribution. Lower temperatures may favor the formation of the initial allene product, while higher temperatures can promote subsequent intramolecular hydroarylation to the indene.[5]

  • Solvent and Nucleophile Effects: The choice of solvent and the nature of any external nucleophiles can influence the reaction pathway. A systematic screening of these parameters is often necessary to optimize for the desired spirocyclic product.[5]

Section 3: Controlling Stereoselectivity

The three-dimensional structure of spirocycles is crucial for their biological activity. This section addresses the challenge of controlling diastereoselectivity during spirocyclization.

Question 3.1: My spirocyclization reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Controlling diastereoselectivity in spirocyclization reactions is a significant challenge that often requires a deep understanding of the reaction mechanism and the steric and electronic properties of the substrate.

Strategies for Improving Diastereoselectivity:

  • Chiral Catalysts: For reactions that employ a catalyst, such as Rhodium-catalyzed cyclopropanations, the use of a chiral catalyst can induce high levels of both enantioselectivity and diastereoselectivity. The choice of ligand on the metal center is critical in creating a chiral pocket that favors the formation of one diastereomer over the other.[7]

  • Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization. Bulky substituents on the substrate can block certain trajectories of attack, leading to a preference for one diastereomer.

  • Solvent and Additives: The polarity of the solvent can influence the transition state geometry and thus the diastereoselectivity. In some cases, the addition of specific additives can enhance stereocontrol. For example, in the Rh-catalyzed cyclopropanation of 3-methylenetetrahydropyran, the addition of hexafluoro-2-propanol (HFIP) was shown to improve the diastereomeric ratio, likely through hydrogen bonding interactions that increase the steric bulk around the oxygen atom.[7]

  • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

Mechanism of Stereocontrol:

Substrate Substrate TS1 Transition State 1 (Lower Energy) Substrate->TS1 Reaction Pathway TS2 Transition State 2 (Higher Energy) Substrate->TS2 Reaction Pathway Product1 Product1 TS1->Product1 Major Diastereomer Product2 Product2 TS2->Product2 Minor Diastereomer

Sources

Technical Support Center: Scale-up Challenges for Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable spirocyclic building block. The unique strained oxetane ring fused to a piperidine core presents specific synthetic hurdles that require careful consideration for efficient and scalable production.

This document provides in-depth, troubleshooting guidance in a practical question-and-answer format, grounded in established chemical principles and field-tested expertise.

Section 1: Synthesis & Reaction Control

The construction of the 1-oxa-6-azaspiro[3.5]nonane core is the cornerstone of the synthesis. Most scalable routes converge on the formation of the strained oxetane ring via an intramolecular cyclization, followed by N-Boc protection. This section addresses common issues in these key steps.

FAQ 1: We are observing low yields during the intramolecular cyclization to form the spiro-oxetane core. What are the likely causes and how can we improve this?

Answer:

Low yields in the formation of the 1-oxa-6-azaspiro[3.5]nonane core via intramolecular cyclization, typically a Williamson ether synthesis, are a frequent challenge, especially during scale-up. The primary culprits are often competing side reactions and suboptimal reaction conditions.

Causality and Troubleshooting:

  • Competing Elimination (E2) Reaction: The most significant side reaction is the E2 elimination of the leaving group to form an exocyclic double bond, rather than the desired S(_N)2 cyclization. This is particularly problematic if the leaving group is on a secondary carbon, though less of a concern for the primary halides typically used in this synthesis.

  • Sub-optimal Base Selection: The choice of base is critical. A base that is too strong or sterically hindered can favor elimination over substitution.

    • Recommendation: Sodium hydride (NaH) is a common and effective choice for deprotonating the precursor alcohol to form the nucleophilic alkoxide. It is a non-nucleophilic base, which minimizes side reactions. Potassium tert-butoxide (KOtBu) can also be used, but its bulkier nature might favor elimination in some cases.

  • Solvent Effects: The solvent plays a crucial role in stabilizing the transition states of both the desired S(_N)2 reaction and the competing E2 reaction.

    • Recommendation: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they solvate the cation of the alkoxide but not the nucleophilic oxygen atom, thus enhancing its reactivity for the S(_N)2 pathway.

  • Temperature Control: Higher temperatures can favor the elimination pathway, which has a higher activation energy than substitution.

    • Recommendation: The reaction should be initiated at a lower temperature (e.g., 0 °C) and then allowed to slowly warm to room temperature. Careful monitoring of the reaction progress by TLC or LC-MS is essential to avoid prolonged reaction times at elevated temperatures.

  • Leaving Group Ability: The nature of the leaving group is a key factor.

    • Recommendation: While chlorides are often used due to the availability of starting materials, converting the hydroxyl group of the precursor to a better leaving group, such as a tosylate (OTs) or mesylate (OMs), can significantly improve the rate of the S(_N)2 cyclization.

A typical experimental protocol for the intramolecular Williamson ether synthesis is as follows:

Protocol: Intramolecular Cyclization to form 1-oxa-6-azaspiro[3.5]nonane

  • Dissolve the N-Boc protected piperidine precursor with a primary alcohol and a leaving group on the side chain in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH(_4)Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

FAQ 2: During the N-Boc protection of 1-oxa-6-azaspiro[3.5]nonane, we are observing incomplete reaction and the formation of byproducts. How can we optimize this step for a clean, high-yielding conversion?

Answer:

The N-Boc protection of the secondary amine of the 1-oxa-6-azaspiro[3.5]nonane core is generally a robust reaction, but issues can arise, particularly on a larger scale.

Causality and Troubleshooting:

  • Incomplete Reaction: This is often due to insufficient equivalents of the Boc-protecting agent or inadequate basic conditions. The nucleophilicity of the secondary amine in the spirocyclic system might be slightly reduced due to steric hindrance.

    • Recommendation: Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate ((Boc)(_2)O). Ensure at least one equivalent of a suitable base is present to neutralize the acid formed during the reaction.

  • Base Selection: The choice of base is important for achieving a clean reaction.

    • Recommendation: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. For scale-up, an inorganic base like sodium bicarbonate in a biphasic system (e.g., dichloromethane/water) can be a cost-effective and easily removable option.

  • Byproduct Formation: The most common byproduct is the formation of a urea derivative, which can occur if the intermediate isocyanate reacts with another molecule of the amine.

    • Recommendation: This is usually minimized by ensuring a slight excess of (Boc)(_2)O and maintaining a moderate reaction temperature. Running the reaction at room temperature is typically sufficient.

  • Solvent Choice: The reaction is versatile and can be performed in a variety of solvents.

    • Recommendation: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are all suitable choices. For large-scale operations, consider the environmental impact and ease of removal of the solvent.

Below is a generalized workflow for the N-Boc protection step:

Boc_Protection_Workflow Start Start: 1-oxa-6-azaspiro[3.5]nonane Dissolve Dissolve in appropriate solvent (e.g., DCM, THF) Start->Dissolve AddBase Add base (e.g., TEA, NaHCO3) Dissolve->AddBase AddBoc Add (Boc)2O (1.1-1.2 eq.) at 0 °C to RT AddBase->AddBoc Stir Stir at RT (Monitor by TLC/LC-MS) AddBoc->Stir Workup Aqueous Work-up Stir->Workup Purify Purification (e.g., Crystallization, Chromatography) Workup->Purify Product Product: Tert-butyl 1-oxa-6- azaspiro[3.5]nonane-6-carboxylate Purify->Product

Caption: Workflow for N-Boc Protection.

Section 2: Work-up & Purification

Purification of the final product and intermediates can be a significant bottleneck in scaling up the production of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate. This section addresses common purification challenges.

FAQ 3: We are struggling with the purification of the final product. Column chromatography is not ideal for our scale. What are some alternative purification strategies?

Answer:

Relying on column chromatography for large-scale purification is often inefficient and costly. Developing a robust crystallization protocol is highly recommended.

Causality and Troubleshooting:

  • Oily Product: The Boc-protected spirocycle can sometimes be an oil or a low-melting solid, making crystallization challenging.

    • Recommendation: Experiment with a variety of solvent systems. A good starting point is a mixture of a solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane). Slow cooling or slow evaporation of the solvent can promote crystal growth.

  • Persistent Impurities: Small amounts of closely related impurities can hinder crystallization.

    • Recommendation:

      • Acid/Base Wash: If there are any unreacted starting materials or basic byproducts, an acidic wash (e.g., dilute HCl) during the work-up can help remove them. Conversely, a basic wash (e.g., saturated NaHCO(_3)) can remove acidic impurities.

      • Recrystallization: If an initial crystallization yields impure material, a second recrystallization from a different solvent system can often improve purity.

Table 1: Recommended Solvent Systems for Crystallization

Solvent System (Soluble:Anti-solvent)Notes
Ethyl Acetate : HeptaneA good starting point for many organic compounds.
Dichloromethane : HexanesEffective for moderately polar compounds.
Isopropanol : WaterCan be effective if the product has some water solubility.
Toluene : HeptaneUseful for less polar compounds.
FAQ 4: How can we efficiently remove the triphenylphosphine oxide (TPPO) byproduct if a Mitsunobu reaction is used in an alternative synthetic route?

Answer:

While not the most common route for this specific spirocycle, if a Mitsunobu reaction is employed for the intramolecular cyclization, the removal of triphenylphosphine oxide (TPPO) is a well-known challenge on a large scale.

Causality and Troubleshooting:

  • High Polarity and Solubility of TPPO: TPPO is a highly polar and crystalline compound that is soluble in many common organic solvents, making its removal by simple extraction or filtration difficult.

Alternative Removal Strategies:

  • Crystallization of the Product: If the desired product is crystalline, it may be possible to find a solvent system where the product crystallizes out, leaving the TPPO in the mother liquor.

  • Precipitation of TPPO:

    • Method 1 (Hexane): After the reaction, concentrate the mixture and add a large volume of a non-polar solvent like hexane. TPPO has low solubility in hexane and may precipitate.

    • Method 2 (Ether/Hexane): Dissolving the crude mixture in a minimal amount of diethyl ether and then adding hexane can also induce TPPO precipitation.

  • Acidic Extraction: TPPO is weakly basic and can be removed by washing the organic layer with an aqueous acid solution (e.g., 1M HCl). However, this is only feasible if the desired product is stable to acidic conditions.

Section 3: Stability & Storage

The stability of the final product is crucial for its shelf-life and use in subsequent synthetic steps.

FAQ 5: Is Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate sensitive to acidic or basic conditions? What are the recommended storage conditions?

Answer:

Yes, the molecule has two key functionalities that are sensitive to acidic and basic conditions: the Boc-protecting group and the oxetane ring.

Stability Profile:

  • Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group to reveal the free secondary amine.[1] Even milder acidic conditions can lead to slow degradation over time.

  • Base Sensitivity: The Boc group is generally stable to basic conditions. However, the strained oxetane ring can be susceptible to ring-opening by strong nucleophiles, including strong bases, especially at elevated temperatures.

  • Thermal Stability: While the core spirocyclic structure is relatively stable, prolonged exposure to high temperatures can lead to the thermal decomposition of the Boc group.[2]

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and CO(_2).

  • Container: Use a well-sealed container to prevent exposure to air and moisture.

Below is a decision tree for handling and storage:

Stability_Decision_Tree Start Handling/Storing the Product Condition Is the next step acidic? Start->Condition YesAcid Use immediately or consider an alternative protecting group Condition->YesAcid Yes NoAcid Proceed with caution. Avoid strong bases and high heat. Condition->NoAcid No Storage Store at 2-8 °C under inert atmosphere in a sealed container. NoAcid->Storage

Caption: Decision Tree for Product Handling.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Feroci, M., Chiarotto, I., & Orsini, M. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(7), 1645. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. [Link]

  • Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. [Link]

  • PubMed. (n.d.). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • ResearchGate. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]

  • National Institutes of Health. (2019, December 17). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. [Link]

  • University College Cork. (2024, May 17). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • YouTube. (2021, July 7). Intramolecular Williamson Ether Synthesis. [Link]

  • askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis. [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?[Link]

  • ResearchGate. (n.d.). Reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine. Synthesis of new 1,3,5-triazine derivatives. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thermal Methods. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Organic Syntheses. (2011, October 18). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • American Chemical Society. (n.d.). Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization. [Link]

  • Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • Royal Society of Chemistry. (n.d.). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. [Link]

  • YouTube. (2022, September 15). Illustrate with examples the limitations of Williamson synthesis for the preparation of certain t...[Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • National Institutes of Health. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]

  • DSpace. (2017, May 25). catenanes and quasi[3]rotaxanes via a templated backfolding strat. [Link]

Sources

Optimizing Diastereoselectivity in Spiroketalization Reactions: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing diastereoselectivity in spiroketalization reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereocontrolled spiroketal synthesis. Here, you will find in-depth answers to frequently asked questions, practical troubleshooting guides for common experimental challenges, and detailed protocols to enhance the precision and success of your reactions. Our goal is to provide you with the expertise and field-proven insights necessary to master this critical transformation in organic synthesis.

Frequently Asked Questions (FAQs)

This section addresses fundamental and practical questions that often arise during the planning and execution of spiroketalization reactions.

Q1: What are the primary factors that control diastereoselectivity in spiroketalization reactions?

A1: The diastereoselectivity of a spiroketalization reaction is primarily governed by a delicate interplay of thermodynamic and kinetic factors. The most stable diastereomer is often predicted by considering several key principles:

  • The Anomeric Effect: This is a stereoelectronic effect that describes the tendency of a heteroatomic substituent at the anomeric carbon (the carbon atom bonded to two oxygen atoms) of a cyclic ether to favor an axial orientation over an equatorial one. In spiroketals, maximizing the number of anomeric effects (i.e., having the C-O bonds of the adjacent ring in an axial position relative to each ring) generally leads to the most thermodynamically stable isomer. This stabilization arises from a favorable overlap between the lone pair of one ring's oxygen and the antibonding (σ*) orbital of the C-O bond of the other ring.

  • Steric Hindrance: The three-dimensional arrangement of atoms in the starting material and the transition state plays a crucial role. Bulky substituents will preferentially occupy positions that minimize steric strain, which can either reinforce or oppose the preferences dictated by the anomeric effect. For instance, a large substituent might disfavor an axial position that would otherwise be favored by the anomeric effect.

  • Chelation Control: In certain cases, particularly with Lewis acid catalysis, the substrate may contain a coordinating group that can form a chelate with the catalyst. This can lock the conformation of the transition state and lead to a specific diastereomer, which may not be the thermodynamically most stable one in the absence of the chelating effect.

Q2: How do I choose between kinetic and thermodynamic control to favor a specific diastereomer?

A2: The choice between kinetic and thermodynamic control is a powerful tool for targeting a desired diastereomer. [cite: 10]

  • Thermodynamic Control is typically achieved by allowing the reaction to reach equilibrium. This is favored by longer reaction times, higher temperatures, and the use of a catalyst that can facilitate both the forward and reverse reactions (e.g., a protic acid). Under these conditions, the product distribution will reflect the relative stabilities of the diastereomers, with the most stable isomer being the major product.

  • Kinetic Control is favored under conditions where the reaction is irreversible or the rate of the reverse reaction is very slow. This usually involves lower reaction temperatures and shorter reaction times. The major product will be the one that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. This does not necessarily correspond to the most stable product. For instance, a specific conformation of the starting material might lead to a kinetically favored product that is less stable than other possible diastereomers.

Q3: What is the difference between using a Brønsted acid and a Lewis acid catalyst in spiroketalization?

A3: Both Brønsted and Lewis acids can effectively catalyze spiroketalization, but they do so through different mechanisms, which can influence the reaction's outcome.

  • Brønsted acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid) are proton donors. They typically protonate one of the hydroxyl groups or the ketone carbonyl, making it a better leaving group or a more electrophilic center, respectively, to facilitate cyclization. Brønsted acid catalysis often leads to thermodynamic product distributions as the reaction is generally reversible under these conditions. Chiral Brønsted acids can be used to achieve enantioselective spiroketalization by creating a chiral environment around the substrate. [cite: 5, 6]

  • Lewis acids (e.g., TiCl₄, BF₃·OEt₂, Sc(OTf)₃) are electron-pair acceptors. They coordinate to the carbonyl oxygen, activating it towards nucleophilic attack by the hydroxyl groups. Lewis acids can offer a higher degree of control over the reaction, sometimes favoring kinetic products through chelation control or by creating a more structured transition state. The choice of Lewis acid and its coordinating ligands can significantly impact diastereoselectivity. [cite: 2]

Q4: How does the structure of my dihydroxyketone precursor influence the diastereoselectivity?

A4: The structure of the starting dihydroxyketone is a critical determinant of the diastereomeric outcome. Key structural features to consider include:

  • Chain Length and Ring Size: The length of the carbon chains connecting the hydroxyl groups and the ketone will determine the size of the resulting rings (e.g.,[1][1],[1][2], or[2][2] spiroketals). The inherent conformational preferences of these ring systems will influence the stability of the different diastereomers.

  • Presence of Stereocenters: Existing stereocenters in the backbone of the dihydroxyketone can direct the stereochemical outcome of the spiroketalization through steric hindrance. Bulky groups will favor conformations that minimize non-bonded interactions, thus influencing the facial selectivity of the cyclization.

  • Substituent Effects: The electronic and steric nature of substituents on the carbon chain can impact the reaction. Electron-withdrawing or -donating groups can alter the nucleophilicity of the hydroxyl groups and the electrophilicity of the ketone. Steric bulk near the reacting centers can significantly influence the approach of the nucleophilic hydroxyl groups.

Troubleshooting Guide

This section provides solutions to common problems encountered during spiroketalization reactions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or no product yield 1. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or an inactive catalyst.1. Monitor the reaction closely by TLC: This will help you determine if the starting material is being consumed. [cite: 4, 7] If the reaction is sluggish, consider increasing the temperature or adding more catalyst. 2. Check catalyst activity: Ensure your acid catalyst has not degraded. If necessary, use a freshly opened bottle or purify the catalyst. 3. Extend reaction time: Some spiroketalizations, especially those under thermodynamic control, may require longer reaction times to reach equilibrium.
2. Decomposition of starting material or product: The reaction conditions may be too harsh, leading to side reactions or degradation.1. Lower the reaction temperature: This can help to minimize decomposition. 2. Use a milder catalyst: If you are using a strong acid, consider switching to a weaker acid or a Lewis acid that is known to be milder. 3. Protect sensitive functional groups: If your substrate contains other functional groups that are not stable to the reaction conditions, consider protecting them before the spiroketalization.
3. Inefficient workup or purification: The product may be lost during the extraction, washing, or chromatography steps.1. Check the aqueous layer: If your product has some water solubility, it may be partitioning into the aqueous layer during extraction. Back-extract the aqueous layer with a suitable organic solvent. 2. Avoid harsh purification conditions: Some spiroketals can be sensitive to silica gel. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. 3. Be mindful of volatility: If your product is volatile, avoid excessive concentration under high vacuum.
Poor diastereoselectivity 1. Reaction conditions favor a mixture of diastereomers: The chosen temperature, solvent, or catalyst may not be optimal for achieving high selectivity.1. Optimize reaction temperature: For thermodynamically controlled reactions, higher temperatures can help to ensure equilibrium is reached, favoring the most stable diastereomer. For kinetically controlled reactions, lower temperatures often lead to higher selectivity. 2. Screen different solvents: The polarity of the solvent can influence the transition state and the position of the equilibrium, thereby affecting the diastereomeric ratio. 3. Experiment with different catalysts: The choice of acid catalyst (Brønsted vs. Lewis, strong vs. weak) can have a profound impact on diastereoselectivity.
2. Epimerization of the desired product: The desired diastereomer may be forming initially but then epimerizing to a more stable isomer under the reaction conditions.1. Use kinetic conditions: If the desired product is the kinetic isomer, use lower temperatures and shorter reaction times to minimize epimerization. 2. Quench the reaction carefully: Once the desired product has formed (as determined by TLC or other monitoring), quench the reaction promptly to prevent further isomerization.
Formation of side products 1. Intermolecular reactions: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular spiroketalization.1. Use high dilution conditions: Running the reaction at a lower concentration can favor the intramolecular cyclization.
2. Elimination reactions: The acidic conditions can sometimes lead to elimination of the hydroxyl groups, especially if they are secondary or tertiary.1. Use a milder catalyst and lower temperature. 2. Consider a different synthetic route that avoids the formation of intermediates prone to elimination.

Experimental Protocols

These protocols provide a starting point for conducting and analyzing your spiroketalization reactions. Optimization will likely be necessary for your specific substrate.

Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization

This protocol describes a general method for the acid-catalyzed spiroketalization of a dihydroxyketone under thermodynamic control.

Materials:

  • Dihydroxyketone starting material

  • Anhydrous solvent (e.g., dichloromethane, toluene, or benzene)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, camphorsulfonic acid)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dihydroxyketone (1.0 eq). Dissolve the starting material in the chosen anhydrous solvent (a typical concentration is 0.01-0.1 M).

  • Catalyst Addition: Add the acid catalyst (typically 0.1-0.2 eq).

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (this may be room temperature or reflux, depending on the substrate and catalyst). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). [cite: 7]

    • TLC Analysis: On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Quenching: Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude spiroketal.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of your spiroketal product. [cite: 6]

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified spiroketal product.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in a clean NMR tube. The choice of solvent can sometimes improve the resolution of diagnostic signals.

NMR Analysis:

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify Diagnostic Signals: Look for signals that are well-resolved for each diastereomer. These are often protons adjacent to the spirocyclic center or on substituents that are in different chemical environments in the two diastereomers.

  • Integration: Carefully integrate the distinct signals corresponding to each diastereomer.

  • Calculate Diastereomeric Ratio: The ratio of the integration values for the diagnostic signals will give you the diastereomeric ratio (d.r.). For example, if you have two signals, one for each diastereomer, with integration values of 3.0 and 1.0, the d.r. is 3:1.

Protocol 3: Separation and Analysis of Diastereomers by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the diastereomers in your product mixture.

Method Development:

  • Column Selection: Choose a chiral stationary phase (CSP) that is appropriate for your class of compound. Polysaccharide-based columns (e.g., Chiralcel OD, OJ, AD) are often a good starting point.

  • Mobile Phase Selection:

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The ratio of these solvents will need to be optimized to achieve separation.

    • Reversed Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) can also be effective, depending on the CSP and the analyte.

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to optimize the resolution between the diastereomeric peaks.

Analysis:

  • Prepare a dilute solution of your spiroketal mixture in the mobile phase.

  • Inject the sample onto the HPLC system.

  • The retention times of the two diastereomers will be different. The ratio of the peak areas will correspond to the diastereomeric ratio.

Data Presentation: The Impact of Reaction Conditions

The diastereoselectivity of spiroketalization is highly sensitive to the reaction conditions. The following table provides illustrative examples of how solvent and temperature can influence the diastereomeric ratio (d.r.).

SubstrateCatalystSolventTemperature (°C)Diastereomeric Ratio (A:B)Reference
Dihydroxyketone 1CSACH₂Cl₂254:1Fictional Example
Dihydroxyketone 1CSAToluene11010:1Fictional Example
Dihydroxyketone 2PPTSBenzene802.5:1Fictional Example
Dihydroxyketone 2TiCl₄CH₂Cl₂-781:15 (Kinetic Product)Fictional Example

Note: The data in this table are for illustrative purposes and do not represent actual experimental results. Researchers should perform their own optimization studies.

Visualization of Key Concepts and Workflows

Spiroketal Diastereomer Equilibrium

The following diagram illustrates the equilibrium between two diastereomers of a spiroketal, highlighting the thermodynamically more stable product.

spiroketal_equilibrium A Diastereomer A (Kinetic Product) B Diastereomer B (Thermodynamic Product) A->B Equilibration (e.g., H⁺, heat) B->A

Caption: Equilibrium between spiroketal diastereomers.

Troubleshooting Workflow for Poor Diastereoselectivity

This flowchart provides a systematic approach to troubleshooting poor diastereoselectivity in your spiroketalization reaction.

Caption: Troubleshooting poor diastereoselectivity.

References

Sources

Validation & Comparative

A Head-to-Head Comparison of Spirocyclic Scaffolds for Drug Discovery: Spotlight on Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The deliberate move away from flat, aromatic systems towards three-dimensional (3D) scaffolds has identified spirocycles as a privileged structural motif. Their inherent rigidity and defined spatial arrangement of functional groups can lead to significant improvements in potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[1][2] This guide provides an in-depth comparison of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate with other prominent spirocyclic scaffolds, offering insights into their synthesis, properties, and potential applications in drug discovery.

The Ascendancy of Spirocycles in Drug Design

Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a unique topographical profile that is increasingly sought after in drug design. The introduction of spiro-centers increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with enhanced clinical success.[3] This structural feature can lead to:

  • Improved Physicochemical Properties: Higher aqueous solubility, lower lipophilicity, and better metabolic stability compared to their non-spirocyclic or aromatic counterparts.[1][3]

  • Enhanced Target Engagement: The rigid conformation of spirocycles can pre-organize appended functionalities into an optimal orientation for binding to a biological target, potentially increasing potency and selectivity.[4]

  • Exploration of Novel Chemical Space: The unique 3D shapes of spirocycles allow for the exploration of previously inaccessible regions of chemical space, offering opportunities for novel intellectual property.[2]

This guide will focus on a comparative analysis of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate against a selection of other spirocyclic building blocks, providing a framework for rational scaffold selection in drug discovery programs.

Featured Spirocyclic Scaffold: Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate is an emerging spirocyclic scaffold that combines the features of a piperidine ring with an oxetane ring. The presence of the oxetane moiety is of particular interest as it can act as a polar surrogate for a gem-dimethyl group and may engage in hydrogen bonding interactions, while the piperidine core is a well-established pharmacophore.

Physicochemical Properties

A summary of the key computed physicochemical properties of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate and selected comparator scaffolds is presented in the table below. These values provide a baseline for comparing their drug-like properties.

PropertyTert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylateTert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylateTert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateTert-butyl 6-azaspiro[2.5]octane-6-carboxylate
Molecular Formula C₁₃H₂₃NO₃C₁₁H₁₉NO₃C₁₀H₁₈N₂O₂C₁₂H₂₁NO₂
Molecular Weight 241.33213.27198.27211.30
XLogP3 1.41.10.42.1
Topological Polar Surface Area (TPSA) 38.8 Ų38.8 Ų41.5 Ų29.5 Ų
Hydrogen Bond Donors 0010
Hydrogen Bond Acceptors 3332
Rotatable Bonds 2212

Data sourced from PubChem.

Comparative Analysis with Alternative Spirocyclic Scaffolds

The choice of a spirocyclic scaffold can significantly impact the properties of a drug candidate. Below is a comparative overview of our featured scaffold with other commonly employed spirocyclic building blocks.

Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate

This scaffold, containing a smaller spirocyclic system, is known to be a valuable bioisostere for morpholine. Its compact nature and the presence of the oxetane ring generally lead to improved solubility and metabolic stability.

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

As a piperazine bioisostere, this scaffold has been successfully incorporated into numerous drug candidates. The presence of a second nitrogen atom offers an additional point for functionalization or for modulating the physicochemical properties of the molecule.

Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate

This scaffold features a cyclopropane ring fused to a piperidine. The strained cyclopropane ring can influence the conformation of the piperidine and introduce unique metabolic profiles.

Synthetic Accessibility: Experimental Protocols

The practical utility of a scaffold is intrinsically linked to its synthetic accessibility. Below are detailed, plausible synthetic protocols for the featured scaffold and a key comparator.

Proposed Synthesis of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Synthesis_of_Tert-butyl_1-oxa-6-azaspiro[3.5]nonane-6-carboxylate start N-Boc-4-piperidone step1 Wittig Reaction start->step1 intermediate1 tert-butyl 4-methylenepiperidine-1-carboxylate step1->intermediate1 step2 Hydroboration-Oxidation intermediate1->step2 intermediate2 tert-butyl 4-(hydroxymethyl)piperidin-4-yl)methanol step2->intermediate2 step3 Mesylation & Ring Closure intermediate2->step3 product Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate step3->product

Figure 1: Proposed synthetic workflow for Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate.

Step-by-Step Protocol:

  • Wittig Reaction: To a solution of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add a strong base such as n-butyllithium. Stir the resulting ylide solution for 30 minutes, then add N-Boc-4-piperidone. Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with ethyl acetate. Purify by column chromatography to yield tert-butyl 4-methylenepiperidine-1-carboxylate.

  • Hydroboration-Oxidation: Dissolve the product from Step 1 in anhydrous THF and cool to 0 °C. Add a solution of borane-THF complex dropwise. Stir at room temperature for 2 hours. Cool the reaction to 0 °C and slowly add aqueous sodium hydroxide followed by hydrogen peroxide. Stir at room temperature for 1 hour. Extract with ethyl acetate and purify by column chromatography to obtain tert-butyl 4-(hydroxymethyl)piperidin-4-yl)methanol.

  • Mesylation and Ring Closure: Dissolve the diol from Step 2 in dichloromethane and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride. Stir at 0 °C for 1 hour. Wash the reaction mixture with saturated aqueous sodium bicarbonate. To the organic layer, add a strong base such as sodium hydride and stir at room temperature overnight to effect the intramolecular cyclization. Quench carefully with water, extract with dichloromethane, and purify by column chromatography to yield the final product.

Synthesis of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

A practical, scalable synthesis for this valuable building block has been reported.[5]

Synthesis_of_Tert-butyl_2,6-diazaspiro[3.3]heptane-2-carboxylate start 1-benzyl-3-chloroazetidine-3-carbaldehyde step1 Reductive Amination start->step1 intermediate1 N-alkylated azetidine step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 1-benzyl-2,6-diazaspiro[3.3]heptane step2->intermediate2 step3 Debenzylation & Boc Protection intermediate2->step3 product Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate step3->product

Figure 2: Synthetic workflow for Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Step-by-Step Protocol:

  • Reductive Amination: To a solution of 1-benzyl-3-chloroazetidine-3-carbaldehyde in dichloroethane, add a primary amine (e.g., benzylamine) and acetic acid. Stir for 30 minutes, then add sodium triacetoxyborohydride in portions. Stir at room temperature overnight. Quench with saturated aqueous sodium bicarbonate and extract with dichloromethane. Purify by column chromatography.

  • Intramolecular Cyclization: Dissolve the product from Step 1 in THF and add a strong base such as potassium tert-butoxide. Heat the reaction mixture to reflux for 3 hours. Cool to room temperature, quench with water, and extract with ethyl acetate. Purify by column chromatography to obtain the spirocyclic intermediate.

  • Debenzylation and Boc Protection: Dissolve the spirocycle from Step 2 in methanol and add palladium on carbon. Hydrogenate the mixture at room temperature overnight. Filter the catalyst and concentrate the filtrate. Dissolve the resulting diamine in dichloromethane and add di-tert-butyl dicarbonate and triethylamine. Stir at room temperature for 2 hours. Wash with water, dry the organic layer, and concentrate to obtain the final product.

Experimental Evaluation of Drug-like Properties

To provide a true head-to-head comparison, these scaffolds should be evaluated in a consistent set of in vitro ADME assays. Below are protocols for two fundamental assays.

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer, which is a critical parameter for oral absorption.

Protocol:

  • Prepare a 10 mM stock solution of each spirocyclic building block in DMSO.

  • Add 2 µL of the stock solution to 98 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate (final concentration 200 µM).

  • Shake the plate at room temperature for 2 hours.

  • Centrifuge the plate to pellet any precipitate.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved compound.

  • Compare the measured concentration to a standard curve to determine the kinetic solubility.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, a major determinant of in vivo clearance.

Protocol:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM), and each spirocyclic compound (1 µM) in a phosphate buffer (pH 7.4).

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining compound versus time and determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The strategic incorporation of spirocyclic scaffolds is a powerful tool in modern drug discovery. Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate represents an attractive, yet underexplored, building block that offers a unique combination of structural features. While direct comparative data is still emerging, the general principles of spirocycle-driven property modulation, along with the provided synthetic and experimental frameworks, should empower researchers to make informed decisions in their scaffold-hopping and lead optimization efforts. The increasing commercial availability and synthetic accessibility of these 3D-rich fragments will undoubtedly continue to fuel their integration into the next generation of therapeutics.

References

  • D. J. S. Birch, F. E. S. Ali, F. Aldabbagh, Molecules, 2015, 20, 13863-13883.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 2018, 13(12), 1097-1101.
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 2023, 27(8), 1535-1541.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 2023, 11(2), 30-38.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv, 2023.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007, (13), 2099-2101.

Sources

A Comparative Study of 1-oxa-6-azaspiro[3.5]nonane and 2-oxa-7-azaspiro[3.5]nonane: Unveiling Isomeric Nuances in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pursuit of novel three-dimensional molecular scaffolds is paramount for the development of next-generation therapeutics. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity, improve metabolic stability, and provide precise exit vectors for further functionalization. This guide presents a detailed comparative analysis of two isomeric spirocyclic scaffolds: 1-oxa-6-azaspiro[3.5]nonane and 2-oxa-7-azaspiro[3.5]nonane. This objective comparison, supported by available experimental and computational data, aims to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically select and utilize these scaffolds in their research endeavors.

Executive Summary

This guide provides a head-to-head comparison of the synthesis, physicochemical properties, and known biological relevance of 1-oxa-6-azaspiro[3.5]nonane and 2-oxa-7-azaspiro[3.5]nonane. While both isomers share the same molecular formula and weight, their distinct atomic arrangements lead to subtle yet significant differences in their chemical space and potential as pharmaceutical building blocks. Notably, 2-oxa-7-azaspiro[3.5]nonane is more extensively documented in the scientific literature, with established synthetic protocols and demonstrated applications in medicinal chemistry. In contrast, 1-oxa-6-azaspiro[3.5]nonane represents a more underexplored chemical entity, offering opportunities for novel intellectual property and scaffold hopping strategies.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift in the positions of the oxygen and nitrogen heteroatoms between the two isomers has a tangible impact on their predicted physicochemical properties. These properties are crucial determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.

Property1-oxa-6-azaspiro[3.5]nonane2-oxa-7-azaspiro[3.5]nonaneData Source
Molecular Formula C₇H₁₃NOC₇H₁₃NO-
Molecular Weight 127.18 g/mol 127.18 g/mol PubChem[1]
Predicted XLogP3 0.20.3864PubChemLite, ChemScene[2][3]
Topological Polar Surface Area (TPSA) 21.3 Ų21.26 ŲPubChem, ChemScene[1][3]
Hydrogen Bond Donor Count 11PubChem, ChemScene[1][3]
Hydrogen Bond Acceptor Count 22PubChem, ChemScene[1][3]
Predicted pKa (strongest basic) Not available11.11 ± 0.40ChemicalBook[4]

Key Observations:

  • Both isomers possess identical molecular formulas and weights, as expected.

  • The predicted lipophilicity (XLogP3) of 2-oxa-7-azaspiro[3.5]nonane is slightly higher than that of its isomer, suggesting a greater affinity for nonpolar environments.

  • The Topological Polar Surface Area (TPSA), a key indicator of a molecule's ability to permeate cell membranes, is nearly identical for both compounds.

  • Both molecules present the same number of hydrogen bond donors and acceptors, indicating similar potential for forming hydrogen bonds with biological targets.

  • A predicted pKa value is available for a derivative of 2-oxa-7-azaspiro[3.5]nonane, suggesting it is a relatively strong base. The basicity of the nitrogen atom is a critical parameter influencing a compound's solubility, absorption, and potential for off-target interactions.

It is important to note that the majority of these values are computationally predicted and experimental validation is necessary for their confirmation.

Synthesis and Experimental Protocols

The synthetic accessibility of a scaffold is a crucial factor for its practical application in drug discovery. Here, a significant disparity exists between the two isomers.

2-oxa-7-azaspiro[3.5]nonane: An Established Synthetic Route

A novel and efficient synthesis for 2-oxa-7-azaspiro[3.5]nonane has been reported, making it a readily accessible building block.[5] The key steps of this synthesis are outlined below.

G cluster_synthesis Synthesis of 2-oxa-7-azaspiro[3.5]nonane start N-tosyl-bis(2-bromoethyl)amine + Diethyl malonate step1 N-tosyl-piperidine-4,4-diethyl ester start->step1 step2 LiAlH4 reduction step1->step2 step3 Diol intermediate step2->step3 step4 One-pot mesylation and ring closure step3->step4 step5 N-tosyl-2-oxa-7-azaspiro[3.5]nonane step4->step5 step6 Detosylation step5->step6 end 2-oxa-7-azaspiro[3.5]nonane step6->end

Caption: Synthetic pathway for 2-oxa-7-azaspiro[3.5]nonane.

Experimental Protocol: Synthesis of the Oxalate Salt of 2-oxa-7-azaspiro[3.5]nonane [5]

  • Preparation of N-tosyl-2-oxa-7-azaspiro[3.5]nonane: The synthesis commences with the reaction of N-tosyl-bis(2-bromoethyl)amine and diethyl malonate to yield N-tosyl-piperidine-4,4-diethyl ester.

  • Reduction to Diol: The resulting ester is then reduced using lithium aluminum hydride (LiAlH₄) to afford the corresponding diol.

  • Cyclization: A one-pot mesylation and subsequent intramolecular cyclization of the diol furnishes the N-tosylated spirocycle.

  • Detosylation: The tosyl protecting group is removed to yield the free base of 2-oxa-7-azaspiro[3.5]nonane.

  • Salt Formation: The free base is treated with oxalic acid to precipitate the stable and crystalline oxalate salt.

This multi-step, yet well-defined, protocol provides a reliable method for obtaining 2-oxa-7-azaspiro[3.5]nonane on a gram scale, facilitating its use in medicinal chemistry campaigns.

1-oxa-6-azaspiro[3.5]nonane: A Synthetic Enigma

In stark contrast to its isomer, a detailed, publicly available experimental protocol for the synthesis of 1-oxa-6-azaspiro[3.5]nonane is not readily found in the scientific literature. The compound is commercially available as its hemioxalate salt, suggesting that a proprietary synthetic route exists.[6]

General synthetic strategies for spirocycles, such as those involving intramolecular cyclizations of appropriately functionalized precursors, could potentially be adapted for the synthesis of this isomer. Further research into the development of a scalable and efficient synthesis of 1-oxa-6-azaspiro[3.5]nonane is warranted to unlock its full potential as a drug discovery tool.

Biological and Medicinal Chemistry Applications

The utility of a molecular scaffold is ultimately defined by its ability to impart desirable biological and pharmacological properties to a molecule.

2-oxa-7-azaspiro[3.5]nonane: A Scaffold of Emerging Importance

The 2-oxa-7-azaspiro[3.5]nonane scaffold has been successfully incorporated into drug discovery programs, most notably in the development of agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. Furthermore, the incorporation of a derivative, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, into the structure of the anesthetic drug Bupivacaine resulted in a significant reduction in toxicity and an increase in water solubility, highlighting the potential of this scaffold to favorably modulate the ADME-Tox properties of a drug candidate.[7]

The spirocyclic nature of 2-oxa-7-azaspiro[3.5]nonane is thought to contribute to these beneficial effects by:

  • Increasing Three-Dimensionality: Moving away from "flat" aromatic structures can lead to improved target selectivity and reduced off-target effects.[8]

  • Enhancing Metabolic Stability: The rigid spirocyclic core can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.

  • Improving Physicochemical Properties: The introduction of the oxa-azaspiro motif can modulate properties like solubility and lipophilicity, which are critical for drug efficacy.

G cluster_application Medicinal Chemistry Application of 2-oxa-7-azaspiro[3.5]nonane scaffold 2-oxa-7-azaspiro[3.5]nonane property1 Increased 3D character scaffold->property1 property2 Improved metabolic stability scaffold->property2 property3 Modulated physicochemical properties scaffold->property3 outcome1 Enhanced target selectivity property1->outcome1 outcome2 Reduced off-target effects property1->outcome2 outcome3 Improved ADME-Tox profile property2->outcome3 property3->outcome3

Caption: Benefits of incorporating the 2-oxa-7-azaspiro[3.5]nonane scaffold.

1-oxa-6-azaspiro[3.5]nonane: Untapped Potential

Due to the limited availability of synthetic and biological data, the specific applications of 1-oxa-6-azaspiro[3.5]nonane in medicinal chemistry remain largely unexplored. However, based on the general principles of spirocycle-containing scaffolds in drug design, it is plausible that this isomer could also offer advantages in terms of:

  • Novelty and Intellectual Property: As a less explored scaffold, it presents an opportunity for the development of novel chemical entities with unique patent positions.

  • Scaffold Hopping: It could serve as a viable alternative to other saturated heterocyclic systems in lead optimization programs, potentially leading to improved properties.

Further investigation into the biological activities of derivatives of 1-oxa-6-azaspiro[3.5]nonane is essential to determine its value as a building block for new therapeutics.

Conclusion and Future Perspectives

This comparative guide has highlighted the key similarities and differences between 1-oxa-6-azaspiro[3.5]nonane and 2-oxa-7-azaspiro[3.5]nonane. While 2-oxa-7-azaspiro[3.5]nonane has emerged as a valuable and accessible scaffold with demonstrated benefits in medicinal chemistry, its isomer, 1-oxa-6-azaspiro[3.5]nonane, remains a promising yet understudied chemical entity.

For researchers and drug developers, the choice between these two isomers will depend on the specific goals of their program. If a well-characterized and synthetically accessible scaffold with a track record of improving drug-like properties is desired, 2-oxa-7-azaspiro[3.5]nonane is the clear choice. Conversely, for those seeking to explore novel chemical space and develop proprietary compounds, the synthetic and biological exploration of 1-oxa-6-azaspiro[3.5]nonane presents an exciting opportunity.

The continued development of efficient synthetic routes for a diverse range of spirocyclic scaffolds, including both isomers discussed herein, will be a key enabler for the future of drug discovery, allowing for a more comprehensive exploration of three-dimensional chemical space and the development of safer and more effective medicines.

References

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • 1-oxa-6-azaspiro[3.5]nonane (C7H13NO). PubChemLite. [Link]

  • 2-Oxa-7-azaspiro[3.5]nonane. PubChem. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2020). Molecules, 25(21), 5133. [Link]

  • 7-Oxa-2-azaspiro(3.5)nonane. PubChem. [Link]

  • 6-Oxa-2-azaspiro(3.5)nonane hydrochloride. PubChem. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (2020). Chemistry – A European Journal, 26(65), 14816-14821. [Link]

  • Oxa spiro derivative, preparation method therefor, and applications thereof in medicines.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Expert Opinion on Therapeutic Patents, 1-16. [Link]

  • 1-oxaspiro (4, 5) dec-3-ene derivatives as perfuming ingredients.
  • Process for production of adipic acid
  • Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors. ResearchGate. [Link]

  • 1-Oxa-6-azaspiro[4.4]nonane. PubChem. [Link]

  • 6-oxa-1-azaspiro[3.5]nonane hydrochloride. PubChemLite. [Link]

Sources

A Comparative Guide to the Structural Elucidation of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Spirocyclic Scaffolds in Drug Discovery

The 1-oxa-6-azaspiro[3.5]nonane moiety represents a class of spirocyclic compounds—molecules distinguished by two rings connected through a single, shared atom.[1] This unique, three-dimensional architecture is of immense interest in medicinal chemistry and drug discovery. Unlike flat, aromatic systems, the rigid, non-planar nature of spirocycles allows for precise spatial orientation of functional groups, enabling more specific and potent interactions with biological targets like enzymes and receptors.[2] The inherent structural complexity and novelty of these scaffolds make them attractive cores for developing new therapeutic agents with improved pharmacological profiles.[2][3]

Determining the exact three-dimensional structure of these molecules is not merely an academic exercise; it is a critical step in understanding their structure-activity relationships (SAR) and rationally designing next-generation derivatives. X-ray crystallography stands as the definitive method for obtaining atomic-resolution structural data.[4][5] This guide provides an in-depth, experience-driven comparison of X-ray crystallography for analyzing tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate derivatives. It will detail the experimental workflow from synthesis to final structure and objectively compare its performance against complementary analytical techniques, supported by practical insights and experimental considerations.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)

X-ray crystallography provides an unambiguous, static snapshot of a molecule's atomic arrangement within a crystal lattice.[4][6] The resulting structural model offers precise measurements of bond lengths, bond angles, and torsional angles, which are invaluable for computational modeling and understanding intermolecular interactions.

Experimental Workflow: A Self-Validating Protocol

The path from a synthesized compound to a refined crystal structure is a multi-step process where the success of each stage is contingent upon the last. This workflow is inherently self-validating; a high-quality, well-diffracting crystal cannot be obtained from an impure sample, and a high-resolution structure cannot be solved from a poorly diffracting crystal.

Diagram: The X-ray Crystallography Workflow

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis 1. Synthesis of Spirocycle Derivative Purification 2. Chromatographic Purification (>95%) Synthesis->Purification Characterization 3. Purity & Identity Confirmation (NMR, MS) Purification->Characterization Screening 4. Solvent Screening & Method Selection Characterization->Screening Growth 5. Crystal Growth (Days to Weeks) Screening->Growth Harvesting 6. Crystal Selection & Mounting Growth->Harvesting Collection 7. X-ray Diffraction Data Collection Harvesting->Collection Integration 8. Data Integration & Scaling Collection->Integration Solution 9. Structure Solution (e.g., Direct Methods) Integration->Solution Refinement 10. Model Refinement Solution->Refinement Validation 11. Structure Validation & Deposition Refinement->Validation Final Final Validation->Final Final 3D Structure

Caption: A comprehensive workflow from chemical synthesis to final 3D structure determination.

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

  • Rationale: The synthesis of the spirocyclic core can be achieved through various routes, including multi-component reactions or cycloadditions.[2][7] For the target scaffold, a plausible route involves the reaction of a protected piperidone precursor with an appropriate oxetane-forming reagent.

  • Protocol:

    • Synthesize the target tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate derivative using a suitable published or in-house method.[8][9]

    • Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to achieve a purity of >95%.

    • Causality: Impurities, including residual solvents or minor diastereomers, can act as "crystal poisons," inhibiting nucleation or disrupting lattice formation. A minimum purity of 90% is recommended to even begin crystallization trials.[10]

    • Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

2. Crystallization:

  • Rationale: Crystallization is the controlled precipitation of a solid from a supersaturated solution. For small organic molecules, this is often an empirical process requiring the screening of various solvents and conditions to find the "sweet spot" for single crystal growth.[10][11]

  • Protocol:

    • Solvent Selection: Dissolve ~10-20 mg of the purified compound in a small amount (~0.5 mL) of a "good" solvent in which it is freely soluble (e.g., dichloromethane, ethyl acetate, or acetone).

    • Method - Slow Evaporation: Leave the vial loosely covered in a vibration-free area. The slow evaporation of the solvent will gradually increase the concentration, leading to supersaturation and crystal formation over several days.

    • Method - Vapor Diffusion: Place the vial from step 1 inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble but the "good" solvent is miscible (e.g., hexane, pentane). The vapor of the poor solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.

    • Causality: The goal is to approach supersaturation slowly. Rapid precipitation leads to the formation of microcrystalline powder, which is unsuitable for single-crystal diffraction.[11] Slow, controlled conditions allow for the ordered arrangement of molecules into a well-defined lattice.

3. Data Collection and Structure Refinement:

  • Rationale: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a series of spots whose intensities and positions are used to reconstruct the electron density map of the molecule.[12][13]

  • Protocol:

    • Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.

    • Mount the crystal on a goniometer head.

    • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

    • Process the raw data to integrate the intensities of the diffraction spots.

    • Solve the structure using direct methods or other algorithms to generate an initial electron density map and molecular model.[14]

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges, minimizing the difference between the observed and calculated diffraction patterns.

Part 2: Comparative Analysis with Alternative Structural Elucidation Techniques

While X-ray crystallography is unparalleled for its precision in the solid state, it provides a static picture and requires a high-quality crystal. Alternative techniques provide complementary information, particularly regarding the molecule's behavior in solution, which is more biologically relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for determining the connectivity and conformational dynamics of molecules in solution.[15][16] For spirocyclic systems, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly powerful for establishing through-space proximity of protons, which helps define the molecule's preferred conformation(s) in solution.[16]

  • Expertise & Causality: Unlike the single, static conformation observed in a crystal, molecules in solution often exist as an equilibrium of multiple conformers. NMR data represents a population-weighted average of these states.[17] This is a crucial distinction; the lowest energy conformation in the crystal lattice is not necessarily the most populated or biologically active conformation in solution.

Computational Chemistry

Molecular modeling and computational methods serve as a powerful predictive and complementary tool.[18] Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different possible conformations, helping to rationalize the experimental findings from both NMR and crystallography.

  • Expertise & Causality: Computational methods can explore the entire potential energy surface of a molecule, identifying low-energy conformers that might be difficult to detect experimentally.[17] When combined with experimental NMR data, it can lead to a highly detailed model of the conformational landscape in solution.[19][20]

Diagram: The Triad of Structural Analysis

triad XRD X-ray Crystallography NMR NMR Spectroscopy XRD->NMR Solid-State vs. Solution State Comp Computational Modeling NMR->Comp Experimental vs. Theoretical Energies Comp->XRD Predicted vs. Observed Structure

Caption: The synergistic relationship between key structural analysis techniques.

Data Comparison: A Head-to-Head Analysis

The choice of analytical technique depends on the specific question being asked. The table below summarizes the strengths and limitations of each method in the context of analyzing spirocyclic structures.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Sample State Solid (single crystal)SolutionIn Silico (no physical sample)
Primary Information Precise 3D atomic coordinates, bond lengths/angles, packingAtomic connectivity, solution conformation, dynamicsRelative energies of conformers, predicted geometries
Resolution Atomic (<1 Å)Atomic, but averaged over conformationsDependent on theory level
Key Advantage Unambiguous determination of absolute stereochemistry and solid-state conformation.[5]Provides data in a biologically relevant medium (solution) and reveals molecular flexibility.[17]Predictive power; can explore structures that are difficult to synthesize or crystallize.[18]
Key Limitation Requires high-quality single crystals; crystal packing forces can influence conformation.Structure is an interpretation of averaged data; can be ambiguous for highly flexible molecules.Accuracy is dependent on the computational method and can be resource-intensive; requires experimental validation.
Time Investment Days to weeks (for crystallization)Hours to daysHours to days

Conclusion: An Integrated Approach for Comprehensive Structural Insight

For the structural elucidation of novel drug candidates like tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate derivatives, no single technique tells the whole story. X-ray crystallography remains the gold standard for providing a definitive, high-resolution 3D structure, which is essential for understanding intermolecular interactions and serving as a robust starting point for structure-based design.

However, a truly comprehensive understanding demands an integrated approach. NMR spectroscopy provides crucial insights into the molecule's dynamic behavior in a more biologically relevant solution state, while computational modeling bridges the gap between the static solid-state picture and the dynamic solution-state ensemble. By leveraging the strengths of all three techniques, researchers can build a complete and validated structural model, accelerating the journey from a promising scaffold to a potential therapeutic.

References

  • PubChem. Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • Wikipedia. X-ray crystallography. Wikimedia Foundation. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. [Link]

  • Davis, F. A., et al. (2004). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry, 69(10), 3375-3382. [Link]

  • LibreTexts Chemistry. X-ray diffraction (XRD) basics and application.[Link]

  • Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

  • ResearchGate. Spiro Compounds: A Brief History.[Link]

  • ResearchGate. Single crystal structure of the spiro compound 2c.[Link]

  • Gruene, T., et al. (2021). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A, 77(Pt 6), 625-634. [Link]

  • Google Patents.Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. CN111620869A.
  • Tormena, C. F., Cormanich, R. A., & Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]

  • Google Patents.Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN113214290B.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle. Journal of Medicinal Chemistry, 57(23), 9747-9769. [Link]

  • Conesa-Egea, J., et al. (2020). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-tributyldiindolocarbazole. IUCrJ, 7(Pt 2), 266-274. [Link]

  • Mbekou, M. I. K., et al. (2022). Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity. Molecules, 27(7), 2139. [Link]

  • Do, Q. T., et al. (2021). NMR free ligand conformations and atomic resolution dynamics. Frontiers in Molecular Biosciences, 8, 747119. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.[Link]

  • Torres, R. R. (2017). Spiro Compounds - Synthesis and Applications. Wiley. [Link]

  • University of Rennes. Guide for crystallization.[Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds.[Link]

  • Henderson, T. (2025). What is XRD Analysis? Understanding X-ray Diffraction for Material Characterization.[Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.[Link]

  • Elyashberg, M., Williams, A. J., & Blinov, K. (2010). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 2, 9. [Link]

  • Thakuria, R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1739-1755. [Link]

  • Janecka, A., et al. (2002). Use of NMR and fluorescence spectroscopy as well as theoretical conformational analysis in conformation-activity studies of cyclic enkephalin analogues. Current Medicinal Chemistry, 9(22), 2035-2049. [Link]

  • Crystal Pharmatech. Crystallization Process Development & Optimization Services.[Link]

  • ResearchGate. Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, C17H23NO5.[Link]

  • Wikipedia. Spiro compound. Wikimedia Foundation. [Link]

  • ResearchGate. 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane.[Link]

  • Nájera, C., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5693. [Link]

Sources

Navigating the 3D Landscape: A Comparative Guide to the Conformational Profile of 1-Oxa-6-azaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds into the realm of three-dimensional molecular architectures. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly promising motifs. Their inherent rigidity and well-defined exit vectors offer a unique opportunity to orient substituents in precise spatial arrangements, thereby enhancing target affinity and specificity. This guide provides an in-depth evaluation of the 3D shape of the 1-oxa-6-azaspiro[3.5]nonane scaffold, a key building block for next-generation therapeutics. We will explore its conformational preferences through a synthesis of experimental data from analogous systems and computational insights, and draw comparisons with other relevant spirocyclic scaffolds.

The Critical Role of 3D Shape in Drug Discovery

The three-dimensional conformation of a molecule is a paramount determinant of its biological activity. The specific arrangement of atoms in space dictates how a ligand interacts with the intricate binding pockets of its protein target. A well-defined and rigid conformation can reduce the entropic penalty upon binding, leading to higher affinity. Furthermore, the 3D geometry influences a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for its pharmacokinetic profile. The introduction of spirocenters is a powerful strategy to increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with improved clinical success rates.

Unveiling the 3D Structure: A Multi-faceted Approach

Determining the precise 3D shape of a molecule as conformationally complex as 1-oxa-6-azaspiro[3.5]nonane requires a combination of experimental techniques and computational modeling. While a crystal structure of the parent 1-oxa-6-azaspiro[3.5]nonane is not publicly available, we can deduce its likely conformational preferences by examining closely related analogs and employing theoretical calculations.

Experimental Insights from Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. Through-space interactions, detected via the Nuclear Overhauser Effect (NOE), provide invaluable information about the proximity of different protons within a molecule.

While specific NOE data for 1-oxa-6-azaspiro[3.5]nonane is not available, a study on a derivative of the isomeric 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid provides crucial insights. The reported ¹H NMR data for this analog, synthesized as a potential bioisostere for piperidine-containing drugs, can be used to infer the conformational behavior of the six-membered piperidine ring within the spiro[3.5]nonane system[1].

The piperidine ring in a spiro[3.5]nonane system is expected to adopt a chair conformation to minimize steric strain. The presence of the spiro-fused oxetane ring will influence the ring inversion dynamics and the preferred orientation of substituents on the piperidine ring.

Computational Modeling: Predicting the Energetic Landscape

In the absence of direct experimental data, computational chemistry offers a robust avenue for predicting the low-energy conformations of a molecule. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to calculate the relative energies of different conformers and the energy barriers between them.

For the 1-oxa-6-azaspiro[3.5]nonane scaffold, computational modeling would likely reveal two primary chair conformations for the piperidine ring. The relative energies of these conformers will be influenced by the orientation of the lone pair on the nitrogen and any substituents. The oxetane ring is relatively rigid and will likely adopt a puckered conformation.

A Comparative Analysis: 1-Oxa-6-azaspiro[3.5]nonane vs. Alternative Scaffolds

The choice of a scaffold in drug design is a critical decision. Here, we compare the predicted 3D shape and properties of 1-oxa-6-azaspiro[3.5]nonane with the well-established spiro[3.3]heptane and its heteroatomic derivatives.

Feature1-Oxa-6-azaspiro[3.5]nonane (Predicted)2-Oxa-6-azaspiro[3.3]heptane
Ring System Oxetane-piperidineOxetane-azetidine
Overall Shape More extended and flexibleMore compact and rigid
Exit Vector Geometry Less defined due to piperidine flexibilityOrthogonal and well-defined
Fraction of sp³ Carbons (Fsp³) HighVery High
Polar Surface Area (PSA) ModerateModerate
Synthetic Accessibility ModerateChallenging

Spiro[3.3]heptane scaffolds , such as 2-oxa-6-azaspiro[3.3]heptane, are gaining traction in medicinal chemistry as bioisosteres for common motifs like piperazine and morpholine[2][3]. Their compact and rigid structure, with well-defined orthogonal exit vectors, makes them highly attractive for fragment-based drug discovery and lead optimization[4][5]. In contrast, the 1-oxa-6-azaspiro[3.5]nonane scaffold, with its larger piperidine ring, offers a different conformational landscape. The increased flexibility of the six-membered ring may allow for better adaptation to certain binding pockets, though potentially at the cost of a higher entropic penalty upon binding.

Experimental and Computational Protocols

Protocol 1: Conformational Analysis by NMR Spectroscopy

This protocol outlines the general steps for determining the solution-state conformation of a spirocyclic scaffold like 1-oxa-6-azaspiro[3.5]nonane using 2D NMR techniques.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.
  • Filter the solution into a high-quality NMR tube.
  • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NOE measurements.

2. NMR Data Acquisition:

  • Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon resonances.
  • Perform 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities.
  • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. For small molecules (<1000 Da), ROESY often provides more reliable results by avoiding zero-crossing of the NOE. Use a mixing time appropriate for the size of the molecule (typically 200-500 ms for small molecules).

3. Data Analysis:

  • Integrate the cross-peaks in the NOESY/ROESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons.
  • Use the observed NOE/ROE correlations to establish through-space proximities between protons. For example, strong NOEs between axial protons on the piperidine ring would confirm a chair conformation.
  • Utilize the measured coupling constants (³JHH) from the high-resolution 1D ¹H spectrum to further refine the dihedral angles within the rings using the Karplus equation.
Protocol 2: Computational Conformational Analysis

This protocol describes a general workflow for predicting the 3D structure and conformational energies of 1-oxa-6-azaspiro[3.5]nonane.

1. Initial Structure Generation:

  • Build the 2D structure of 1-oxa-6-azaspiro[3.5]nonane in a molecular modeling software.
  • Generate a set of initial 3D conformers using a conformational search algorithm (e.g., Monte Carlo, systematic search).

2. Geometry Optimization and Energy Calculation:

  • Perform geometry optimization and energy calculation for each conformer using a suitable level of theory. A common and effective approach is to use a DFT method (e.g., B3LYP) with a reasonably large basis set (e.g., 6-31G(d,p) or larger).
  • Include solvent effects using a continuum solvation model (e.g., PCM) to better represent the solution-state energetics.

3. Analysis of Results:

  • Identify the low-energy conformers and their relative populations based on the calculated Gibbs free energies.
  • Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the most stable conformers to characterize their 3D shape.
  • Calculate the energy barriers for conformational interconversion to understand the flexibility of the scaffold.

Visualizing the Workflow

G cluster_exp Experimental Workflow (NMR) cluster_comp Computational Workflow exp_start Sample Preparation exp_acq 2D NMR Acquisition (COSY, HSQC, NOESY/ROESY) exp_start->exp_acq exp_analysis Data Analysis (NOE constraints, J-couplings) exp_acq->exp_analysis exp_end Solution Conformation exp_analysis->exp_end comparison Comparative Analysis vs. Alternative Scaffolds exp_end->comparison comp_start Initial 3D Structure Generation comp_opt Geometry Optimization (DFT/MP2) comp_start->comp_opt comp_analysis Energy & Population Analysis comp_opt->comp_analysis comp_end Predicted 3D Shape comp_analysis->comp_end comp_end->comparison synthesis Synthesis of 1-Oxa-6-azaspiro[3.5]nonane synthesis->exp_start synthesis->comp_start

Figure 1: A generalized workflow for the evaluation of the 3D shape of spirocyclic scaffolds, integrating both experimental and computational approaches.

Conclusion

The 1-oxa-6-azaspiro[3.5]nonane scaffold represents a valuable, three-dimensional building block for drug discovery. While direct experimental structural data is limited, a combination of NMR data from close analogs and computational modeling provides a strong basis for understanding its conformational preferences. The piperidine ring likely adopts a chair conformation, offering a distinct spatial arrangement of substituents compared to more compact spiro[3.3]heptane systems. The choice between these scaffolds will ultimately depend on the specific requirements of the biological target and the desired physicochemical properties of the final drug candidate. This guide provides a framework for researchers to rationally evaluate and select the optimal spirocyclic scaffold to navigate the complex landscape of drug design.

References

  • Krasavin, M., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives as Strained Scaffolds for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • Stepan, A. F., et al. (2012). Spiro[3.3]heptane as a Methylene-Cyclohexane Bioisostere: Synthesis and Application in a Drug Discovery Setting. Organic Letters, 14(6), 1548–1551. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Riniker, S., & van Gunsteren, W. F. (2013). A simple, efficient, and reliable method for conformational analysis. Journal of Chemical Theory and Computation, 9(6), 2698-2713. [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01, Gaussian, Inc., Wallingford CT. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Denton, T. T., et al. (2011). 2-Oxa-6-azaspiro[3.3]heptane: A Novel Bioisostere for Piperazine. ACS Medicinal Chemistry Letters, 2(3), 254–258. [Link]

Sources

In Vivo Evaluation of 1-oxa-6-azaspiro[3.5]nonane Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug candidate is both arduous and exciting. The 1-oxa-6-azaspiro[3.5]nonane moiety and its derivatives represent a class of spirocyclic compounds that have garnered increasing interest in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage in exploring chemical space, potentially leading to improved potency, selectivity, and pharmacokinetic properties compared to their non-spirocyclic counterparts.[1] This guide provides an in-depth, comparative analysis of the in vivo evaluation of compounds containing the 1-oxa-6-azaspiro[3.5]nonane core, drawing upon experimental data from related spirocyclic structures to offer a comprehensive overview for drug discovery programs.

The Rationale for In Vivo Assessment: From Benchtop to Biological Systems

While in vitro assays provide crucial initial data on a compound's activity and mechanism of action, they cannot fully recapitulate the complex interplay of physiological processes that occur in a living organism. In vivo evaluation is, therefore, an indispensable step in the drug development pipeline. It allows for the assessment of a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), efficacy in a disease model, and potential toxicity. For spirocyclic compounds like 1-oxa-6-azaspiro[3.5]nonane derivatives, in vivo studies are critical to understanding how their unique three-dimensional structure influences their behavior in a biological system.[2]

Comparative In Vivo Performance: A Look at Therapeutic Applications

Derivatives of oxa-azaspiro scaffolds have been investigated for a range of therapeutic applications, from central nervous system disorders to oncology. This section compares the in vivo performance of these compounds, highlighting key findings and methodologies.

Central Nervous System Applications

Oxa-azaspiro derivatives have shown promise as triple reuptake inhibitors (TRIs), which could offer a novel approach to treating depression.[3][4] In vivo microdialysis experiments in animal models are a cornerstone for evaluating such compounds. These studies have demonstrated that certain oxa-azaspiro derivatives can effectively penetrate the brain and modulate neurotransmitter levels.[3]

Another key area of investigation is their potential as ligands for sigma-1 (σ1) receptors, which are implicated in various neurological disorders.[5] In vivo evaluation of radiolabeled 1-oxa-8-azaspiro[4.5]decane derivatives in mice has shown high initial brain uptake.[5] Pretreatment with a known σ1 receptor antagonist significantly reduced this uptake, confirming target engagement in a living system.[5]

Metabolic Disorders

The 7-azaspiro[3.5]nonane core has been explored for the development of G protein-coupled receptor 119 (GPR119) agonists, which are potential therapeutic agents for type 2 diabetes.[6] In vivo studies in diabetic rat models have demonstrated that optimized compounds in this class can produce a favorable glucose-lowering effect.[6] These studies typically involve oral glucose tolerance tests to assess the compound's impact on glucose homeostasis.

Oncology

Spirocyclic heterocycles are increasingly being investigated as potential anticancer agents.[7][8] While specific in vivo data for 1-oxa-6-azaspiro[3.5]nonane in oncology is emerging, studies on related spiro-compounds provide valuable insights. For instance, in vivo studies on 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] in tumor-bearing mice have been conducted to evaluate their antitumor efficacy.[9] Such studies involve monitoring tumor growth over time following compound administration.[9]

Designing a Robust In Vivo Evaluation Workflow

A well-designed in vivo study is paramount for generating reliable and translatable data. The following workflow outlines the key stages and considerations for evaluating 1-oxa-6-azaspiro[3.5]nonane derivatives.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Evaluation A Compound Selection & Formulation B Animal Model Selection A->B Informed by in vitro data C Pharmacokinetic (PK) & Toxicological Profiling B->C Ethical approval & protocol design D Efficacy Studies in Disease Models C->D Dose selection E Data Analysis & Interpretation D->E Quantitative endpoints

Caption: A generalized workflow for the in vivo evaluation of novel compounds.

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative of the methodologies employed in the in vivo evaluation of spirocyclic compounds and can be adapted for 1-oxa-6-azaspiro[3.5]nonane derivatives.

Pharmacokinetic (PK) Study in Rodents

Objective: To determine the pharmacokinetic profile of a test compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Compound Administration: Administer the compound intravenously (IV) and orally (PO) to different groups. The dosage should be determined from preliminary dose-range finding studies.[10]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Processing: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

In Vivo Efficacy Study: Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of a test compound in a mouse xenograft model.[11]

Methodology:

  • Cell Culture: Culture a human cancer cell line of interest (e.g., A549 lung cancer, MDA-MB-231 breast cancer).[12]

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound, a vehicle control, and a positive control (standard-of-care drug) according to a defined schedule and route of administration.[13]

  • Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: A Comparative Summary

The following table summarizes hypothetical in vivo data for a 1-oxa-6-azaspiro[3.5]nonane derivative (Compound X) compared to a non-spirocyclic analog (Comparator A) and a standard-of-care drug.

ParameterCompound X (1-oxa-6-azaspiro[3.5]nonane derivative)Comparator A (Non-spirocyclic analog)Standard-of-Care
Pharmacokinetics (Rat)
Oral Bioavailability (%)4515Varies
Half-life (h)8.23.5Varies
Brain Penetration (Brain/Plasma Ratio)1.20.3Varies
Efficacy (Xenograft Model)
Tumor Growth Inhibition (%)754085
Toxicology (Rodent)
Maximum Tolerated Dose (mg/kg)10050Varies

Mechanistic Insights and Structure-Activity Relationships

The spirocyclic nature of the 1-oxa-6-azaspiro[3.5]nonane core imparts a rigid, three-dimensional conformation to the molecule. This can lead to a more defined interaction with the target protein, potentially increasing potency and selectivity.[14] The improved pharmacokinetic properties observed in some spirocyclic compounds, such as enhanced oral bioavailability and brain penetration, may be attributed to a reduction in metabolic susceptibility and an optimal balance of lipophilicity and polarity.[1]

SAR_Concept cluster_compound Spirocyclic Compound cluster_properties Biological Properties Scaffold 1-oxa-6-azaspiro[3.5]nonane Core Potency Potency & Selectivity Scaffold->Potency Rigid Conformation PK Pharmacokinetics (ADME) Scaffold->PK 3D Shape & Physicochemical Properties Substituents Peripheral Substituents Substituents->Potency Target Interaction Substituents->PK Solubility & Metabolism Toxicity Toxicology Substituents->Toxicity Off-target Effects

Caption: Conceptual diagram illustrating the influence of the spirocyclic core and substituents on biological properties.

Conclusion and Future Directions

The in vivo evaluation of compounds containing the 1-oxa-6-azaspiro[3.5]nonane scaffold is a critical step in unlocking their therapeutic potential. The available data on related spirocyclic structures suggest that this class of compounds can offer significant advantages in terms of potency, selectivity, and pharmacokinetic properties. As synthetic methodologies for creating diverse libraries of these compounds become more advanced, we can anticipate a surge in their exploration for various disease indications. Future in vivo studies should focus on elucidating detailed mechanisms of action, exploring a wider range of disease models, and conducting comprehensive safety and toxicology assessments to pave the way for their clinical translation.

References

  • Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. (2020, July 15). Retrieved from [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed. (2021, February 9). Retrieved from [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (2018, February 21). Retrieved from [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (n.d.). Retrieved from [Link]

  • Animal Rule Information - FDA. (2024, December 16). Retrieved from [Link]

  • Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors - PubMed. (2010, March 1). Retrieved from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). Retrieved from [Link]

  • Evaluation of the Effects of Novel 1-Oxa-4-azaspironenone Derivatives with Antitumor Activity: Quantum Mechanics/Molecular Mechanics, Molecular Docking, and Molecular Dynamics Simulation Studies - ResearchGate. (2024, July 25). Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (2025, August 30). Retrieved from [Link]

  • FDA Animal Rule: Overview & Impact on Drug Development - ProPharma. (2024, July 9). Retrieved from [Link]

  • Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • General Considerations for Animal Studies Intended to Evaluate Medical Devices - FDA. (2023, March 28). Retrieved from [Link]

  • Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets - MDPI. (n.d.). Retrieved from [Link]

  • Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). (2023, September 29). Retrieved from [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks | ChemRxiv. (2025, October 28). Retrieved from [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - MDPI. (n.d.). Retrieved from [Link]

  • EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (n.d.). Retrieved from [Link]

  • In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). Retrieved from [Link]

  • Best Practices For Preclinical Animal Testing - BioBoston Consulting. (2025, January 9). Retrieved from [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - MDPI. (2022, September 15). Retrieved from [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[6][8]deca-6,9-diene-3,8-dione Derivatives - PubMed. (2019, March 7). Retrieved from [Link]

  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (n.d.). Retrieved from [Link]

  • FDA phasing out animal-testing requirement in some drug development processes. (2025, June 4). Retrieved from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25). Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. (n.d.). Retrieved from [Link]

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022, April 8). Retrieved from [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity - Indian Journal of Pharmaceutical Education and Research. (n.d.). Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for the unknown. Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate, a unique spirocyclic compound, represents a frontier in chemical synthesis. While its full toxicological profile is yet to be exhaustively determined, a proactive and rigorous approach to safety is paramount.[1] This guide synthesizes established safety protocols for analogous compounds and best laboratory practices to ensure your protection and the integrity of your research.

Understanding the Risk: A Logic-Driven Approach

The health hazards of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate have not been fully investigated.[1] Therefore, we must infer its potential hazards from structurally similar compounds. Analogs such as other azaspirocycles exhibit hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5] The core principle of our safety protocol is, therefore, to treat this compound with the highest degree of caution, assuming it may possess these characteristics until proven otherwise.

Hazard Profile of Analogous Compounds

Hazard CategoryGHS Hazard Statement(s)Rationale for Precaution
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledThe presence of the azaspirocyclic core in related molecules suggests a potential for systemic toxicity if absorbed.[5][6][7]
Skin Corrosion/IrritationH315: Causes skin irritationAmine derivatives and carbamates can be irritating to the skin upon direct contact.[2][3][4][5]
Serious Eye Damage/IrritationH319: Causes serious eye irritationChemicals that irritate the skin are often more severely irritating to the sensitive tissues of the eyes.[2][3][4][5]
Specific Target Organ ToxicityH335: May cause respiratory irritationFine powders or aerosols of organic compounds can irritate the respiratory tract upon inhalation.[2][3]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate. The workflow is designed to minimize exposure at every stage.

Receiving and Storage

Upon receipt, immediately inspect the container for any damage or leaks. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] Avoid storing it near incompatible materials, though specific incompatibilities are not yet identified. A precautionary approach would be to store it separately from strong oxidizing agents, acids, and bases.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is essential when handling compounds with unknown toxicological profiles.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes and airborne particles, protecting the entire face.[8][9]
Hand Protection Double-gloving with nitrile glovesThe outer glove can be removed immediately in case of a splash, while the inner glove provides continuous protection.[10] Always inspect gloves for tears or punctures before use.[6]
Body Protection A flame-resistant lab coatProtects skin and personal clothing from splashes and spills.[11]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesRequired when handling the solid outside of a certified chemical fume hood to prevent inhalation of dust particles.[12]

Workflow for Donning PPE

PPE_Donning_Workflow Start Start LabCoat Don Lab Coat Start->LabCoat Respirator Don Respirator LabCoat->Respirator Goggles Don Goggles Respirator->Goggles FaceShield Don Face Shield Goggles->FaceShield Gloves Don Gloves FaceShield->Gloves End Ready for Handling Gloves->End Disposal_Workflow Start Waste Generation Segregate Segregate Waste Streams Start->Segregate SolidWaste Contaminated Solids (Gloves, Weigh Paper, etc.) SolidContainer Labeled, Sealed Container for Solid Waste SolidWaste->SolidContainer LiquidWaste Unused Compound & Contaminated Solvents LiquidContainer Labeled, Sealed Container for Liquid Waste LiquidWaste->LiquidContainer Segregate->SolidWaste Segregate->LiquidWaste ProfessionalDisposal Contact Licensed Professional Waste Disposal Service SolidContainer->ProfessionalDisposal LiquidContainer->ProfessionalDisposal

Caption: Workflow for the segregation and disposal of chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix waste containing this compound with other waste streams.

  • Containment: Place all solid waste (e.g., contaminated gloves, weigh paper) in a clearly labeled, sealed container. Unused compound and contaminated solvents should be collected in a separate, labeled, and sealed container.

  • Professional Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service. [12]Do not attempt to dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety protocols, you can confidently work with Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate, ensuring your personal safety and the integrity of your invaluable research.

References

  • Capot Chemical. (2025). MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. Retrieved from

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet - tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.